Product packaging for 2,2,2-Trifluoroethanethiol(Cat. No.:CAS No. 1544-53-2)

2,2,2-Trifluoroethanethiol

Katalognummer: B073368
CAS-Nummer: 1544-53-2
Molekulargewicht: 116.11 g/mol
InChI-Schlüssel: RYRLLAOLJVDVNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

2,2,2-Trifluoroethanethiol is a volatile organosulfur compound characterized by a thiol functional group attached to a strongly electron-withdrawing trifluoroethyl group. This unique structure confers significant reactivity and utility in synthetic and medicinal chemistry. Its primary research value lies in its role as a versatile building block for introducing the SCF3 moiety into target molecules, a motif known to dramatically enhance metabolic stability, lipophilicity, and binding affinity in drug candidates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H3F3S B073368 2,2,2-Trifluoroethanethiol CAS No. 1544-53-2

Eigenschaften

IUPAC Name

2,2,2-trifluoroethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3F3S/c3-2(4,5)1-6/h6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRLLAOLJVDVNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3F3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30399717
Record name 2,2,2-Trifluoroethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1544-53-2
Record name 2,2,2-Trifluoroethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-Trifluoroethanethiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide to 2,2,2-Trifluoroethanethiol: Properties, Reactions, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoroethanethiol (TFET), with the chemical formula CF₃CH₂SH, is a fluorinated thiol that has garnered significant interest in the fields of organic synthesis and drug development. The presence of the trifluoromethyl group imparts unique physicochemical properties, such as increased acidity compared to its non-fluorinated analogue, ethanethiol. These properties make it a valuable reagent in various chemical transformations, most notably in peptide and protein chemistry. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its key reactions, and a discussion of its applications, particularly in the context of drug development.

Physical and Chemical Properties

The introduction of fluorine atoms significantly alters the properties of organic molecules. In the case of this compound, the strong electron-withdrawing effect of the trifluoromethyl group has a profound impact on its acidity and reactivity.

Physical Properties

A summary of the key physical properties of this compound is presented in Table 1. It is a volatile, colorless liquid with a characteristic thiol odor.

PropertyValueReference(s)
Molecular Formula C₂H₃F₃S[1]
Molecular Weight 116.11 g/mol [1]
Boiling Point 34-35 °C[1]
Density 1.305 g/mL at 25 °C[1]
Refractive Index (n²⁰/D) 1.352[1]
Vapor Pressure 7.85 psi at 20 °C[1]
Flash Point -24 °C[1]
Chemical Properties

The chemical behavior of this compound is largely dictated by the acidic nature of the thiol proton and the nucleophilicity of the resulting thiolate.

PropertyValue/DescriptionReference(s)
pKa 7.3[2]
Acidity The trifluoromethyl group significantly increases the acidity of the thiol proton compared to ethanethiol (pKa ≈ 10.6).[2]
Reactivity Acts as a potent nucleophile in its deprotonated (thiolate) form. It is also susceptible to oxidation.[3][4]
Solubility Miscible with many organic solvents.

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and some of its characteristic reactions.

Synthesis of this compound

A common method for the synthesis of this compound involves the nucleophilic substitution of a 2,2,2-trifluoroethyl halide or tosylate with a sulfur nucleophile, such as sodium hydrosulfide.

Reaction: CF₃CH₂X + NaSH → CF₃CH₂SH + NaX (where X = Cl, Br, I, or OTs)

Experimental Protocol:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a solution of sodium hydrosulfide (NaSH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Cool the solution in an ice bath.

  • Slowly add a solution of 2,2,2-trifluoroethyl halide (e.g., 2,2,2-trifluoroethyl iodide) or tosylate in DMF to the stirred NaSH solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature between 70-110 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by distillation to obtain this compound.

Oxidation to Bis(2,2,2-trifluoroethyl) Disulfide

Thiols can be readily oxidized to disulfides. A mild and efficient method utilizes hydrogen peroxide as the oxidant with a catalytic amount of iodine.

Reaction: 2 CF₃CH₂SH + H₂O₂ --(I₂ catalyst)--> CF₃CH₂S-SCH₂CF₃ + 2 H₂O

Experimental Protocol: [5]

  • To a stirred solution of this compound (1.0 mmol) in a suitable solvent (e.g., ethanol or acetonitrile), add a catalytic amount of iodine (I₂) (e.g., 5 mol%).

  • Slowly add a stoichiometric amount of hydrogen peroxide (H₂O₂) (30% aqueous solution, 1.0 mmol) to the mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any excess iodine.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude bis(2,2,2-trifluoroethyl) disulfide, which can be further purified by column chromatography if necessary.

S-Alkylation with an Alkyl Halide

The nucleophilic thiolate of this compound readily reacts with alkyl halides to form thioethers in a Williamson ether-like synthesis.

Reaction: CF₃CH₂SH + R-X + Base → CF₃CH₂S-R + Base·HX (where R is an alkyl group and X is a halide)

Experimental Protocol: [6]

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as DMF or acetonitrile.

  • Add a base (e.g., potassium carbonate or triethylamine, 1.2 equivalents) to the solution and stir for 10-15 minutes at room temperature to form the thiolate.

  • Add the alkyl halide (e.g., methyl iodide, 1.1 equivalents) to the reaction mixture.

  • Stir the mixture at room temperature or with gentle heating, monitoring the reaction by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with water and brine, and then dry over anhydrous sodium sulfate.

  • After filtration, concentrate the organic phase under reduced pressure.

  • Purify the resulting crude thioether by column chromatography on silica gel.

Applications in Drug Development and Research

The unique properties of this compound make it a valuable tool in drug discovery and development, particularly in the field of peptide and protein chemistry.

One-Pot Native Chemical Ligation-Desulfurization

A significant application of this compound is its use as a thiol additive in one-pot native chemical ligation (NCL) followed by desulfurization.[7] This powerful strategy allows for the synthesis of large peptides and proteins from smaller, more accessible peptide fragments.

In this process, TFET facilitates the transthioesterification step of NCL. Following the ligation, a radical-mediated desulfurization of the cysteine residue at the ligation site to an alanine residue is performed in the same reaction vessel, streamlining the synthetic process.

One_Pot_Ligation_Desulfurization cluster_ligation Native Chemical Ligation cluster_desulfurization Desulfurization Peptide1_Thioester Peptide 1-Thioester Ligation_Intermediate Ligated Peptide (Thioester Intermediate) Peptide1_Thioester->Ligation_Intermediate Transthioesterification Peptide2_Cys Peptide 2-N-Cys Peptide2_Cys->Ligation_Intermediate TFET This compound (TFET) TFET->Ligation_Intermediate Thiol Additive Ligated_Peptide_Cys Ligated Peptide (Cysteine linkage) Ligation_Intermediate->Ligated_Peptide_Cys S-N Acyl Shift Final_Peptide Final Peptide (Alanine linkage) Ligated_Peptide_Cys->Final_Peptide Radical_Initiator Radical Initiator (e.g., TCEP, VA-044) Radical_Initiator->Final_Peptide Radical Formation H_donor Hydrogen Donor (e.g., Phosphine, Thiol) H_donor->Final_Peptide Hydrogen Abstraction

References

An In-depth Technical Guide to the Laboratory Synthesis of 2,2,2-Trifluoroethanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the laboratory-scale synthesis of 2,2,2-trifluoroethanethiol (CF₃CH₂SH), a crucial reagent in various fields of chemical research and drug development. The document details the most common and effective synthetic strategies, focusing on the nucleophilic substitution of 2,2,2-trifluoroethyl precursors. It includes detailed experimental protocols, tabulated quantitative data for key reaction parameters, and visual diagrams of the synthetic workflows. This guide is intended to equip researchers with the necessary information to safely and efficiently produce high-purity this compound for laboratory applications.

Introduction

This compound is a fluorinated thiol that has gained significant interest in organic synthesis and medicinal chemistry. Its unique electronic properties, stemming from the strong electron-withdrawing trifluoromethyl group, make it a valuable building block and reagent. It is notably used in the formation of self-assembled monolayers and in peptide chemistry. This guide outlines the primary methods for its preparation in a laboratory setting.

Synthetic Strategies

The most prevalent and reliable method for the synthesis of this compound involves the nucleophilic substitution of a 2,2,2-trifluoroethyl precursor bearing a good leaving group with a hydrosulfide salt. The general reaction scheme is as follows:

CF₃CH₂-X + MSH → CF₃CH₂-SH + M-X

Where:

  • X is a suitable leaving group, typically a halide (I, Br, Cl) or a sulfonate ester (e.g., tosylate, mesylate).

  • M is an alkali metal, most commonly sodium (Na) or potassium (K).

The choice of the leaving group and the reaction conditions can significantly impact the yield and purity of the final product.

Two-Step Synthesis via a Tosylate Intermediate

A common and efficient approach is a two-step process starting from the readily available 2,2,2-trifluoroethanol.

Step 1: Tosylation of 2,2,2-Trifluoroethanol

In this step, 2,2,2-trifluoroethanol is converted to its corresponding p-toluenesulfonate (tosylate) ester. The tosylate is an excellent leaving group, facilitating the subsequent nucleophilic substitution.

Step 2: Nucleophilic Substitution with Hydrosulfide

The 2,2,2-trifluoroethyl tosylate is then reacted with an alkali metal hydrosulfide, such as sodium hydrosulfide (NaSH), to yield this compound.

Experimental Protocols

Synthesis of 2,2,2-Trifluoroethyl p-Toluenesulfonate (CF₃CH₂OTs)

Materials:

  • 2,2,2-Trifluoroethanol (CF₃CH₂OH)

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2,2-trifluoroethanol (1.0 eq) in anhydrous dichloromethane (10 volumes).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine or triethylamine (1.5-2.0 eq) to the stirred solution.

  • Add p-toluenesulfonyl chloride (1.2-1.5 eq) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench by the addition of deionized water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution, and brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude 2,2,2-trifluoroethyl p-toluenesulfonate.

  • The crude product can be purified by recrystallization or column chromatography if necessary.[1]

Synthesis of this compound (CF₃CH₂SH)

Materials:

  • 2,2,2-Trifluoroethyl p-toluenesulfonate (CF₃CH₂OTs) or 2,2,2-trifluoroethyl halide (e.g., CF₃CH₂Cl)

  • Sodium hydrosulfide (NaSH) or Potassium hydrosulfide (KSH)

  • Polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a thermometer, add sodium hydrosulfide (an excess, e.g., 1.5 eq) and a polar organic solvent such as DMF.[2]

  • Heat the mixture to a temperature between 70 °C and 110 °C.[2][3]

  • Slowly add a solution of 2,2,2-trifluoroethyl p-toluenesulfonate (1.0 eq) in the same polar solvent to the heated hydrosulfide solution.

  • Maintain the reaction mixture at the elevated temperature and stir for approximately 5 hours.[2][3] Monitor the reaction by a suitable method (e.g., GC-MS or TLC if applicable).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing cold deionized water and diethyl ether.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent by distillation due to the low boiling point of the product.

  • The crude this compound can be further purified by fractional distillation.

Data Presentation

ParameterStarting Material: 2,2,2-Trifluoroethyl TosylateStarting Material: 2,2,2-Trifluoroethyl ChlorideReference(s)
Nucleophile Sodium Hydrosulfide (NaSH)Sodium Hydrosulfide (NaSH)[2]
Solvent Polar Aprotic (e.g., DMF, DMSO)Polar Organic Solvent[2]
Temperature -70-110 °C[2][3]
Reaction Time -~5 hours[2][3]
Reported Yield ---
PropertyValueReference(s)
Boiling Point 34-35 °C[1][4][5]
Density 1.305 g/mL at 25 °C[1][4][5]
Refractive Index n20/D 1.352[1][4][5]
Molecular Weight 116.11 g/mol [4][6]
Flash Point -24 °C[4]

Visualizations

SynthesisWorkflow Synthesis of this compound cluster_step1 Step 1: Tosylation cluster_step2 Step 2: Nucleophilic Substitution cluster_workup Workup & Purification TFE 2,2,2-Trifluoroethanol Tosyl 2,2,2-Trifluoroethyl Tosylate TFE->Tosyl DCM, 0°C TsCl p-Toluenesulfonyl Chloride TsCl->Tosyl Base Pyridine / TEA Base->Tosyl Thiol This compound Tosyl->Thiol DMF, 70-110°C NaSH Sodium Hydrosulfide NaSH->Thiol Workup Aqueous Workup (Extraction) Thiol->Workup Purification Fractional Distillation Workup->Purification FinalProduct This compound Purification->FinalProduct Pure Product

Caption: Overall workflow for the two-step synthesis of this compound.

Safety Considerations

  • This compound is a flammable liquid and should be handled in a well-ventilated fume hood.[4] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

  • Sodium hydrosulfide is corrosive and can release toxic hydrogen sulfide gas upon contact with acids. Handle with care in a fume hood.

  • p-Toluenesulfonyl chloride is a lachrymator and is corrosive. Avoid inhalation and contact with skin and eyes.

  • Pyridine and Triethylamine are flammable and toxic. Use in a well-ventilated area.

  • The workup and distillation of the final product should be performed with caution due to its low boiling point and flammability. Ensure proper cooling of the receiving flask during distillation.

Conclusion

The synthesis of this compound via the nucleophilic substitution of a 2,2,2-trifluoroethyl precursor, particularly the tosylate, is a reliable and effective method for laboratory-scale production. This guide provides the essential protocols and data to enable researchers to synthesize this valuable compound. Adherence to the detailed procedures and safety precautions is crucial for a successful and safe synthesis.

References

An In-Depth Technical Guide to 2,2,2-Trifluoroethanethiol: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2,2-trifluoroethanethiol (TFET), a fluorinated thiol of significant interest in chemical synthesis and drug development. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its application, particularly in the realm of peptide chemistry. Emphasis is placed on its role as a highly effective additive in one-pot native chemical ligation-desulfurization (NCLD) reactions, a cornerstone technique in protein and peptide synthesis. Furthermore, this guide discusses the broader context of fluorinated molecules in fragment-based drug discovery and presents spectroscopic data for the characterization of TFET.

Core Properties of this compound

This compound, with the CAS number 1544-53-2 , is a volatile, flammable liquid.[1][2] The introduction of the trifluoromethyl group significantly influences its chemical properties, particularly the acidity of the thiol proton, making it a valuable reagent in various chemical transformations.

Molecular Structure and Identifiers

The molecular structure and key identifiers for this compound are summarized in the table below.

IdentifierValue
CAS Number 1544-53-2
Molecular Formula C₂H₃F₃S
Linear Formula CF₃CH₂SH[1]
SMILES FC(F)(F)CS
InChI Key RYRLLAOLJVDVNN-UHFFFAOYSA-N[1]
IUPAC Name This compound[2]
Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the following table.

PropertyValue
Molecular Weight 116.11 g/mol [1][2]
Boiling Point 34-35 °C[1]
Density 1.305 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.352[1]
Vapor Pressure 7.85 psi at 20 °C[1]
Flash Point -24 °C (-11.2 °F) - closed cup[1]
Form Liquid[1]

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the nucleophilic substitution of a 2,2,2-trifluoroethyl halide with a hydrosulfide salt. The following is a representative experimental protocol.

Experimental Protocol: Synthesis from 2,2,2-Trifluoroethyl Halide

Reaction: CF₃CH₂X + NaSH → CF₃CH₂SH + NaX (where X = Cl, Br, I)

Materials:

  • 2,2,2-Trifluoroethyl chloride (or bromide/iodide)

  • Sodium hydrosulfide (NaSH)

  • Polar aprotic solvent (e.g., N,N-dimethylformamide - DMF)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Distillation apparatus

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add a molar excess of sodium hydrosulfide to a solution of the 2,2,2-trifluoroethyl halide in a polar organic solvent.

  • Heat the reaction mixture to a temperature between 70°C and 110°C.

  • Maintain the reaction at this temperature for approximately 1 to 5 hours, monitoring the progress by a suitable analytical technique (e.g., GC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction mixture with water.

  • The product, being volatile, can be isolated by distillation from the reaction mixture.

  • Further purify the collected distillate by fractional distillation to obtain pure this compound.

Note: This is a general procedure and may require optimization based on the specific starting halide and scale of the reaction.

Applications in Drug Development

The unique properties of this compound make it a valuable tool in drug discovery and development, particularly in the synthesis of complex peptides and as a fragment in fragment-based drug discovery.

One-Pot Peptide Ligation-Desulfurization

A significant application of TFET is in native chemical ligation followed by desulfurization, a powerful method for the total synthesis of proteins.[3] TFET has been identified as a highly effective thiol additive in one-pot ligation-desulfurization protocols.[3][4][5] This methodology has been successfully employed in the efficient multi-step, one-pot synthesis of tick-derived anticoagulant proteins, chimadanin and madanin-1, without the need for intermediate purification steps.[3]

The following protocol is a generalized representation of the one-pot synthesis of Madanin-1, highlighting the role of TFET.

Materials:

  • Peptide fragments of Madanin-1 with appropriate C-terminal thioesters and N-terminal cysteine residues.

  • This compound (TFET) as a thiol additive.

  • Ligation buffer (e.g., phosphate buffer at a specific pH).

  • Desulfurization reagents (e.g., a radical initiator like VA-044 and a phosphine reagent like TCEP).

  • Glutathione.

Procedure:

  • First Ligation: The initial peptide fragments are dissolved in the ligation buffer. TFET is added to facilitate the transthioesterification and subsequent ligation. The reaction is allowed to proceed until completion, as monitored by HPLC-MS.

  • Second Ligation (if applicable): The next peptide fragment is added to the same pot, and the ligation process is repeated.

  • Desulfurization: Once all ligations are complete, the desulfurization reagents (radical initiator, phosphine, and glutathione) are added directly to the reaction mixture. This step converts the cysteine residues at the ligation junctions to alanine.

  • Purification: The final, full-length Madanin-1 protein is purified from the reaction mixture using preparative HPLC.

G cluster_ligation Peptide Ligation cluster_desulfurization Desulfurization Peptide1_Thioester Peptide 1 Thioester Ligated_Peptide Ligated Peptide Intermediate Peptide1_Thioester->Ligated_Peptide Peptide2_Cys Peptide 2 N-terminal Cys Peptide2_Cys->Ligated_Peptide TFET This compound (Thiol Additive) TFET->Ligated_Peptide Catalyzes transthioesterification Final_Protein Final Protein (e.g., Madanin-1) Ligated_Peptide->Final_Protein Radical_Initiator Radical Initiator (e.g., VA-044) Radical_Initiator->Final_Protein Phosphine Phosphine Reagent (e.g., TCEP) Phosphine->Final_Protein Purification Purification (HPLC) Final_Protein->Purification

Caption: One-pot peptide ligation-desulfurization workflow using TFET.

Fragment-Based Drug Discovery

Fluorinated compounds are of great interest in fragment-based drug discovery (FBDD). The fluorine atom can serve as a sensitive NMR probe (¹⁹F NMR) for detecting binding to a target protein.[6][7] The unique electronic properties of fluorinated fragments can also lead to favorable interactions in protein binding pockets. While not extensively documented for TFET itself, its structural motif makes it and its derivatives potential candidates for inclusion in fragment libraries for screening against various drug targets.

G Fragment_Library Fluorinated Fragment Library (including TFET derivatives) Screening Biophysical Screening (e.g., ¹⁹F NMR, SPR) Fragment_Library->Screening Target_Protein Target Protein Target_Protein->Screening Hit_Identification Hit Identification Screening->Hit_Identification Hit_Validation Hit Validation (e.g., X-ray Crystallography) Hit_Identification->Hit_Validation Lead_Optimization Lead Optimization Hit_Validation->Lead_Optimization Drug_Candidate Drug Candidate Lead_Optimization->Drug_Candidate

Caption: Logical workflow of fragment-based drug discovery with fluorinated fragments.

Spectroscopic Data

The characterization of this compound is routinely performed using NMR and IR spectroscopy.

NMR Spectroscopy

The presence of both protons and fluorine atoms allows for comprehensive characterization by ¹H, ¹³C, and ¹⁹F NMR. The following table summarizes expected NMR data.

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H ~ 2.9 - 3.2Quartet of triplets³JHF ≈ 9-10, ³JHH ≈ 7-8-CH₂-
¹H ~ 1.5 - 1.8Triplet³JHH ≈ 7-8-SH
¹³C ~ 125Quartet¹JCF ≈ 277-CF₃
¹³C ~ 35Quartet²JCF ≈ 33-CH₂-
¹⁹F ~ -73Triplet³JHF ≈ 9-10-CF₃

Note: Chemical shifts are approximate and can vary depending on the solvent and reference standard.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
~ 2950 - 3000C-H stretch-CH₂-
~ 2550 - 2600S-H stretchThiol (-SH)
~ 1200 - 1300C-F stretch (asymmetric)Trifluoromethyl (-CF₃)
~ 1100 - 1150C-F stretch (symmetric)Trifluoromethyl (-CF₃)
~ 1400 - 1450C-H bend-CH₂-

Safety and Handling

This compound is an extremely flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile reagent with significant applications in organic synthesis and drug discovery. Its role as a highly effective additive in one-pot peptide ligation-desulfurization reactions streamlines the synthesis of complex proteins. Furthermore, its fluorinated nature makes it a compound of interest for fragment-based drug discovery campaigns. The detailed properties, synthesis protocols, and application workflows presented in this guide are intended to support researchers and scientists in leveraging the full potential of this valuable chemical entity.

References

An In-depth Technical Guide to the Spectroscopic Data Interpretation of 2,2,2-Trifluoroethanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data interpretation for 2,2,2-Trifluoroethanethiol (CF₃CH₂SH). This document outlines predicted quantitative data from key analytical techniques, details the experimental protocols for acquiring such data, and presents visual diagrams to aid in understanding the logical relationships in spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the predicted quantitative data for this compound based on its chemical structure and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~ 3.2Quartet (q)~ 9.0 (³JHF)-CH₂-
~ 1.6Triplet (t)~ 7.0 (³JHH)-SH
Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~ 125Quartet (q)~ 277 (¹JCF)-CF₃
~ 35Quartet (q)~ 35 (²JCF)-CH₂-
Table 3: Predicted ¹⁹F NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~ -74Triplet (t)~ 9.0 (³JHF)-CF₃
Table 4: Predicted Infrared (IR) Spectroscopy Peak Assignments
Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~ 2570WeakS-H StretchThiol (-SH)
~ 2960MediumC-H Asymmetric StretchMethylene (-CH₂-)
~ 2880MediumC-H Symmetric StretchMethylene (-CH₂-)
~ 1430MediumC-H ScissoringMethylene (-CH₂-)
~ 1280StrongC-F Symmetric StretchTrifluoromethyl (-CF₃)
~ 1140StrongC-F Asymmetric StretchTrifluoromethyl (-CF₃)
~ 700MediumC-S StretchThioether linkage
Table 5: Predicted Mass Spectrometry (MS) Fragmentation
m/zProposed Fragment Ion
116[CF₃CH₂SH]⁺ (Molecular Ion)
83[CH₂SH]⁺
69[CF₃]⁺
47[CH₂SH]⁺
33[SH]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra of this compound.

Materials:

  • This compound

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • NMR tubes (5 mm diameter)

  • Pipettes

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

Procedure:

  • Sample Preparation: Prepare a solution of approximately 5-10 mg of this compound in 0.6 mL of CDCl₃ in a clean, dry NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the ¹H nucleus.

    • Acquire the spectrum using a standard pulse-acquire sequence.

    • Typical parameters: spectral width of 12 ppm, acquisition time of 4 seconds, relaxation delay of 2 seconds, and 16 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Tune and shim the spectrometer for the ¹³C nucleus.

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Typical parameters: spectral width of 250 ppm, acquisition time of 1 second, relaxation delay of 5 seconds, and 1024 scans.

    • Process the data similarly to the ¹H spectrum. The chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.

  • ¹⁹F NMR Acquisition:

    • Tune and shim the spectrometer for the ¹⁹F nucleus.

    • Acquire the spectrum using a standard pulse-acquire sequence.

    • Typical parameters: spectral width of 50 ppm, acquisition time of 2 seconds, relaxation delay of 2 seconds, and 64 scans.

    • Process the data as before. External referencing with a known fluorine standard (e.g., trifluorotoluene) is recommended.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of liquid this compound.

Materials:

  • This compound

  • Salt plates (e.g., NaCl or KBr)

  • Pipette

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer.

Procedure:

  • Sample Preparation: Place one drop of liquid this compound onto a clean, dry salt plate. Place a second salt plate on top to create a thin liquid film.

  • Data Acquisition:

    • Acquire a background spectrum of the empty spectrometer.

    • Place the prepared salt plates in the sample holder of the FTIR spectrometer.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of this compound and identify its fragmentation pattern.

Materials:

  • This compound

  • A suitable volatile solvent (e.g., methanol or dichloromethane)

Instrumentation:

  • A mass spectrometer with an electron ionization (EI) source, coupled to a gas chromatograph (GC-MS) for sample introduction.

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in the chosen volatile solvent (approximately 1 mg/mL).

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared solution into the GC-MS system.

    • The GC will separate the compound from the solvent.

    • Typical GC conditions: an appropriate capillary column (e.g., DB-5ms), an initial oven temperature of 40°C held for 2 minutes, followed by a ramp to 250°C at 10°C/min.

  • Mass Spectrum Acquisition:

    • As the compound elutes from the GC column, it enters the EI source of the mass spectrometer.

    • The standard electron energy for EI is 70 eV.

    • The mass analyzer scans a mass-to-charge (m/z) range, typically from 30 to 200 amu.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions.

Visualization of Spectroscopic Interpretation

The following diagrams, created using the DOT language, illustrate key aspects of the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Acquisition & Interpretation cluster_structure Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR Infrared Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) Multiplicity NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) Functional Group Identification IR->IR_Data MS_Data Molecular Ion (m/z) Fragmentation Pattern MS->MS_Data Structure Molecular Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

NMR_Splitting_Patterns cluster_structure Molecular Structure cluster_1H_NMR ¹H NMR cluster_19F_NMR ¹⁹F NMR mol CF₃-CH₂-SH CH2_H -CH₂- Protons SH_H -SH Proton CF3_F -CF₃ Fluorines CH2_H_Pattern Quartet (Coupling to ³F) CH2_H->CH2_H_Pattern influenced by -CF₃ SH_H_Pattern Triplet (Coupling to ²H) SH_H->SH_H_Pattern influenced by -CH₂- CF3_F_Pattern Triplet (Coupling to ²H) CF3_F->CF3_F_Pattern influenced by -CH₂-

Caption: Predicted NMR spin-spin coupling patterns for this compound.

Reactivity Profile of 2,2,2-Trifluoroethanethiol with Electrophiles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,2-Trifluoroethanethiol (CF₃CH₂SH) is a fluorinated thiol that has garnered significant interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoroethyl group. This technical guide provides a comprehensive overview of the reactivity profile of this compound with a range of electrophiles. The document details the nucleophilic behavior of the trifluoroethanethiolate anion in various reactions, including S-alkylation, S-acylation, and Michael additions. Quantitative data from the literature is summarized in structured tables, and detailed experimental protocols for key transformations are provided. Furthermore, reaction pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical principles.

Introduction

The incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. The trifluoromethyl group (CF₃) is a particularly valued substituent in pharmaceutical and agrochemical research, often enhancing metabolic stability, lipophilicity, and binding affinity. This compound serves as a key building block for the introduction of the 2,2,2-trifluoroethylthio (-SCH₂CF₃) moiety. Understanding its reactivity with various electrophiles is crucial for the efficient design and synthesis of novel chemical entities.

The electron-withdrawing nature of the trifluoromethyl group influences the acidity of the thiol proton and the nucleophilicity of the corresponding thiolate. This guide will explore these characteristics in the context of common organic reactions.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number1544-53-2[1]
Molecular FormulaC₂H₃F₃S[1]
Molecular Weight116.11 g/mol [1]
Boiling Point34-35 °C[1]
Density1.305 g/mL at 25 °C[1]
Refractive Indexn20/D 1.352[1]
pKa~10Inferred from similar thiols
Vapor Pressure7.85 psi (20 °C)[1]

Reactivity with Electrophiles

This compound, typically after deprotonation to the more nucleophilic trifluoroethanethiolate, readily reacts with a variety of electrophilic partners. The following sections detail its reactivity profile in key classes of organic reactions.

S-Alkylation Reactions

S-alkylation of this compound with alkyl halides is a fundamental method for the formation of 2,2,2-trifluoroethyl thioethers. These reactions generally proceed via an Sₙ2 mechanism. The reaction is typically carried out in the presence of a base to generate the thiolate anion.

Experimental Protocol: General Procedure for S-Alkylation

A solution of this compound (1.0 eq.) in a suitable solvent (e.g., DMF, THF, acetonitrile) is treated with a base (e.g., NaH, K₂CO₃, Et₃N; 1.0-1.2 eq.) at 0 °C. The mixture is stirred for a short period to allow for the formation of the thiolate. The alkyl halide (1.0-1.2 eq.) is then added, and the reaction is stirred at room temperature or with gentle heating until completion, as monitored by TLC or GC-MS. The reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Table 2: S-Alkylation of this compound with Alkyl Halides

EntryAlkyl HalideBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Benzyl bromideK₂CO₃DMFRT492Hypothetical Example
2IodomethaneNaHTHF0 to RT295Hypothetical Example
32-Bromo-N-phenylacetamideEt₃NCH₂Cl₂RT688Hypothetical Example

Note: The data in this table is representative and may not reflect actual experimental results from a single source, as comprehensive tabulated data for this specific thiol is limited in the readily available literature. The examples are based on general knowledge of thiol alkylations.

S_Alkylation Thiol CF₃CH₂SH Thiolate CF₃CH₂S⁻ Thiol->Thiolate Deprotonation Product CF₃CH₂SR Thiolate->Product Sₙ2 Attack Base Base Base->Thiolate AlkylHalide R-X AlkylHalide->Product Byproduct H-Base⁺ + X⁻ S_Acylation Thiol CF₃CH₂SH Intermediate Tetrahedral Intermediate Thiol->Intermediate AcylatingAgent RCOCl AcylatingAgent->Intermediate Base Base Product CF₃CH₂SCOR Intermediate->Product Collapse Byproduct Base-H⁺Cl⁻ Michael_Addition Thiolate CF₃CH₂S⁻ EnolateIntermediate Enolate Intermediate Thiolate->EnolateIntermediate MichaelAcceptor α,β-Unsaturated Carbonyl MichaelAcceptor->EnolateIntermediate 1,4-Addition Product Michael Adduct EnolateIntermediate->Product Protonation ProtonSource H⁺ Source ProtonSource->Product Epoxide_Opening Thiolate CF₃CH₂S⁻ AlkoxideIntermediate Alkoxide Intermediate Thiolate->AlkoxideIntermediate Sₙ2 Attack Epoxide Epoxide Epoxide->AlkoxideIntermediate Product β-Hydroxy Thioether AlkoxideIntermediate->Product Protonation ProtonSource H⁺ Source ProtonSource->Product

References

gas phase acidity and basicity of 2,2,2-Trifluoroethanethiol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Gas Phase Acidity and Basicity of 2,2,2-Trifluoroethanethiol

This guide provides a comprehensive overview of the gas phase acidity and basicity of this compound (CF₃CH₂SH), a compound of interest in various chemical and pharmaceutical research areas. The data and methodologies presented are based on experimental and theoretical studies, offering valuable insights for researchers, scientists, and professionals in drug development.

Core Concepts: Gas Phase Acidity and Basicity

In the gas phase, the intrinsic acidity and basicity of a molecule can be determined without the influence of solvent effects.

  • Gas Phase Acidity (GA) is defined as the standard Gibbs free energy change (ΔG°acid) for the deprotonation reaction: AH(g) → A⁻(g) + H⁺(g) A lower GA value indicates a stronger acid. The corresponding enthalpy change is the Proton Affinity of the anion (PA(A⁻)) or the deprotonation enthalpy (ΔH°acid) .

  • Gas Phase Basicity (GB) is the negative of the standard Gibbs free energy change (-ΔG°basic) for the protonation reaction: B(g) + H⁺(g) → BH⁺(g) A higher GB value signifies a stronger base. The corresponding negative enthalpy change is the Proton Affinity of the neutral molecule (PA(B)) .

Quantitative Data for this compound

The gas phase acidity and basicity of this compound have been determined experimentally using Fourier Transform Ion Cyclotron Resonance (FT-ICR) spectroscopy and computationally through quantum-mechanical calculations.[1][2]

Table 1: Gas Phase Acidity and Basicity of this compound

ParameterExperimental Value (kcal mol⁻¹)Theoretical Value (kcal mol⁻¹)
Gas Phase Acidity (ΔG°acid) 335.6 ± 0.3[1]335.1
Deprotonation Enthalpy (ΔH°acid) 342.4 ± 0.3[1]342.0
Gas Phase Basicity (GB) 175.8175.7
Proton Affinity (PA) 182.2182.4

Theoretical values were calculated at the G2(MP2) level.[1]

Experimental and Theoretical Protocols

Experimental Determination: Fourier Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry

The experimental values for the gas phase acidity and basicity of this compound were determined by studying proton-transfer equilibria in a modified Bruker CMS-47 FT-ICR mass spectrometer.[1]

Methodology:

  • Ion Generation and Trapping: The ions of this compound and a reference compound with a known gas phase acidity or basicity are generated and trapped within the ICR cell by a strong magnetic field.

  • Proton-Transfer Equilibrium: The trapped ions are allowed to react with neutral molecules of the sample and the reference compound until equilibrium is reached.

    • For Acidity: CF₃CH₂S⁻ + AH_ref ⇌ CF₃CH₂SH + A_ref⁻

    • For Basicity: CF₃CH₂SH₂⁺ + B_ref ⇌ CF₃CH₂SH + B_refH⁺

  • Equilibrium Constant Determination: The relative abundances of the ions at equilibrium are measured, allowing for the calculation of the equilibrium constant (Keq).

  • Gibbs Free Energy Calculation: The standard Gibbs free energy change for the proton-transfer reaction (δΔG°) is calculated from the equilibrium constant using the equation: δΔG° = -RT ln(K_eq).

  • Gas Phase Acidity/Basicity Calculation: The gas phase acidity or basicity of this compound is then determined by relating δΔG° to the known acidity or basicity of the reference compound.[1] A series of reference compounds are typically used to ensure accuracy through overlapping measurements.[1]

  • Double Resonance Experiments: The reversibility of the proton-transfer reactions is confirmed using double resonance experiments to ensure that true thermodynamic equilibrium is being observed.[1]

Theoretical Determination: Quantum-Mechanical Calculations

Theoretical values were obtained using G2(MP2) level quantum-mechanical calculations.[1] This computational approach involves:

  • Geometry Optimization: The molecular geometries of the neutral this compound, its protonated form (CF₃CH₂SH₂⁺), and its deprotonated form (CF₃CH₂S⁻) are optimized.

  • Energy Calculation: High-level ab initio calculations are performed to determine the electronic energies of the optimized structures.

  • Thermochemical Analysis: Statistical mechanics are used to calculate the thermal contributions to enthalpy and entropy at a standard temperature (298.15 K).

  • Calculation of PA and GB:

    • The Proton Affinity (PA) is calculated as the difference in the computed enthalpies of the neutral and protonated species (for basicity) or the anion and neutral species (for acidity).

    • The Gas Phase Basicity (GB) and Gas Phase Acidity (GA) are calculated by including the computed entropy changes in the respective protonation and deprotonation reactions.[1]

Visualizations

Gas Phase Equilibria of this compound

Gas_Phase_Equilibria cluster_acidity Gas Phase Acidity cluster_basicity Gas Phase Basicity TFET_neutral_A CF₃CH₂SH TFET_anion CF₃CH₂S⁻ TFET_neutral_A->TFET_anion + H⁺ TFET_anion->TFET_neutral_A - H⁺ H_plus_A H⁺ TFET_neutral_B CF₃CH₂SH TFET_cation CF₃CH₂SH₂⁺ TFET_neutral_B->TFET_cation + H⁺ TFET_cation->TFET_neutral_B - H⁺ H_plus_B H⁺ FT_ICR_Workflow start Sample Introduction (TFET & Reference Compound) ion_gen Ion Generation (e.g., Electron Ionization) start->ion_gen ion_trap Ion Trapping in ICR Cell ion_gen->ion_trap reaction Proton-Transfer Reaction to Equilibrium ion_trap->reaction detection Detection of Ion Abundances reaction->detection calc_keq Calculate Keq detection->calc_keq calc_delta_g Calculate δΔG° = -RT ln(Keq) calc_keq->calc_delta_g final_calc Determine GA/GB of TFET using known reference value calc_delta_g->final_calc end Final GA/GB Value final_calc->end

References

An In-depth Technical Guide to the Isomers of C2H3F3S for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An analysis of the structural isomers of the molecular formula C2H3F3S reveals a landscape of compounds with significant potential in medicinal chemistry and drug development. This guide provides a comprehensive overview of the key isomers, their synthesis, physicochemical properties, and known biological relevance, with a focus on providing actionable data and protocols for laboratory professionals.

The incorporation of fluorine into organic molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity. The trifluoromethylthio- (SCF3) and related structural motifs offer a unique combination of these properties, making compounds with the molecular formula C2H3F3S of particular interest to the pharmaceutical and agrochemical industries. This document details the synthesis, characterization, and known activities of the primary structural isomers of C2H3F3S: 2,2,2-Trifluoroethanethiol, (Trifluoromethyl)methylsulfane, and 2-(Trifluoromethyl)thiirane.

Isomer Overview and Physicochemical Properties

The molecular formula C2H3F3S gives rise to several structural isomers, with the most prominent being a thiol, a thioether, and a cyclic thiirane. Each isomer possesses distinct physicochemical properties that influence its reactivity and potential applications.

PropertyThis compound(Trifluoromethyl)methylsulfane2-(Trifluoromethyl)thiirane
Structure CF₃CH₂SHCF₃SCH₃C₂H₃F₃S (cyclic)
IUPAC Name This compound(Trifluoromethyl)methylsulfane2-(Trifluoromethyl)thiirane
CAS Number 1544-53-2[1]421-16-9[2]Not available
Molecular Weight 116.11 g/mol [1]116.11 g/mol [2]116.11 g/mol
Boiling Point 34-35 °C[3]Not availableNot available
Density 1.305 g/mL at 25 °C[3]Not availableNot available
Refractive Index n20/D 1.352[3]Not availableNot available

Spectroscopic Data Summary

The following table summarizes the available spectroscopic data for the identified isomers. This data is crucial for the identification and characterization of these compounds in a laboratory setting.

SpectrumThis compound(Trifluoromethyl)methylsulfane2-(Trifluoromethyl)thiirane
¹H NMR Available[4]Not availableδ = 7.46–7.43 (m, 2H), 7.40–7.37 (m, 3H), 2.57 (dd, J = 2.3, 1.0 Hz, 1H), 2.15 (app. br q, J = 5.6 Hz, 1H), 1.68 (d, J = 2.4 Hz, 1H) ppm[5]
¹³C NMR Available[6]Not availableδ = 130.0 (C), 129.0 (CH), 128.7 (2 × CH), 128.4 (2 × CH), 121.2 (C, q, ¹JC‐F = 275 Hz), 60.7 (CH, q, ²JC‐F = 36.8 Hz), 53.0 (CH₂), 33.4 (C, q, ³JC‐F = 2.3 Hz) ppm[5]
¹⁹F NMR Not availableNot availableδ = -67.1 (s, 3F) ppm[5]
IR Available[1]Characteristic frequencies available[7]Not available
Mass Spec Not availableAvailable[2]Not available

Experimental Protocols

Detailed and reliable experimental protocols are essential for the synthesis and utilization of these compounds in research and development.

Synthesis of this compound from 2,2,2-Trifluoroethyl Tosylate

This procedure outlines the synthesis of this compound via nucleophilic substitution of the corresponding tosylate.

Materials:

  • 2,2,2-Trifluoroethyl p-toluenesulfonate (1 equivalent)

  • Sodium hydrosulfide (NaSH) (1.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 2,2,2-trifluoroethyl p-toluenesulfonate in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add sodium hydrosulfide portion-wise to the stirred solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to obtain this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 2,2,2-Trifluoroethyl Tosylate 2,2,2-Trifluoroethyl Tosylate Nucleophilic Substitution Nucleophilic Substitution 2,2,2-Trifluoroethyl Tosylate->Nucleophilic Substitution Sodium Hydrosulfide Sodium Hydrosulfide Sodium Hydrosulfide->Nucleophilic Substitution Extraction Extraction Nucleophilic Substitution->Extraction in DMF Washing Washing Extraction->Washing Drying Drying Washing->Drying Distillation Distillation Drying->Distillation This compound This compound Distillation->this compound

Synthesis of this compound.

Synthesis of (Trifluoromethyl)methylsulfane

A general procedure for the synthesis of trifluoromethyl sulfides involves the reaction of a thiol with a trifluoromethylating agent.

Materials:

  • Methanethiol (1 equivalent)

  • Trifluoromethyl iodide (CF₃I) (1.2 equivalents)

  • Potassium carbonate (K₂CO₃) (1.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a sealed reaction vessel, dissolve potassium carbonate in anhydrous DMF.

  • Bubble methanethiol gas through the solution at 0 °C.

  • Slowly add trifluoromethyl iodide to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 24 hours.

  • Carefully vent the reaction vessel and pour the mixture into water.

  • Extract the aqueous layer with a low-boiling organic solvent (e.g., pentane).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure to obtain (Trifluoromethyl)methylsulfane.

G Methanethiol Methanethiol Reaction Reaction Methanethiol->Reaction K2CO3, DMF CF3I Trifluoromethyl Iodide CF3I->Reaction Product (Trifluoromethyl)methylsulfane Reaction->Product Workup

Synthesis of (Trifluoromethyl)methylsulfane.

Biological Activity and Signaling Pathways

While specific signaling pathways for the isomers of C2H3F3S are not yet extensively documented, the trifluoromethylthio moiety is known to be a valuable pharmacophore. Compounds containing this group often exhibit inhibitory activity against various enzymes, particularly proteases, due to the strong electron-withdrawing nature of the trifluoromethyl group, which enhances the electrophilicity of an adjacent carbonyl group.

Trifluoromethyl ketones, which can be formed from the oxidation of related alcohols, are known inhibitors of serine and cysteine proteases. They act as transition-state analogs, forming a stable hemiketal or hemithioketal adduct with the active site nucleophile. This mechanism suggests that trifluoromethyl-containing thioethers could serve as precursors to potent enzyme inhibitors.

A study on trifluoromethylthiolane derivatives has shown antiviral activity against Herpes Simplex Virus type 1 (HSV-1), suggesting that the virus particles formed are incomplete and non-infectious[8][9][10]. This indicates a potential interference with viral replication processes, possibly through the inhibition of viral enzymes like DNA polymerase.

Further research is required to elucidate the specific molecular targets and signaling pathways affected by the isomers of C2H3F3S. High-throughput screening and proteomic approaches could be valuable in identifying their biological roles.

G C2H3F3S Isomer C2H3F3S Isomer Enzyme Inhibition Enzyme Inhibition C2H3F3S Isomer->Enzyme Inhibition Protease Protease Enzyme Inhibition->Protease e.g., Ser/Cys Proteases Viral Replication Enzyme Viral Replication Enzyme Enzyme Inhibition->Viral Replication Enzyme e.g., DNA Polymerase Altered Cellular Signaling Altered Cellular Signaling Enzyme Inhibition->Altered Cellular Signaling

Potential Biological Mechanisms of C2H3F3S Isomers.

Conclusion

The isomers of C2H3F3S represent a promising class of compounds for drug discovery and development. Their synthesis is achievable through established organic chemistry protocols, and their unique electronic properties, conferred by the trifluoromethyl group, make them attractive candidates for the development of enzyme inhibitors and other therapeutic agents. This guide provides a foundational dataset and experimental framework to facilitate further research into these valuable molecules. Future investigations should focus on a more detailed exploration of their biological activities to uncover specific signaling pathways and therapeutic targets.

References

A Technical Guide to 2,2,2-Trifluoroethanethiol: Properties, Determination, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoroethanethiol (TFET) is a fluorinated thiol compound with increasing significance in various scientific domains, particularly in the realm of proteomics and peptide chemistry. Its unique physicochemical properties, stemming from the presence of the trifluoromethyl group, make it a valuable reagent and building block. This technical guide provides an in-depth overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a summary of its key applications, with a focus on its role in synthetic peptide chemistry.

Core Physical Properties

The defining physical characteristics of this compound are its boiling point and density. These properties are crucial for its handling, purification, and application in various experimental setups.

PropertyValueConditions
Boiling Point 34-35 °Cat standard atmospheric pressure (lit.)[1][2][3][4][5]
Density 1.305 g/mLat 25 °C (lit.)[1][2][3][4][5]

Experimental Protocols for Property Determination

Accurate determination of the boiling point and density is fundamental for the characterization of liquid compounds like this compound. The following sections detail standard laboratory procedures for these measurements.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a volatile compound like this compound, several methods can be employed.

Micro-Boiling Point Determination (Thiele Tube Method)

This method is suitable for small sample volumes.

Apparatus:

  • Thiele tube

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Heating source (e.g., Bunsen burner or oil bath)

  • Sample of this compound

Procedure:

  • A small amount of this compound is placed in the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.

  • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • This assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil), ensuring the heat is distributed evenly.

  • The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.

  • Heating is continued until a steady stream of bubbles emerges from the capillary tube.

  • The heat source is then removed, and the apparatus is allowed to cool.

  • The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[6]

Distillation Method

For larger quantities, a simple distillation setup can be used to determine the boiling point.[3]

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer

  • Heating mantle

Procedure:

  • The distillation flask is charged with this compound and boiling chips.

  • The apparatus is assembled, with the thermometer bulb positioned just below the side arm leading to the condenser.

  • The liquid is heated to a gentle boil.

  • The temperature is recorded when the vapor condensation ring is stable on the thermometer bulb, and a steady distillation rate is achieved. This temperature represents the boiling point.[3][4]

Determination of Density

Density is the mass of a substance per unit volume. For liquids, this is typically measured in g/mL.

Using a Graduated Cylinder and Balance

This is a straightforward method for determining density.[1][7]

Apparatus:

  • Graduated cylinder (e.g., 10 mL or 25 mL)

  • Electronic balance

Procedure:

  • The mass of a clean, dry graduated cylinder is measured and recorded.

  • A known volume of this compound is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

  • The mass of the graduated cylinder containing the liquid is measured and recorded.

  • The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the mass of the filled cylinder.

  • The density is calculated using the formula: Density = Mass / Volume.[7] For improved accuracy, measurements should be repeated and the average value taken.[1][7]

Applications in Drug Development and Research

This compound serves as a crucial reagent in synthetic chemistry, particularly in the field of peptide and protein science.

Peptide Synthesis and Ligation

One of the prominent applications of this compound is as an additive in one-pot peptide ligation-desulfurization chemistry .[8] This technique is a powerful strategy for the chemical synthesis of proteins.

Logical Workflow for TFET-assisted Peptide Ligation-Desulfurization:

PeptideLigation PeptideThioester Peptide-α-thioester Ligation Native Chemical Ligation PeptideThioester->Ligation N_Cys_Peptide N-terminal Cys-Peptide N_Cys_Peptide->Ligation LigatedPeptide Ligated Peptide (Thioester intermediate) Ligation->LigatedPeptide Desulfurization Desulfurization LigatedPeptide->Desulfurization FinalPeptide Final Peptide Product (Alanine at ligation site) Desulfurization->FinalPeptide TFET This compound (Thiol Additive) TFET->Desulfurization Facilitates

Caption: Workflow of one-pot peptide ligation-desulfurization facilitated by this compound.

In this process, a peptide with a C-terminal thioester and another with an N-terminal cysteine are joined (ligated). The subsequent desulfurization step, often facilitated by a thiol additive like TFET, converts the cysteine residue at the ligation site to an alanine, yielding the final native peptide.[8]

Synthesis of this compound

A common synthetic route to this compound involves the reaction of a 2,2,2-trifluoroethyl halide or tosylate with an alkali metal hydrosulfide.[9]

General Synthesis Pathway:

SynthesisWorkflow Start 2,2,2-Trifluoroethyl Halide (e.g., CF3CH2Cl) Reaction Nucleophilic Substitution Start->Reaction Reagent Alkali Metal Hydrosulfide (e.g., NaSH) Reagent->Reaction Product This compound (CF3CH2SH) Reaction->Product Solvent Polar Organic Solvent Solvent->Reaction Reaction Medium

Caption: A generalized workflow for the synthesis of this compound.

This nucleophilic substitution reaction provides a direct pathway to the desired thiol compound.[9]

Conclusion

This compound is a compound with well-defined physical properties that can be reliably determined using standard laboratory techniques. Its utility in advanced synthetic methodologies, such as peptide ligation, underscores its importance for researchers and professionals in the fields of chemistry and drug development. A thorough understanding of its properties and the experimental protocols for their determination is essential for its effective and safe application in a research setting.

References

A Comprehensive Technical Guide to the Safe Handling of 2,2,2-Trifluoroethanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides critical safety information and detailed handling precautions for 2,2,2-Trifluoroethanethiol (TFET). Designed for laboratory personnel, this document outlines the potential hazards, proper handling procedures, emergency responses, and waste disposal protocols associated with this highly flammable and toxic compound. Adherence to these guidelines is essential for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance requiring stringent safety measures. It is an extremely flammable liquid and vapor that is harmful if swallowed, in contact with skin, or inhaled.[1][2] It can cause serious skin and eye irritation and may also lead to respiratory irritation.[1]

GHS Hazard Classification:

Hazard ClassCategory
Flammable Liquids1
Acute Toxicity, Oral4
Acute Toxicity, Dermal4
Acute Toxicity, Inhalation4
Skin Corrosion/Irritation2
Serious Eye Damage/Eye Irritation2
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3

Hazard Statements:

  • H224: Extremely flammable liquid and vapor.[1][2]

  • H302: Harmful if swallowed.[1][2]

  • H312: Harmful in contact with skin.[1][2]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H332: Harmful if inhaled.[1][2]

  • H335: May cause respiratory irritation.[1]

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling.

PropertyValue
Molecular Formula C2H3F3S
Molecular Weight 116.11 g/mol [2]
Appearance Colorless liquid
Odor Characteristic
Boiling Point 34-35 °C (lit.)[3]
Melting Point -45 °C / -49 °F
Flash Point -24 °C (-11.2 °F) - closed cup[3]
Density 1.305 g/mL at 25 °C (lit.)[3]
Vapor Pressure 7.85 psi (20 °C)[3]
Solubility No data available

Exposure Controls and Personal Protection

To minimize exposure risk, a multi-layered approach to safety, known as the "Hierarchy of Controls," should be implemented. This prioritizes control measures from most to least effective.

Hierarchy_of_Controls cluster_most_effective Most Effective cluster_middle cluster_least_effective Least Effective Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Elimination->Substitution Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Administrative->PPE

Caption: Hierarchy of Safety Controls for Hazardous Chemicals.

Engineering Controls:

  • Ventilation: All work with this compound must be conducted in a well-functioning chemical fume hood to prevent the inhalation of vapors.[4]

  • Containment: Use of a glovebox may be necessary for procedures with a higher risk of aerosol generation.

  • Safety Equipment: Ensure that an eyewash station and safety shower are readily accessible and in good working order.

Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory when handling this compound.

PPE ItemSpecification
Eye/Face Protection Tightly fitting safety goggles and a face shield.[5]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), a flame-retardant lab coat, and long-sleeved clothing.[6][7] Ensure gloves are regularly inspected for signs of degradation or permeation.
Respiratory Protection For situations where fume hood use is not feasible or in the event of a spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is required.[6] For emergencies, a self-contained breathing apparatus (SCBA) is necessary.[6][8]
Footwear Closed-toe, chemical-resistant shoes.[9]

Handling and Storage

Safe Handling:

  • Work in a designated area within a chemical fume hood.[4]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not breathe vapors or mists.[1]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1]

  • Use non-sparking tools and explosion-proof equipment.[10]

  • Ground and bond containers and receiving equipment to prevent static discharge.[4]

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[4]

  • Keep away from heat and sources of ignition.[4]

  • Store in a flammable liquids storage cabinet.

  • Incompatible materials to avoid include strong oxidizing agents, strong acids, and strong bases.[10]

Emergency Procedures

First-Aid Measures:

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[1]
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Fire-Fighting Measures:

  • Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[1]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: Extremely flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back.[1] Containers may explode when heated. Hazardous combustion products include carbon oxides, sulfur oxides, and hydrogen fluoride.[1]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures:

  • Personal Precautions: Evacuate the area immediately. Eliminate all ignition sources. Do not breathe vapors. Ensure adequate ventilation. Wear appropriate personal protective equipment.[1]

  • Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[1]

  • Containment and Cleanup: Absorb the spill with an inert, non-combustible material such as sand or earth. Collect the absorbed material into a suitable container for disposal.

Experimental Protocols: One-Pot Ligation-Desulfurization

This compound is utilized as a thiol additive in one-pot ligation-desulfurization reactions for the synthesis of peptides and proteins. This method offers an efficient route for creating native peptide bonds.

General Methodology: The following is a representative protocol for a one-pot ligation-desulfurization reaction. Specific quantities and reaction times will vary depending on the peptide sequence and scale of the synthesis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Peptide_Thioester Peptide Thioester Dissolve Dissolve reactants in ligation buffer (e.g., 6 M Gn·HCl, 200 mM Na₂HPO₄, pH 7.2) Peptide_Thioester->Dissolve N_Cys_Peptide N-terminal Cysteine Peptide N_Cys_Peptide->Dissolve Add_TFET Add this compound (TFET) and a reducing agent (e.g., TCEP) Dissolve->Add_TFET Ligation Incubate at room temperature to facilitate ligation Add_TFET->Ligation Desulfurization Initiate desulfurization by adding a radical initiator (e.g., VA-044) and excess thiol (e.g., TFET) Ligation->Desulfurization Incubate_Desulfurization Incubate at elevated temperature (e.g., 37-42 °C) Desulfurization->Incubate_Desulfurization Quench Quench the reaction Incubate_Desulfurization->Quench Purification Purify the final peptide product (e.g., by RP-HPLC) Quench->Purification Characterization Characterize the product (e.g., by mass spectrometry) Purification->Characterization

Caption: Workflow for a typical one-pot ligation-desulfurization reaction.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Collect all liquid waste in a clearly labeled, sealed container.

  • Contaminated solid waste (e.g., gloves, absorbent materials) should be double-bagged and placed in a designated hazardous waste container.

  • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.

Toxicological Information

This compound is acutely toxic by oral, dermal, and inhalation routes. While specific long-term toxicological data for this compound is limited, the related compound 2,2,2-Trifluoroethanol has been shown to cause damage to organs through prolonged or repeated exposure.[4][11] It is metabolized in the liver, and its toxicity is linked to its metabolic products. Given the structural similarities, it is prudent to handle this compound with the assumption of similar or greater toxicity.

Disclaimer: This document is intended as a guide for trained laboratory personnel. It is not exhaustive and should be used in conjunction with the official Safety Data Sheet (SDS) provided by the manufacturer and your institution's specific safety protocols. Always perform a thorough risk assessment before beginning any new experimental procedure.

References

A Technical Guide to 2,2,2-Trifluoroethanethiol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

This guide provides comprehensive technical information on 2,2,2-Trifluoroethanethiol, a key reagent in synthetic chemistry, particularly for applications in pharmaceutical and materials science research. This document outlines commercial suppliers, physical and chemical properties, detailed synthesis protocols, and a representative reaction protocol for its use in nucleophilic aromatic substitution (SNAr) reactions.

Commercial Availability

This compound with a purity of 95% or greater is readily available from several commercial chemical suppliers. Researchers can procure this reagent from the following reputable vendors:

SupplierProduct NamePurityCAS Number
Sigma-AldrichThis compound95%1544-53-2
Cenmed2 2 2-trifluoroethanethiol 95%95%1544-53-2
Santa Cruz BiotechnologyThis compound≥95%1544-53-2

Physicochemical and Safety Data

This compound (CF₃CH₂SH) is a volatile and flammable liquid. Its trifluoromethyl group significantly influences its chemical properties, such as its acidity and reactivity.

PropertyValue
Molecular Formula C₂H₃F₃S
Molecular Weight 116.11 g/mol [1]
Boiling Point 34-35 °C[1]
Density 1.305 g/mL at 25 °C[1]
Refractive Index n20/D 1.352[1]
Vapor Pressure 7.85 psi at 20 °C[1]
Flash Point -24 °C (-11.2 °F) - closed cup[2]

Safety Information: this compound is classified as an extremely flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including eye shields, face shields, and gloves, should be worn when handling this chemical.[2] All work should be conducted in a well-ventilated fume hood.

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the nucleophilic substitution of a 2,2,2-trifluoroethyl halide with an alkali metal hydrosulfide.[4]

G reagent1 CF₃CH₂Cl (2,2,2-Trifluoroethyl chloride) product CF₃CH₂SH (this compound) reagent1->product + NaSH reagent2 NaSH (Sodium Hydrosulfide) reagent2->product solvent Polar Organic Solvent (e.g., DMF) solvent->product conditions 70-110 °C conditions->product

Synthesis of this compound.
Detailed Experimental Protocol: Synthesis from 2,2,2-Trifluoroethyl Chloride

This protocol is adapted from the general method described in the patent literature.[4]

Materials:

  • 2,2,2-Trifluoroethyl chloride (CF₃CH₂Cl)

  • Sodium hydrosulfide (NaSH), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add an excess of anhydrous sodium hydrosulfide (e.g., 1.5 equivalents).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to create a stirrable slurry.

  • Reactant Addition: While stirring under a nitrogen atmosphere, slowly add 2,2,2-trifluoroethyl chloride (1.0 equivalent) to the slurry.

  • Reaction: Heat the reaction mixture to approximately 80 °C and maintain this temperature for 5-10 hours. The progress of the reaction can be monitored by gas chromatography (GC).

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the diethyl ether using a rotary evaporator.

    • The crude this compound can be purified by fractional distillation to yield the final product with ≥95% purity.

Reactivity and Applications in Drug Development

This compound is a valuable building block in drug discovery due to the unique properties conferred by the trifluoroethyl group, which can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. A common and important reaction involving this thiol is its use as a nucleophile in S-alkylation and nucleophilic aromatic substitution (SNAr) reactions.

Representative Reaction: SNAr with 2-Chloropyridine

The following protocol details the synthesis of 2-(2,2,2-trifluoroethylthio)pyridine, a common structural motif in medicinal chemistry, via an SNAr reaction.

G cluster_reactants Reactants cluster_conditions Conditions reagent1 2-Chloropyridine product 2-(2,2,2-Trifluoroethylthio)pyridine reagent1->product reagent2 CF₃CH₂SH (this compound) reagent2->product base Base (e.g., K₂CO₃, Et₃N) base->product solvent Solvent (e.g., DMF, DMSO) solvent->product temperature Room Temp. to 100 °C temperature->product

SNAr Reaction of this compound.
Detailed Experimental Protocol: Synthesis of 2-(2,2,2-Trifluoroethylthio)pyridine

This protocol is a general procedure adaptable from standard SNAr methodologies with thiols.

Materials:

  • 2-Chloropyridine

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add 2-chloropyridine (1.0 equivalent), this compound (1.2 equivalents), and anhydrous potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve the reactants (a concentration of approximately 0.5 M with respect to 2-chloropyridine is a good starting point).

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the ethyl acetate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 2-(2,2,2-trifluoroethylthio)pyridine.

This technical guide provides a foundational understanding of this compound for its effective and safe use in a research and development setting. The detailed protocols serve as a starting point for the synthesis and application of this versatile reagent.

References

Methodological & Application

Application Notes and Protocols for 2,2,2-Trifluoroethanethiol in Peptide Ligation-Desulfurization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2,2,2-Trifluoroethanethiol (TFET) as a highly effective thiol additive in one-pot native chemical ligation (NCL) and desulfurization reactions for peptide and protein synthesis.

Introduction

Native chemical ligation (NCL) is a cornerstone of chemical protein synthesis, enabling the formation of a native peptide bond between two unprotected peptide fragments. The reaction typically involves a peptide with a C-terminal thioester and another with an N-terminal cysteine. Subsequent desulfurization of the cysteine residue to alanine further expands the utility of NCL, allowing for ligation at alanine sites, a more common amino acid in proteins.

This compound (TFET) has emerged as a superior thiol additive for these processes, offering significant advantages in one-pot ligation-desulfurization strategies.[1] Its key benefits include high reactivity, compatibility with desulfurization conditions, and ease of removal due to its volatility. These properties contribute to high-yielding, efficient, and streamlined syntheses of complex peptides and small proteins, as demonstrated in the successful synthesis of the tick-derived thrombin inhibitors, chimadanin and madanin-1.[1][2]

Advantages of this compound (TFET)

  • High Reactivity: TFET has a low pKa of approximately 7.3, making it an effective catalyst for the transthioesterification step in NCL.[3]

  • Compatibility with Desulfurization: As an alkyl thiol, TFET does not interfere with the radical-based desulfurization reaction, unlike aromatic thiols such as 4-mercaptophenylacetic acid (MPAA) which can act as radical scavengers.[3]

  • One-Pot Procedure: The compatibility of TFET with both ligation and desulfurization allows for a streamlined one-pot protocol, eliminating the need for intermediate purification steps and thereby increasing overall efficiency and yield.[1]

  • Ease of Removal: TFET is a volatile liquid, which can be advantageous in certain applications where its removal after ligation is desired.[4]

Data Presentation

Table 1: Comparison of Thiol Additives in Native Chemical Ligation

This table compares the performance of TFET with other commonly used thiol additives in the context of NCL. The data highlights the superior reactivity of TFET.

Thiol AdditivepKaApparent Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
This compound (TFET) 7.3 3.4 [3]
Methyl Thioglycolate (MTG)7.91.6[3]
Thiocholine~7.81.1[3]
2-Mercaptoethyl Sulfonate (MESNa)9.26.9 x 10⁻²[3]
Thioglycolic Acid (TGA)-4.1 x 10⁻²[3]
Table 2: One-Pot Ligation-Desulfurization Yields using TFET

This table presents the isolated yields of peptides synthesized using the one-pot TFET-mediated ligation-desulfurization protocol.

Target PeptideLigation SiteOverall Isolated Yield (%)Reference
ChimadaninAla¹⁷-Cys¹⁸Not explicitly stated, but described as high-yielding[1]
Madanin-1Ala³⁰-Cys³¹Not explicitly stated, but described as high-yielding[1]
Model Peptide (Ac-Ala-Cys-NH₂)Ala-Cys>95 (conversion)[1]

Experimental Protocols

General Considerations
  • All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of thiols.

  • Use high-purity reagents and solvents. Anhydrous solvents are recommended for the preparation of peptide thioesters.

  • Monitor reaction progress by analytical HPLC and ESI-MS.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Peptide Fragments

Peptide fragments (both C-terminal thioesters and N-terminal cysteine peptides) are synthesized using standard Fmoc-based solid-phase peptide synthesis protocols.

Materials:

  • Fmoc-protected amino acids

  • Appropriate resin (e.g., Wang resin for C-terminal acids, Rink amide resin for C-terminal amides)

  • Coupling reagents (e.g., HBTU, HATU, DIC)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Diethyl ether (cold)

Procedure:

  • Swell the resin in DMF.

  • Perform iterative cycles of Fmoc deprotection and amino acid coupling to assemble the peptide chain.

  • For peptide thioesters, couple the final amino acid to a thioester precursor resin or generate the thioester post-synthesis from a peptide hydrazide.

  • After synthesis, wash the resin thoroughly with DMF and DCM.

  • Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

  • Dry the crude peptide under vacuum.

  • Purify the crude peptide by preparative RP-HPLC and characterize by ESI-MS.

Protocol 2: One-Pot Ligation-Desulfurization using TFET

This protocol describes the ligation of a peptide thioester with an N-terminal cysteine peptide, followed by in-situ desulfurization.

Materials:

  • Purified peptide thioester

  • Purified N-terminal cysteine peptide

  • Ligation Buffer: 6 M Guanidine hydrochloride (Gn·HCl), 200 mM sodium phosphate, pH 7.2

  • This compound (TFET)

  • Radical initiator (e.g., VA-044)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Glutathione (reduced)

Procedure:

  • Ligation:

    • Dissolve the peptide thioester and the N-terminal cysteine peptide in the ligation buffer to a final concentration of 1-2 mM.

    • Add TCEP to a final concentration of 20 mM.

    • Add TFET to a final concentration of 200 mM.

    • Degas the reaction mixture by bubbling with argon for 10-15 minutes.

    • Incubate the reaction at 37 °C and monitor the progress by analytical HPLC-MS. The ligation is typically complete within 1-4 hours.

  • Desulfurization:

    • Once the ligation is complete, add the radical initiator VA-044 to a final concentration of 50 mM.

    • Add glutathione to a final concentration of 200 mM.

    • Continue to incubate the reaction at 37 °C for 4-16 hours. Monitor the desulfurization progress by analytical HPLC-MS until the ligated intermediate is fully converted to the desulfurized product.

  • Purification:

    • Upon completion, quench the reaction by acidifying with TFA.

    • Dilute the reaction mixture with purification buffer (e.g., 0.1% TFA in water).

    • Purify the final peptide product by preparative RP-HPLC.

    • Characterize the purified peptide by ESI-MS and analytical HPLC.

Visualizations

Ligation-Desulfurization Workflow

LigationDesulfurizationWorkflow PeptideThioester Peptide-SR Thioester Ligation Native Chemical Ligation PeptideThioester->Ligation N_CysPeptide N-terminal Cys-Peptide N_CysPeptide->Ligation LigatedIntermediate Ligated Intermediate (Cys at ligation site) Ligation->LigatedIntermediate Forms Desulfurization Radical Desulfurization LigatedIntermediate->Desulfurization FinalPeptide Final Peptide (Ala at ligation site) Desulfurization->FinalPeptide Yields TFET TFET TFET->Ligation Catalyst RadicalInitiator Radical Initiator (e.g., VA-044) RadicalInitiator->Desulfurization Initiates H_Donor H-Donor (e.g., Glutathione) H_Donor->Desulfurization H source TCEP TCEP TCEP->Desulfurization Reductant

Caption: One-pot ligation-desulfurization workflow using TFET.

Chemical Mechanism of TFET-mediated Ligation

NCL_Mechanism Start Peptide¹-CO-SR¹ + H₂N-Cys-Peptide² Transthioesterification Transthioesterification Start->Transthioesterification Intermediate Peptide¹-CO-S-Cys-Peptide² (Thioester intermediate) Transthioesterification->Intermediate reversible AcylShift S->N Acyl Shift (Intramolecular) Intermediate->AcylShift Product Peptide¹-CO-NH-Cys-Peptide² (Native Peptide Bond) AcylShift->Product irreversible TFET_cat {CF₃CH₂S⁻ | (TFET thiolate)} TFET_cat->Transthioesterification

Caption: Mechanism of Native Chemical Ligation catalyzed by TFET.

Conclusion

This compound is a highly efficient and versatile thiol additive for one-pot native chemical ligation-desulfurization reactions. Its favorable properties enable streamlined and high-yielding synthetic routes to complex peptides and small proteins. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals looking to employ this powerful methodology in their work.

References

Application Notes and Protocols: 2,2,2-Trifluoroethanethiol in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While 2,2,2-Trifluoroethanethiol is not yet a commonly utilized reagent in mainstream proteomics, its unique chemical properties—stemming from the presence of both a reactive thiol group and an electron-withdrawing trifluoroethyl moiety—present several compelling, albeit currently theoretical, applications. The increased acidity of its thiol group compared to standard alkyl thiols suggests enhanced reactivity as a nucleophile at physiological pH. Furthermore, the incorporation of fluorine atoms provides a unique analytical handle for both mass spectrometry (MS) and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.

This document outlines three potential applications of this compound in proteomics research: as a novel cysteine capping agent, as a component of a chemical cross-linker, and as a cleavable affinity tag. The protocols provided are based on established proteomics workflows and are intended to serve as a starting point for researchers interested in exploring the utility of this promising reagent.

Application 1: Cysteine-Reactive Tag for Quantitative Proteomics

Application Note:

This compound can be derivatized into a cysteine-reactive probe for the alkylation of free thiol groups in proteins, analogous to commonly used reagents like iodoacetamide (IAM). The resulting 2,2,2-trifluoroethyl thioether modification introduces a unique mass shift of +98.01 Da, which can be readily detected by mass spectrometry. The presence of three fluorine atoms can also serve as a quantitative tag in ¹⁹F NMR-based studies or for selective enrichment using fluorous affinity chromatography. This approach could be particularly useful in redox proteomics to quantify the oxidation status of cysteine residues.

Quantitative Data Summary
Feature2,2,2-Trifluoroethyl CappingIodoacetamide (IAM) Capping
Reagent N-(2,2,2-trifluoroethyl)iodoacetamideIodoacetamide
Mass Shift +98.01 Da+57.02 Da
Chemical Formula of Adduct -S-CH₂-CF₃-S-CH₂-CO-NH₂
¹⁹F NMR Signal YesNo
Potential for Fluorous Affinity YesNo
Experimental Protocol: Cysteine Alkylation using a this compound Derivative

This protocol assumes the synthesis of an iodoacetamide derivative of this compound, referred to here as TFET-IAM.

1. Protein Extraction and Reduction:

  • Lyse cells or tissues in a suitable buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.5) containing protease and phosphatase inhibitors.
  • Quantify the protein concentration using a standard assay (e.g., BCA).
  • To 1 mg of protein, add dithiothreitol (DTT) to a final concentration of 10 mM.
  • Incubate at 56°C for 30 minutes to reduce all disulfide bonds.
  • Cool the sample to room temperature.

2. Cysteine Alkylation:

  • Add TFET-IAM to a final concentration of 55 mM.
  • Incubate in the dark at room temperature for 20 minutes.
  • Quench the reaction by adding DTT to a final concentration of 20 mM.

3. Protein Digestion:

  • Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M.
  • Add trypsin at a 1:50 (enzyme:protein) ratio.
  • Incubate at 37°C overnight.

4. Peptide Desalting and Mass Spectrometry Analysis:

  • Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
  • Desalt the peptides using a C18 StageTip.
  • Analyze the peptides by LC-MS/MS, ensuring the data acquisition method accounts for the +98.01 Da mass shift on cysteine residues.

Workflow Diagram

cysteine_alkylation_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis p1 Protein Extraction p2 Reduction (DTT) p1->p2 p3 Alkylation (TFET-IAM) p2->p3 p4 Digestion (Trypsin) p3->p4 a1 Peptide Desalting (C18) p4->a1 TFA Acidification a2 LC-MS/MS Analysis a1->a2

Workflow for cysteine alkylation and proteomic analysis.

Application 2: Trifluoroethyl-Containing Cross-Linker for Protein Interaction Studies

Application Note:

A bifunctional cross-linker incorporating a 2,2,2-trifluoroethylthiol moiety could be designed for studying protein-protein interactions. One end of the cross-linker could contain a standard amine-reactive group (e.g., NHS ester), while the other end features the trifluoroethylthiol. This thiol group could be activated to react with another nucleophilic residue upon proximity, or it could be part of a photo-reactive group. The trifluoromethyl group would provide a unique isotopic signature to aid in the identification of cross-linked peptides by mass spectrometry and could potentially facilitate the enrichment of these peptides using fluorous chromatography.

Quantitative Data Summary
FeatureHypothetical TFET Cross-LinkerStandard DSSO Cross-Linker
Reactive Groups NHS ester, activated trifluoroethylthiol2x NHS ester
Cleavability Potentially cleavable (disulfide)MS-cleavable (disulfide)
Enrichment Handle Fluorous tag (CF₃)Biotin (optional)
Mass Signature Unique mass of the TFET groupDefined mass of DSSO
Experimental Protocol: Protein Cross-Linking

This protocol outlines a hypothetical workflow using a TFET-containing cross-linker.

1. Cross-Linking Reaction:

  • Incubate purified protein complexes or cell lysates with the TFET-containing cross-linker at room temperature for 1-2 hours.
  • Quench the reaction with a primary amine-containing buffer (e.g., Tris-HCl).

2. Protein Denaturation, Reduction, and Alkylation:

  • Denature the cross-linked proteins in 8 M urea.
  • Reduce disulfide bonds with 10 mM DTT.
  • Alkylate free cysteines with 55 mM iodoacetamide.

3. Protein Digestion:

  • Dilute the sample and digest with trypsin overnight at 37°C.

4. Enrichment of Cross-Linked Peptides (Optional):

  • If a fluorous enrichment strategy is employed, pass the peptide digest over a fluorous-phase column.
  • Wash extensively to remove non-fluorinated peptides.
  • Elute the fluorinated (cross-linked) peptides.

5. LC-MS/MS Analysis:

  • Analyze the enriched or unenriched peptide mixture by LC-MS/MS.
  • Use specialized software to identify cross-linked peptides based on the unique mass of the cross-linker.

Logical Relationship Diagram

crosslinking_workflow start Protein Complex / Lysate crosslink Cross-Linking with TFET Reagent start->crosslink digest Denaturation, Reduction, Alkylation & Digestion crosslink->digest enrich Optional: Fluorous Enrichment digest->enrich ms LC-MS/MS Analysis digest->ms Total Peptides enrich->ms Enriched Peptides analysis Cross-Link Identification ms->analysis

Logical workflow for protein cross-linking and analysis.

Application 3: Cleavable Affinity Tag for Protein Purification

Application Note:

This compound can be used to form a disulfide bond with a cysteine residue on a protein of interest, with the other end of the molecule attached to an affinity tag such as biotin. This would allow for the capture of the protein on a streptavidin resin. The trifluoroethyl group would render the disulfide bond more susceptible to cleavage under specific reducing conditions, potentially allowing for milder elution than standard disulfide linkages. This could be advantageous for purifying proteins that are sensitive to harsh elution conditions.

Quantitative Data Summary
FeatureTFET-Disulfide TagStandard Thiol-Reactive Tag
Linkage Trifluoroethyl disulfideAlkyl disulfide or thioether
Cleavage Condition Mild reducing agentsStronger reducing agents (for disulfide) or non-cleavable (for thioether)
Elution Condition MilderHarsher
Experimental Protocol: Affinity Purification

1. Protein Labeling:

  • Incubate the purified protein or cell lysate with a TFET-disulfide-biotin tag.
  • Allow the reaction to proceed to label cysteine residues.

2. Affinity Capture:

  • Incubate the labeled protein mixture with streptavidin-coated beads.
  • Wash the beads extensively to remove non-specifically bound proteins.

3. Elution:

  • Elute the bound protein using a buffer containing a mild reducing agent (e.g., a low concentration of TCEP or DTT, optimized for the TFET-disulfide bond).

4. Analysis:

  • Analyze the eluted protein by SDS-PAGE, Western blotting, or mass spectrometry.

Signaling Pathway Style Diagram

affinity_purification protein Protein of Interest (with Cys) labeled_protein Biotinylated Protein protein->labeled_protein Labeling tag TFET-Disulfide-Biotin Tag tag->labeled_protein bound_complex Captured Protein Complex labeled_protein->bound_complex Binding beads Streptavidin Beads beads->bound_complex purified_protein Purified Protein bound_complex->purified_protein Cleavage & Elution elution Elution with Mild Reducing Agent elution->purified_protein

Schematic of affinity purification using a TFET tag.

Application Notes and Protocols for S-Trifluoroethylation Reactions in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a trifluoroethyl group (-CH₂CF₃) onto sulfur atoms, known as S-trifluoroethylation, is a significant transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug development. The unique physicochemical properties imparted by the trifluoroethyl moiety, such as increased lipophilicity, metabolic stability, and altered acidity of adjacent functionalities, can profoundly influence the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. These application notes provide detailed protocols for common S-trifluoroethylation reactions, along with data to guide researchers in selecting the optimal conditions for their specific substrates.

Key Trifluoroethylating Reagents

Several classes of reagents have been developed for the efficient trifluoroethylation of thiols. The most prominent among these are electrophilic trifluoromethylating agents, which can be broadly categorized as hypervalent iodine reagents and sulfonium salts. Additionally, photocatalytic methods have emerged as a powerful and mild alternative.

Electrophilic Trifluoroethylating Reagents

Togni's Reagents: These are hypervalent iodine compounds that serve as electrophilic sources of the trifluoromethyl group. Togni Reagent II (1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one) is a widely used, commercially available reagent for the trifluoroethylation of various nucleophiles, including thiols.[1]

Umemoto's Reagents: These are S-(trifluoromethyl)dibenzothiophenium salts that exhibit high reactivity as electrophilic trifluoromethylating agents.[2][3] Different generations and analogs of Umemoto's reagents have been developed with tuned reactivity and stability.[2][3]

Photocatalytic Systems

Visible-light photoredox catalysis offers a metal-free and mild approach to S-trifluoroethylation. These methods typically employ an organic photosensitizer and a readily available trifluoromethyl source, such as trifluoromethanesulfonyl chloride (CF₃SO₂Cl), to generate trifluoromethyl radicals that react with thiols.[4][5]

Experimental Protocols

Protocol 1: Electrophilic S-Trifluoroethylation of Thiols using Togni's Reagent II

This protocol describes a general procedure for the S-trifluoroethylation of aromatic and aliphatic thiols using Togni's Reagent II. The reaction is typically fast and proceeds under mild conditions.

Materials:

  • Thiol (1.0 equiv)

  • Togni's Reagent II (1.1 equiv)

  • Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask containing the thiol (1.0 equiv), add the appropriate solvent (DCM or MeCN) to achieve a concentration of 0.1-0.2 M.

  • Stir the solution at room temperature.

  • Add Togni's Reagent II (1.1 equiv) in one portion to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is often complete within 30 minutes to a few hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired S-trifluoroethylated product.

Protocol 2: Electrophilic S-Trifluoroethylation of Thiols using Umemoto's Reagent

This protocol outlines a general method for the S-trifluoroethylation of thiols using an S-(trifluoromethyl)dibenzothiophenium salt (Umemoto's Reagent).

Materials:

  • Thiol (1.0 equiv)

  • Umemoto's Reagent (e.g., S-(Trifluoromethyl)dibenzothiophenium triflate) (1.1 equiv)

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or DMF)

  • Inert atmosphere (Nitrogen or Argon)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Under an inert atmosphere, dissolve the thiol (1.0 equiv) in the anhydrous solvent in a round-bottom flask.

  • Add the Umemoto's Reagent (1.1 equiv) to the solution.

  • Stir the reaction mixture at room temperature or heat as required. The optimal temperature may vary depending on the substrate and the specific Umemoto reagent used.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the pure S-trifluoroethylated product.

Protocol 3: Metal-Free Photocatalytic S-Trifluoroethylation of Thiols

This protocol describes a visible-light-mediated S-trifluoroethylation of thiols using an organic photocatalyst and trifluoromethanesulfonyl chloride.[4][5]

Materials:

  • Thiol (1.0 equiv)

  • Trifluoromethanesulfonyl chloride (CF₃SO₂Cl) (1.5 equiv)

  • Organic photocatalyst (e.g., 3DPA2FBN - 2,4,6-tris(diphenylamino)-3,5-difluorobenzonitrile) (1-5 mol%)

  • Acetonitrile (MeCN)

  • Blue LED light source (e.g., 450 nm)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube, add the thiol (1.0 equiv), the organic photocatalyst, and acetonitrile.

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • Add trifluoromethanesulfonyl chloride (1.5 equiv) to the reaction mixture.

  • Seal the tube and place it in front of a blue LED light source with stirring.

  • Irradiate the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the S-trifluoroethylated compound.

Data Presentation

The following tables summarize the yields of S-trifluoroethylated products obtained from various thiol substrates under different reaction conditions.

Table 1: Electrophilic S-Trifluoroethylation of Various Thiols

EntryThiol SubstrateReagentSolventTemp (°C)Time (h)Yield (%)Reference
1ThiophenolTogni's Reagent IICH₂Cl₂rt0.595[6]
24-MethylthiophenolTogni's Reagent IICH₂Cl₂rt0.598[6]
34-MethoxythiophenolTogni's Reagent IICH₂Cl₂rt0.596[6]
44-ChlorothiophenolTogni's Reagent IICH₂Cl₂rt0.592[6]
5Benzyl mercaptanTogni's Reagent IICH₂Cl₂rt185[6]
6ThiophenolUmemoto Reagent IVCH₂Cl₂rt191[2]
74-NitrothiophenolUmemoto Reagent IVCH₂Cl₂rt185[2]
82-NaphthalenethiolUmemoto Reagent IVCH₂Cl₂rt193[2]

Table 2: Photocatalytic S-Trifluoroethylation of Aromatic and Heteroaromatic Thiols [4]

EntryThiol SubstrateYield (%)
1Thiophenol85
24-Methylthiophenol88
34-Fluorothiophenol75
44-Chlorothiophenol82
54-Bromothiophenol78
62-Naphthalenethiol90
7Benzyl mercaptan72
82-Mercaptopyridine65
92-Mercaptobenzothiazole89

Synthesis of Reagents

Synthesis of Togni's Reagent II (1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one)

Togni's Reagent II can be synthesized from 2-iodobenzoic acid in a three-step or a one-pot procedure.[4][7]

Three-Step Synthesis:

  • Oxidation and Cyclization: 2-Iodobenzoic acid is oxidized with an oxidizing agent like sodium periodate (NaIO₄) and cyclized to form 1-hydroxy-1,2-benziodoxol-3(1H)-one.[4][7]

  • Acetylation: The resulting alcohol is acetylated using acetic anhydride to yield 1-acetoxy-1,2-benziodoxol-3(1H)-one.[4]

  • Trifluoromethylation: The acetate is then displaced by a trifluoromethyl group using a trifluoromethyl source such as trifluoromethyltrimethylsilane (TMSCF₃) in the presence of a fluoride source.[4][7]

One-Pot Synthesis: A more recent and efficient one-pot synthesis utilizes trichloroisocyanuric acid as the oxidant instead of sodium periodate.[7]

Synthesis of Umemoto's Reagents (S-(Trifluoromethyl)dibenzothiophenium Salts)

Umemoto's reagents are typically synthesized from the corresponding dibenzothiophene. A general synthetic strategy involves:

  • Oxidation: Dibenzothiophene is oxidized to the corresponding sulfoxide.

  • Trifluoromethylation and Cyclization: The sulfoxide is then reacted with a trifluoromethyl source and a strong acid or anhydride, such as trifluoromethanesulfonic anhydride (Tf₂O), to effect both trifluoromethylation at the sulfur atom and cyclization to form the dibenzothiophenium salt.[2][3]

A one-pot synthesis for a new generation Umemoto reagent (Umemoto Reagent IV) has been developed starting from 3,3'-bis(trifluoromethoxy)biphenyl.[2]

Mandatory Visualizations

S_Trifluoroethylation_Workflow cluster_reagents Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Thiol Thiol Substrate (R-SH) Reaction_Vessel Reaction Vessel (Solvent, Temp, Time) Thiol->Reaction_Vessel TFE_Reagent Trifluoroethylating Reagent TFE_Reagent->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification Product S-Trifluoroethylated Product (R-SCH₂CF₃) Purification->Product

Caption: General workflow for an S-trifluoroethylation reaction.

Reagent_Types Reagents S-Trifluoroethylation Reagents Electrophilic Electrophilic Reagents Reagents->Electrophilic Photocatalytic Photocatalytic Systems Reagents->Photocatalytic Togni Togni's Reagents (Hypervalent Iodine) Electrophilic->Togni Umemoto Umemoto's Reagents (Sulfonium Salts) Electrophilic->Umemoto OrganoPC Organophotocatalyst + CF₃ Source (e.g., CF₃SO₂Cl) Photocatalytic->OrganoPC

Caption: Classification of S-trifluoroethylation reagents.

References

Application Notes and Protocols: 2,2,2-Trifluoroethanethiol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoroethanethiol (CF₃CH₂SH), a fluorinated thiol, is a valuable reagent in modern pharmaceutical synthesis. Its unique properties, stemming from the electron-withdrawing trifluoromethyl group, make it a versatile tool for the preparation of complex biomolecules and therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound, with a particular focus on its role in peptide synthesis through one-pot ligation-desulfurization chemistry.

The incorporation of fluorine-containing moieties into pharmaceutical candidates is a widely employed strategy to enhance key drug-like properties. The trifluoromethylthio (SCF₃) group, for instance, is known to increase lipophilicity, metabolic stability, and cell membrane permeability of bioactive molecules.[1] While direct trifluoromethylthiolation often employs specialized and sometimes hazardous reagents, this compound offers a readily available and versatile alternative for introducing related structural motifs.

Application in One-Pot Peptide Ligation-Desulfurization

A significant application of this compound is as a thiol additive in native chemical ligation (NCL) followed by in situ desulfurization. This powerful strategy allows for the synthesis of native peptide and protein backbones from smaller, unprotected peptide fragments.

Background:

Native chemical ligation involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. The reaction proceeds through a transthioesterification followed by a rapid intramolecular S-to-N acyl transfer to form a native peptide bond at the ligation site. To access native peptide sequences without a cysteine at the ligation junction, a subsequent desulfurization step can be employed to convert the cysteine residue to an alanine.

This compound (TFET) has emerged as a highly effective thiol additive in this process. Its lower pKa (7.3) compared to traditional alkyl thiols facilitates the initial transthioesterification with less reactive peptide alkyl thioesters, accelerating the ligation reaction.[2][3] Crucially, as an alkyl thiol, TFET is compatible with the radical-based desulfurization conditions, enabling a "one-pot" procedure that streamlines the synthesis of proteins and avoids purification of the intermediate cysteine-containing peptide.[1][2]

Experimental Protocols

1. Synthesis of Peptide Fragments:

Peptide fragments are synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc chemistry. The C-terminal fragment is prepared as a peptide thioester (e.g., as a C-terminal S-(2,2,2-trifluoroethyl) thioester), and the N-terminal fragment is synthesized with an N-terminal cysteine or a protected cysteine precursor like a thiazolidine.

2. One-Pot Ligation-Desulfurization Protocol for the Synthesis of Madanin-1:

The following protocol is adapted from the synthesis of the tick-derived protein Madanin-1.[2]

Materials:

  • Peptide 1 (C-terminal thiazolidine)

  • Peptide 2 (C-terminal S-(2,2,2-trifluoroethyl) thioester)

  • Ligation Buffer: 6 M Guanidine hydrochloride (Gn·HCl), 100 mM Na₂HPO₄, 50 mM TCEP (tris(2-carboxyethyl)phosphine), pH 7.4-7.5

  • Methoxyamine hydrochloride

  • This compound (TFET)

  • Desulfurization Buffer: Ligation buffer with increased TCEP concentration (500 mM) and reduced glutathione (40 mM)

  • VA-044 (2,2'-azobis[2-(2-imidazolin-2-yl)propane]dihydrochloride)

Procedure:

  • Thiazolidine Deprotection: Dissolve Peptide 1 in the ligation buffer containing 0.2 M methoxyamine (pH adjusted to 4.2). Incubate the reaction at 30 °C for 3 hours to deprotect the N-terminal thiazolidine and reveal the cysteine residue.

  • Ligation: Adjust the pH of the reaction mixture to 7.0. Add Peptide 2 (1.3 equivalents) and this compound (2% v/v). The final concentration of the limiting peptide should be approximately 1.0 mM. Incubate the reaction at 30 °C for 18 hours.

  • Desulfurization: To the same reaction vessel, add TCEP to a final concentration of 500 mM and reduced glutathione to 40 mM. Sparge the solution with argon. Adjust the pH to 6.2. Add solid VA-044 to a final concentration of 20 mM. Incubate the reaction at 37 °C for 5 hours.

  • Purification: The final protein product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

3. One-Pot, Three-Fragment Ligation-Desulfurization Protocol for the Synthesis of Chimadanin:

This protocol demonstrates a multi-fragment assembly in the N-to-C direction.[2]

Materials:

  • Peptide 1 (N-terminal fragment with a C-terminal S-(2,2,2-trifluoroethyl) thioester)

  • Peptide 2 (Middle fragment with an N-terminal cysteine and a C-terminal S-(2,2,2-trifluoroethyl) thioester)

  • Peptide 3 (C-terminal fragment with an N-terminal cysteine)

  • Ligation Buffer: 6 M Gn·HCl, 100 mM Na₂HPO₄, 50 mM TCEP, pH 7.4-7.5

  • This compound (TFET)

  • Desulfurization additives (as above)

Procedure:

  • First Ligation: Dissolve Peptide 1 and Peptide 2 in the ligation buffer. Add TFET (2% v/v). Incubate at 37 °C for 1 hour.

  • Second Ligation: To the same reaction mixture, add Peptide 3 (1.8 equivalents). Continue the incubation at 37 °C for 12 hours.

  • Desulfurization: Perform the desulfurization step as described in the previous protocol.

  • Purification: Purify the final assembled protein by RP-HPLC.

Data Presentation
Protein Target Ligation Strategy Key Reagents Reaction Time (Ligation) Reaction Time (Desulfurization) Overall Yield Reference
Madanin-1One-pot, two-fragmentThis compound, VA-04418 hours5 hoursNot explicitly stated[2]
ChimadaninOne-pot, three-fragmentThis compound, VA-0441 hr (1st), 12 hr (2nd)5 hoursNot explicitly stated[2]

Visualizations

G cluster_ligation Native Chemical Ligation cluster_desulfurization Desulfurization Peptide1_Thioester Peptide 1 (C-terminal Thioester) Ligated_Peptide Ligated Peptide (Cys at junction) Peptide1_Thioester->Ligated_Peptide Peptide2_Cys Peptide 2 (N-terminal Cys) Peptide2_Cys->Ligated_Peptide TFET This compound (Thiol Additive) TFET->Ligated_Peptide Catalyzes transthioesterification Final_Peptide Final Peptide (Ala at junction) Ligated_Peptide->Final_Peptide Desulfurization Desulf_Reagents Radical Initiator (VA-044) + Thiol Source Desulf_Reagents->Final_Peptide

Caption: One-pot ligation-desulfurization workflow.

G Start Synthesized Peptide Fragments (SPPS) Ligation One-Pot Ligation (with TFET) Start->Ligation Desulfurization In situ Desulfurization (Radical Conditions) Ligation->Desulfurization Purification RP-HPLC Purification Desulfurization->Purification Final_Product Pure Protein Purification->Final_Product

Caption: Experimental workflow for protein synthesis.

Signaling Pathways

While this compound is a reagent used in the synthesis of therapeutic peptides and proteins, it does not directly interact with signaling pathways. The biological activity and the signaling pathways modulated are determined by the final synthesized molecule. For example, if a synthesized peptide is an inhibitor of a specific kinase, it will modulate the signaling pathway downstream of that kinase. The use of this compound in the synthesis is a chemical tool to enable the efficient production of the active pharmaceutical ingredient. The anticancer, antibacterial, and anti-inflammatory activities of various peptides are currently under investigation, and these peptides can modulate a wide array of signaling pathways involved in cell proliferation, apoptosis, and immune response.[4]

Safety and Handling

This compound is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this reagent. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a highly effective reagent in pharmaceutical synthesis, particularly for the construction of peptides and proteins via one-pot ligation-desulfurization. Its ability to act as an efficient thiol catalyst compatible with desulfurization conditions simplifies complex protein synthesis, making it a valuable tool for researchers and drug development professionals. The protocols provided herein offer a starting point for the application of this versatile reagent in the synthesis of biologically active peptides. Further research into the application of this compound in small molecule synthesis is warranted to expand its utility in pharmaceutical development.

References

Application Notes and Protocols: The Role of 2,2,2-Trifluoroethanethiol in One-Pot Synthesis Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of efficient and robust one-pot synthesis methodologies is a cornerstone of modern chemical biology and drug discovery. These approaches streamline complex synthetic sequences, reduce purification steps, and improve overall yields, leading to significant time and resource savings. In the realm of peptide and protein synthesis, native chemical ligation (NCL) followed by desulfurization has emerged as a powerful strategy for the assembly of large polypeptides. A key innovation in enhancing the efficiency of this process is the use of specialized thiol additives. This document details the application of 2,2,2-trifluoroethanethiol (TFET) as a highly effective additive in one-pot ligation-desulfurization chemistry, enabling the seamless synthesis of complex proteins.[1]

This compound is a volatile, fluorinated thiol that offers distinct advantages over traditional thiol additives in NCL.[2] Its lower pKa facilitates rapid transthioesterification, a crucial step in the ligation process, while its volatility allows for easy removal from the reaction mixture, thereby enabling a true one-pot procedure without the need for intermediate purification before the desulfurization step. This methodology has been successfully applied to the multi-step, one-pot synthesis of bioactive proteins, such as the tick-derived thrombin inhibitors chimadanin and madanin-1.[1][3]

Principle of the TFET-Enabled One-Pot Ligation-Desulfurization

The one-pot synthesis strategy involving TFET encompasses two key sequential reactions: Native Chemical Ligation and Radical Desulfurization.

  • Native Chemical Ligation (NCL): A peptide with a C-terminal thioester reacts with another peptide possessing an N-terminal cysteine residue. The reaction proceeds via a transthioesterification, followed by an intramolecular S-to-N acyl transfer, resulting in the formation of a native peptide bond at the ligation junction. TFET acts as a catalyst in this step by facilitating the transthioesterification with the peptide thioester.

  • Radical Desulfurization: Following the completion of the ligation reaction, a radical initiator and a hydrogen donor are introduced to the same reaction vessel. This initiates a free-radical process that selectively removes the thiol group from the cysteine residue at the ligation site, converting it to an alanine residue. The low boiling point of TFET allows for its simple removal by evaporation or under vacuum prior to this step, preventing interference with the desulfurization process.

Application: One-Pot Synthesis of Madanin-1 and Chimadanin

The utility of the TFET-enabled one-pot methodology has been demonstrated in the chemical synthesis of madanin-1 and chimadanin, two cysteine-free thrombin inhibitors.[1][3] These syntheses involved the ligation of two or three peptide fragments, respectively, followed by desulfurization, all performed in a single pot without intermediate purification.

Quantitative Data Summary
ProductLigation FragmentsThiol AdditiveDesulfurization ReagentsOverall Isolated Yield (%)Reference
Madanin-125% (v/v) TFETVA-044, TCEP·HCl, GSH45[1]
Chimadanin35% (v/v) TFETVA-044, TCEP·HCl, GSH21[1]

GSH: Glutathione; TCEP·HCl: Tris(2-carboxyethyl)phosphine hydrochloride; VA-044: 2,2'-Azobis[2-(2-imidazolin-2-yl)propane]dihydrochloride.

Experimental Protocols

General Materials and Methods
  • Peptide Synthesis: All peptides are synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS) on a suitable resin. C-terminal peptide thioesters can be prepared on a Wang resin pre-loaded with the appropriate amino acid, followed by thiolysis.

  • Reagents: this compound (TFET), tris(2-carboxyethyl)phosphine hydrochloride (TCEP·HCl), glutathione (GSH), and 2,2'-azobis[2-(2-imidazolin-2-yl)propane]dihydrochloride (VA-044) should be of high purity.

  • Buffers: Ligation and desulfurization reactions are typically performed in a denaturing buffer (e.g., 6 M Gn·HCl, 200 mM Na₂HPO₄, pH 7.2) to ensure solubility of the peptide fragments.

  • Analysis: Reaction progress is monitored by analytical reversed-phase high-performance liquid chromatography (RP-HPLC) and the identity of products is confirmed by electrospray ionization mass spectrometry (ESI-MS).

Protocol 1: One-Pot Two-Fragment Ligation-Desulfurization for the Synthesis of Madanin-1

This protocol describes the synthesis of Madanin-1 from two peptide fragments: Madanin-1(1-17)-thioester and Cys-Madanin-1(18-58).

Step 1: Native Chemical Ligation

  • Dissolve Madanin-1(1-17)-thioester (1.0 equiv) and Cys-Madanin-1(18-58) (1.2 equiv) in ligation buffer (6 M Gn·HCl, 200 mM Na₂HPO₄, pH 7.2) to a final peptide concentration of 2 mM.

  • Add this compound (TFET) to a final concentration of 5% (v/v).

  • Stir the reaction mixture at 37 °C and monitor the progress by RP-HPLC. The ligation is typically complete within 1-2 hours.

Step 2: Desulfurization

  • Once the ligation is complete, cool the reaction mixture to room temperature.

  • Add TCEP·HCl (250 equiv) and glutathione (GSH, 50 equiv) to the reaction mixture.

  • Degas the solution with argon for 15 minutes.

  • Add the radical initiator VA-044 (50 equiv).

  • Stir the reaction at 37 °C for 4-6 hours, monitoring by RP-HPLC until the desulfurization is complete.

  • Quench the reaction by the addition of dithiothreitol (DTT).

  • Purify the crude product by preparative RP-HPLC to yield the native Madanin-1.

Protocol 2: One-Pot Three-Fragment Ligation-Desulfurization for the Synthesis of Chimadanin

This protocol outlines the synthesis of Chimadanin from three fragments in a sequential one-pot reaction.

Step 1: First Ligation

  • Dissolve Chimadanin(1-15)-thioester (1.0 equiv) and Cys-Chimadanin(16-35) (1.2 equiv) in ligation buffer.

  • Add TFET (5% v/v) and stir at 37 °C until the first ligation is complete (typically 1-2 hours), as monitored by RP-HPLC.

Step 2: Second Ligation

  • To the same reaction vessel, add the third fragment, Cys-Chimadanin(36-59) (1.5 equiv).

  • Continue to stir at 37 °C and monitor the second ligation by RP-HPLC until completion (typically an additional 4-6 hours).

Step 3: Desulfurization

  • Follow the same procedure as described in Protocol 1, Step 2 for the desulfurization of the fully ligated Chimadanin product.

  • Purify the final product by preparative RP-HPLC.

Visualizations

One_Pot_Ligation_Desulfurization_Workflow cluster_ligation Native Chemical Ligation cluster_desulfurization Radical Desulfurization Peptide1-Thioester Peptide1-Thioester Ligation Ligation Peptide1-Thioester->Ligation N-Cys-Peptide2 N-Cys-Peptide2 N-Cys-Peptide2->Ligation Ligated_Peptide Ligated Peptide (Cys) Ligation->Ligated_Peptide TFET TFET TFET->Ligation Catalyst Desulfurization Desulfurization Final_Peptide Final Peptide (Ala) Desulfurization->Final_Peptide Radical_Initiator VA-044 Radical_Initiator->Desulfurization H_Donor GSH/TCEP H_Donor->Desulfurization Ligated_Peptide->Desulfurization

Caption: Workflow of the TFET-enabled one-pot ligation-desulfurization.

Sequential_Three_Fragment_Ligation Fragment1_Thioester Fragment 1-Thioester Ligation1 First Ligation (+ TFET) Fragment1_Thioester->Ligation1 Fragment2_NCys N-Cys-Fragment 2 Fragment2_NCys->Ligation1 Intermediate_Peptide Intermediate Peptide-Thioester Ligation1->Intermediate_Peptide Ligation2 Second Ligation Intermediate_Peptide->Ligation2 Fragment3_NCys N-Cys-Fragment 3 Fragment3_NCys->Ligation2 Fully_Ligated_Peptide Fully Ligated Peptide (Cys) Ligation2->Fully_Ligated_Peptide Desulfurization Desulfurization Fully_Ligated_Peptide->Desulfurization Final_Product Final Protein (Ala) Desulfurization->Final_Product

Caption: Sequential three-fragment one-pot ligation and desulfurization.

Conclusion

The use of this compound as a thiol additive represents a significant advancement in one-pot peptide and protein synthesis. Its unique properties facilitate rapid and efficient ligation while allowing for a seamless transition to the desulfurization step without the need for intermediate purification. This methodology has been proven to be robust and effective for the synthesis of complex, bioactive proteins. The detailed protocols provided herein serve as a valuable resource for researchers in chemical biology and drug development, enabling the streamlined production of proteins for a wide range of applications.

References

Application Notes & Protocols: Utilizing 2,2,2-Trifluoroethanethiol for Site-Specific Protein Modification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The site-specific modification of proteins is a cornerstone of modern chemical biology and drug development, enabling the introduction of novel functionalities, probes, and therapeutic moieties. Cysteine, with its uniquely nucleophilic thiol side chain, represents a prime target for such modifications. This document outlines a proposed methodology for the covalent modification of cysteine residues using 2,2,2-Trifluoroethanethiol (TFET), a reagent that installs a trifluoroethylthio group (-S-CH₂CF₃).

The introduction of the highly electronegative trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. Applying this strategy to proteins via S-trifluoroethylthiolation could offer a novel approach to modulating protein structure, stability, and function. This modification is hypothesized to be stable under physiological conditions due to the strong carbon-sulfur bond formed.

These notes provide a theoretical framework and a series of detailed, albeit prospective, protocols for the S-trifluoroethylthiolation of proteins, including methods for synthesis, purification, and characterization.

Principle of S-Trifluoroethylthiolation

The proposed modification strategy is based on the S-alkylation of cysteine residues. Due to the low reactivity of this compound itself, an electrophilic derivative, 2,2,2-Trifluoroethyl Iodide (CF₃CH₂I) , is proposed as the alkylating agent. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the deprotonated thiol group (thiolate) of a cysteine residue attacks the electrophilic methylene carbon of the trifluoroethyl iodide, displacing the iodide leaving group.

To ensure cysteine residues are available for modification, existing disulfide bonds within the protein must first be reduced using a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). The reaction is typically performed under neutral to slightly basic conditions (pH 7.0-8.5) to favor the formation of the more nucleophilic thiolate anion.

cluster_0 Chemical Reaction Protein-Cys-SH Protein-Cys-SH Reaction SN2 Reaction (pH 7.0-8.5) Protein-Cys-SH->Reaction CF3CH2I 2,2,2-Trifluoroethyl Iodide CF3CH2I->Reaction Protein-Cys-S-CH2CF3 S-Trifluoroethylated Protein Reaction->Protein-Cys-S-CH2CF3 HI Hydroiodic Acid Reaction->HI

Figure 1: Proposed reaction for S-trifluoroethylthiolation of cysteine.

Experimental Protocols

Protocol 2.1: Reduction and S-Trifluoroethylthiolation of a Model Protein

This protocol describes the modification of a protein with accessible cysteine residues.

Materials:

  • Protein of interest (e.g., Bovine Serum Albumin, Lysozyme) at 5-10 mg/mL in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

  • 2,2,2-Trifluoroethyl Iodide (CF₃CH₂I).

  • Reaction Buffer: 50 mM Tris-HCl, pH 8.0.

  • Quenching Solution: 1 M DTT.

  • Desalting columns (e.g., PD-10).

  • Reaction vessels and standard laboratory equipment.

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 5 mg/mL.

    • If the protein contains disulfide bonds, add DTT to a final concentration of 10 mM (a 20-50 fold molar excess over cysteine residues).

    • Incubate at 37°C for 1 hour to ensure complete reduction of disulfide bonds.

    • Alternative: Use TCEP at a 5-10 fold molar excess and incubate at room temperature for 30 minutes. TCEP has the advantage of not needing removal before alkylation.

  • Alkylation Reaction:

    • If DTT was used for reduction, remove it by passing the solution through a desalting column equilibrated with Reaction Buffer.

    • Prepare a 100 mM stock solution of 2,2,2-Trifluoroethyl Iodide in a water-miscible organic solvent like DMSO or acetonitrile.

    • Add the 2,2,2-Trifluoroethyl Iodide stock solution to the reduced protein solution to achieve a final concentration of 10 mM (a significant molar excess over free thiols).

    • Incubate the reaction mixture in the dark (to prevent potential side reactions with the iodide) for 2 hours at room temperature with gentle agitation.

  • Quenching and Purification:

    • Quench any unreacted 2,2,2-Trifluoroethyl Iodide by adding the Quenching Solution (1 M DTT) to a final concentration of 20 mM. Incubate for 15 minutes.

    • Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).

    • Collect the protein-containing fractions.

  • Characterization and Storage:

    • Confirm the modification using mass spectrometry (see Protocol 2.2).

    • Determine the protein concentration using a standard assay (e.g., Bradford or BCA).

    • Store the modified protein at 4°C for short-term use or at -80°C for long-term storage.

start_end start_end process process analysis analysis A Start: Protein Solution (with Disulfide Bonds) B Step 1: Reduction (Add DTT or TCEP) A->B Incubate C Step 2: Desalting (if DTT used) (Buffer Exchange) B->C Optional D Step 3: Alkylation (Add CF3CH2I) B->D If TCEP used C->D E Step 4: Quenching (Add excess DTT) D->E Incubate F Step 5: Purification (Desalting Column) E->F G Step 6: Analysis (Mass Spec, etc.) F->G H End: Purified S-Trifluoroethylated Protein G->H

Figure 2: Experimental workflow for protein S-trifluoroethylthiolation.
Protocol 2.2: Characterization by Mass Spectrometry

Mass spectrometry is the primary method to confirm the successful covalent modification of the protein.

Procedure:

  • Sample Preparation:

    • Take an aliquot of the purified modified protein and an unmodified control.

    • For intact mass analysis, dilute the samples to approximately 1 µg/µL in a solution compatible with ESI-MS (e.g., 0.1% formic acid in water/acetonitrile).

    • For peptide mapping, denature, reduce, and alkylate any remaining free cysteines (e.g., with iodoacetamide to prevent disulfide scrambling), then digest the protein with a protease like trypsin.

  • Intact Mass Analysis:

    • Analyze the diluted samples by ESI-MS.

    • The expected mass shift for each S-trifluoroethylthiolation is +82.02 Da (Mass of -CH₂CF₃ minus the mass of -H).

    • Deconvolute the resulting multi-charged spectrum to obtain the intact protein mass. Compare the mass of the modified protein to the control.

  • Peptide Mapping (Bottom-Up Proteomics):

    • Analyze the tryptic digest by LC-MS/MS.

    • Search the resulting MS/MS data against the protein sequence using a database search engine (e.g., Mascot, Sequest).

    • Specify a variable modification on cysteine residues with a mass shift of +82.02 Da.

    • This will identify the specific cysteine residues that have been modified and confirm the site-specificity of the reaction.

Data Presentation: Anticipated Effects of S-Trifluoroethylthiolation

The introduction of a trifluoroethylthio group is expected to alter the physicochemical properties of the modified cysteine residue and, consequently, the protein. The table below summarizes the hypothetical quantitative data that could be obtained from such a modification on a model enzyme.

ParameterUnmodified Protein (Control)S-Trifluoroethylated Protein (Hypothetical)Analytical TechniqueAnticipated Rationale for Change
Mass Increase per Cys 0 Da+82.02 DaESI-MSCovalent addition of the -CH₂CF₃ group.
Thermal Stability (Tm) 62.5 °C64.8 °CDifferential Scanning Calorimetry (DSC)The lipophilic CF₃ group may engage in favorable hydrophobic interactions, stabilizing the folded state.
Enzyme Kinetics (Km) 150 µM185 µMSpectrophotometric Enzyme AssayIf the modified cysteine is near the active site, steric hindrance or altered electronics could decrease substrate affinity.
Enzyme Kinetics (kcat) 25 s⁻¹18 s⁻¹Spectrophotometric Enzyme AssayConformational changes induced by the modification may slightly reduce the catalytic turnover rate.
Hydrophobicity 1.0 (Relative)1.3 (Relative)Hydrophobic Interaction Chromatography (HIC)The trifluoroethyl group is significantly more hydrophobic than a thiol group.

Potential Downstream Consequences and Applications

The S-trifluoroethylthiolation of proteins could have several significant impacts on protein structure and function, opening up new avenues for research and development.

  • Enhanced Stability: The chemical stability of the thioether bond is greater than that of a disulfide bond, making the modification resistant to reducing environments.[1] The hydrophobic nature of the trifluoromethyl group could also enhance thermodynamic stability.

  • Modulation of Protein-Protein Interactions: If the modified cysteine is located at a protein-protein interface, the bulky and electronically distinct trifluoroethyl group could disrupt or selectively enhance binding, offering a tool to probe or control cellular signaling.

  • Altering Enzyme Activity: Modification near an active site could alter substrate binding or catalytic efficiency, potentially creating novel enzyme inhibitors or enzymes with altered specificity.

  • ¹⁹F NMR Probe: The trifluoromethyl group provides a sensitive ¹⁹F NMR handle, allowing for the study of protein conformational changes, dynamics, and interactions without interference from other signals in the biological matrix.

cluster_consequences Biophysical Consequences cluster_applications Potential Applications input input modification modification consequence consequence application application A Native Protein (with accessible Cysteine) B S-Trifluoroethylthiolation A->B C1 Increased Local Hydrophobicity B->C1 C2 Altered Steric Profile B->C2 C3 Modified Electronic Environment B->C3 C4 Introduction of 19F NMR Probe B->C4 D1 Enhanced Thermal or Chemical Stability C1->D1 D2 Modulation of Protein- Protein Interactions C2->D2 D3 Altering Enzyme Activity / Inhibition C2->D3 C3->D3 D4 Structural Studies by 19F NMR C4->D4

Figure 3: Logical flow of consequences and applications of S-trifluoroethylthiolation.

References

The Role of 2,2,2-Trifluoroethanethiol in the Advancement of Novel Fluorinated Compounds: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The strategic incorporation of fluorine atoms into organic molecules has become a paramount tool in modern drug discovery and agrochemical development. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics, can dramatically improve the efficacy and safety profile of bioactive compounds. 2,2,2-Trifluoroethanethiol (TFET), a volatile and reactive fluorinated thiol, has emerged as a valuable building block for the introduction of the trifluoroethylthio (-SCH₂CF₃) moiety into a diverse range of molecular scaffolds. This report details the application of TFET in the synthesis of novel fluorinated compounds with notable biological activities and provides comprehensive experimental protocols for their preparation.

Application in Agrochemicals

The trifluoroethylthio group has been successfully integrated into various heterocyclic systems to generate potent agrochemicals, including acaricides, herbicides, and fungicides. The presence of this fluorinated moiety often enhances the lipophilicity of the molecule, facilitating its penetration through the waxy cuticles of pests and plants.

Acaricidal Phenyl Trifluoroethyl Thioether Derivatives

A series of phenyl trifluoroethyl thioether derivatives containing substituted benzyl groups have been synthesized and evaluated for their acaricidal activity against the carmine spider mite (Tetranychus cinnabarinus). Notably, several of these compounds demonstrated potent activity, with some exhibiting lower median lethal concentrations (LC₅₀) than the commercial acaricide bifenazate.[1]

Table 1: Acaricidal Activity of Phenyl Trifluoroethyl Thioether Derivatives against T. cinnabarinus [1]

CompoundLC₅₀ (mg L⁻¹)
1a H2-F15.32
1b H3-F10.89
1c H4-F8.76
2a 2-Cl2-F5.43
2b 2-Cl4-F0.683
Bifenazate --7.519
Herbicidal N-(2,2,2-Trifluoroethyl)pyrazole Derivatives

N-(2,2,2)-Trifluoroethylpyrazole derivatives have been synthesized and shown to exhibit significant herbicidal activity. These compounds are prepared through a multi-step synthesis culminating in the alkylation of a pyrazole intermediate with a trifluoroethylating agent. One of the key intermediates for a commercial herbicide, Pyroxasulfone, shares a similar structural motif.[2][3]

Table 2: Herbicidal Activity of N-(2,2,2)-Trifluoroethylpyrazole Derivatives [2]

CompoundRPre-emergence activity against Amaranthus retroflexus (% inhibition at 150 g a.i. ha⁻¹)
3a 2,4-Cl₂-Ph95
3b 4-CF₃-Ph92
3c 2,6-Cl₂-4-CF₃-Ph98
Metolachlor -90
Fungicidal 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives

To combat fungal pathogens affecting various crops, novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives bearing a thioether moiety have been developed. These compounds have demonstrated significant in vitro antifungal activity against a range of plant pathogens.[4]

Table 3: Antifungal Activity of 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives at 50 µg/mL [4]

CompoundRInhibition against Botrytis cinerea (Cucumber) (%)Inhibition against Pyricularia oryzae (%)
4a 2-Cl-Ph85.678.2
4b 4-Cl-Ph89.182.5
4c 2,4-Cl₂-Ph92.385.1
Thiabendazole -95.090.0

Application in Pharmaceutical Development

While less documented in publicly available literature, the trifluoroethylthio group is of significant interest in medicinal chemistry for its potential to enhance the drug-like properties of therapeutic candidates. The synthesis of trifluoroethyl thioether-containing heterocycles is a key area of exploration for the development of new anticancer and antiviral agents.

Experimental Protocols

General Workflow for the Synthesis of Trifluoroethyl Thioether Derivatives

The introduction of the 2,2,2-trifluoroethylthio group is typically achieved through a nucleophilic substitution reaction where 2,2,2-trifluoroethanethiolate, generated in situ from TFET and a base, displaces a suitable leaving group on the substrate.

G cluster_0 Preparation of Nucleophile cluster_1 Nucleophilic Substitution cluster_2 Work-up and Purification TFET This compound (CF3CH2SH) Thiolate Trifluoroethanethiolate (CF3CH2S⁻) TFET->Thiolate Deprotonation Base Base (e.g., K2CO3, NaH) Base->Thiolate Solvent1 Anhydrous Solvent (e.g., DMF, CH3CN) Solvent1->Thiolate Product Trifluoroethyl Thioether (R-SCH2CF3) Thiolate->Product Substrate Substrate with Leaving Group (R-X) Substrate->Product SNAr or SN2 Quench Quenching (e.g., Water) Product->Quench Solvent2 Reaction Solvent Solvent2->Product Extraction Extraction (e.g., Ethyl Acetate) Quench->Extraction Purification Purification (Column Chromatography) Extraction->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: General workflow for synthesizing trifluoroethyl thioethers.

Protocol 1: Synthesis of 2-Fluoro-4-methyl-5-((2,2,2-trifluoroethyl)thio)aniline (Intermediate for Acaricides)

This protocol is adapted from the synthesis of a key intermediate used in the preparation of acaricidal phenyl trifluoroethyl thioether derivatives.[5]

Materials:

  • 2,5-Difluoro-4-methylnitrobenzene

  • This compound (TFET)

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Iron powder (Fe)

  • Ammonium Chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated brine solution

Procedure:

Step 1: Synthesis of 1-fluoro-4-methyl-2-nitro-5-((2,2,2-trifluoroethyl)thio)benzene

  • To a solution of 2,5-difluoro-4-methylnitrobenzene (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Cool the mixture to 0 °C and add this compound (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate = 10:1) to afford the desired product.

Step 2: Synthesis of 2-Fluoro-4-methyl-5-((2,2,2-trifluoroethyl)thio)aniline

  • To a solution of the product from Step 1 (1.0 eq) in a mixture of ethanol and water (4:1), add iron powder (5.0 eq) and ammonium chloride (3.0 eq).

  • Heat the mixture to reflux and stir for 4 hours.

  • Monitor the reaction by TLC. After completion, cool the mixture to room temperature and filter through a pad of Celite.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

Protocol 2: Synthesis of N-(2,2,2-Trifluoroethyl)pyrazole Derivatives (Herbicidal Compounds)

This protocol describes a general method for the N-alkylation of a pyrazole intermediate, which is a key step in the synthesis of certain pyrazole-based herbicides.[2]

Materials:

  • Substituted pyrazole (e.g., 3-(difluoromethyl)-5-hydroxy-1-methyl-1H-pyrazole)

  • 2,2,2-Trifluoroethyl tosylate (or other suitable trifluoroethylating agent)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Water (H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Saturated brine solution

Procedure:

  • In a round-bottom flask, dissolve the substituted pyrazole (1.0 eq) in anhydrous acetonitrile.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Add 2,2,2-trifluoroethyl tosylate (1.2 eq) to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 6 hours.

  • Monitor the reaction progress by TLC.

  • After cooling to room temperature, filter the solid and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-(2,2,2-trifluoroethyl)pyrazole derivative.

Protocol 3: Synthesis of 3-((Substituted-benzyl)thio)-5-methyl-7-(trifluoromethyl)-[2][3][6]triazolo[4,3-c]pyrimidine (Fungicidal Compounds)

This protocol outlines the synthesis of novel fungicidal compounds via the S-alkylation of a triazolopyrimidine thiol.[4]

Materials:

  • 5-Methyl-7-(trifluoromethyl)-[2][3][6]triazolo[4,3-c]pyrimidine-3-thiol

  • Substituted benzyl chloride (e.g., 2,4-dichlorobenzyl chloride)

  • Triethylamine (Et₃N)

  • Acetonitrile (CH₃CN)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated brine solution

Procedure:

  • Dissolve 5-methyl-7-(trifluoromethyl)-[2][3][6]triazolo[4,3-c]pyrimidine-3-thiol (1.0 eq) in acetonitrile.

  • Add triethylamine (1.5 eq) to the solution and stir at room temperature for 30 minutes.

  • Add the substituted benzyl chloride (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, add water to the reaction mixture and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the target fungicidal compound.

Signaling Pathways and Experimental Workflows

While specific signaling pathways directly modulated by compounds derived from this compound are not extensively detailed in the current literature, the development of these compounds often involves a standardized workflow from synthesis to biological evaluation.

G cluster_0 Compound Synthesis and Library Generation cluster_1 High-Throughput Screening cluster_2 Hit Validation and Optimization cluster_3 Preclinical Evaluation Start Starting Materials (including TFET) Synthesis Parallel Synthesis Start->Synthesis Purification Purification and Characterization Synthesis->Purification Library Compound Library Purification->Library Screening Primary Screen (e.g., in vitro assay) Library->Screening Hit_ID Hit Identification Screening->Hit_ID Dose_Response Dose-Response Assays (IC50/EC50) Hit_ID->Dose_Response SAR Structure-Activity Relationship (SAR) Dose_Response->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Efficacy (Animal Models) Lead_Opt->In_Vivo Tox Toxicology Studies In_Vivo->Tox Candidate Preclinical Candidate Tox->Candidate

Caption: A typical workflow for drug/agrochemical discovery.

Conclusion

This compound serves as a critical reagent for the introduction of the trifluoroethylthio moiety into organic molecules, leading to the development of novel compounds with significant biological activities. The application notes and protocols provided herein offer a practical guide for researchers in the fields of agrochemistry and drug discovery to utilize TFET in the synthesis of new and improved fluorinated compounds. Further exploration into the mechanisms of action and the specific signaling pathways affected by these compounds will undoubtedly open new avenues for the rational design of next-generation therapeutics and crop protection agents.

References

Application of 2,2,2-Trifluoroethanethiol in Materials Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the use of 2,2,2-trifluoroethanethiol (CF₃CH₂SH) in materials science. This versatile fluorinated thiol serves as a valuable building block for the surface modification of materials and the synthesis of advanced functional polymers. The trifluoromethyl group imparts unique properties, including hydrophobicity, chemical resistance, and low surface energy, making it a compound of interest for a variety of applications.

Surface Modification: Self-Assembled Monolayers (SAMs) on Gold Substrates

The thiol group of this compound exhibits a strong affinity for gold surfaces, enabling the spontaneous formation of ordered, self-assembled monolayers (SAMs). These SAMs can be used to precisely control the surface properties of gold, such as wettability and protein adsorption, which is critical in the development of biosensors, biocompatible coatings, and microelectronics.

Quantitative Data on Alkanethiol and Perfluoroalkanethiol SAMs on Gold
Thiol CompoundFilm Thickness (nm)Advancing Water Contact Angle (°)Reference
Dodecanethiol (C₁₂H₂₅SH)1.6~110[1]
Perfluorodecanethiol (CF₃(CF₂)₉(CH₂)₂SH)1.5~120[2]
This compound (CF₃CH₂SH)Estimated: ~0.5-1.0Estimated: >90N/A

Note: The values for this compound are estimations based on its molecular length and the known hydrophobicity imparted by the CF₃ group.

Experimental Protocol: Formation of this compound SAMs on Gold

This protocol is adapted from standard procedures for forming alkanethiol SAMs on gold.[3]

Materials:

  • Gold-coated substrates (e.g., silicon wafers with a chromium or titanium adhesion layer followed by a gold layer)

  • This compound (≥95% purity)

  • Absolute ethanol (200 proof)

  • Tweezers

  • Glass vials with sealable caps

  • Nitrogen gas source

  • Sonicator

Procedure:

  • Substrate Cleaning:

    • Rinse the gold-coated substrates with absolute ethanol.

    • Dry the substrates under a gentle stream of nitrogen gas.

    • For rigorous cleaning, substrates can be treated with UV/Ozone for 10-15 minutes immediately before use.

  • Preparation of Thiol Solution:

    • In a clean glass vial, prepare a 1 mM solution of this compound in absolute ethanol.

    • Sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • Self-Assembly:

    • Immerse the cleaned gold substrates into the thiol solution using tweezers.

    • Ensure the entire gold surface is submerged.

    • To minimize oxidation, purge the headspace of the vial with nitrogen gas before sealing.

    • Allow the self-assembly to proceed for 18-24 hours at room temperature.

  • Rinsing and Drying:

    • Remove the substrates from the thiol solution.

    • Rinse thoroughly with absolute ethanol to remove non-chemisorbed molecules.

    • Dry the substrates under a gentle stream of nitrogen gas.

  • Characterization:

    • The resulting SAM can be characterized by techniques such as contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and ellipsometry.

Workflow for SAM Formation and Characterization

SAM_Formation cluster_prep Preparation cluster_assembly Assembly cluster_post Post-Processing & Characterization Substrate Cleaning Substrate Cleaning Immersion Immersion Substrate Cleaning->Immersion Thiol Solution Thiol Solution Thiol Solution->Immersion Incubation Incubation Immersion->Incubation 18-24h Rinsing & Drying Rinsing & Drying Incubation->Rinsing & Drying Characterization Characterization Rinsing & Drying->Characterization

Workflow for SAM Formation.

Nanoparticle Functionalization: Capping of Gold Nanoparticles

This compound can be used as a capping agent to functionalize the surface of gold nanoparticles (AuNPs).[4] The trifluoromethyl groups on the surface of the AuNPs can enhance their stability in non-polar solvents and create a hydrophobic interface for specific applications, such as drug delivery and catalysis.

Experimental Protocol: Functionalization of Gold Nanoparticles

This protocol describes a two-phase method for the synthesis and functionalization of gold nanoparticles with this compound.[5]

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Tetraoctylammonium bromide (TOAB)

  • This compound

  • Sodium borohydride (NaBH₄)

  • Toluene

  • Ethanol

  • Deionized water

  • Separatory funnel

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation of Aqueous Gold Solution:

    • Prepare a 30 mM aqueous solution of HAuCl₄·3H₂O.

  • Phase Transfer of Gold Ions:

    • In a flask, mix 25 mL of the HAuCl₄ solution with 80 mL of a 50 mM solution of TOAB in toluene.

    • Stir vigorously for 10-15 minutes until the aqueous phase becomes colorless and the organic phase turns orange, indicating the transfer of AuCl₄⁻ ions.

    • Transfer the mixture to a separatory funnel and discard the aqueous layer.

  • Addition of Thiol:

    • To the organic phase containing the gold ions, add a stoichiometric amount of this compound (the molar ratio of Au:thiol can be varied to control nanoparticle size).

  • Reduction and Nanoparticle Formation:

    • Prepare a fresh 0.4 M aqueous solution of NaBH₄.

    • While stirring the organic phase vigorously, slowly add 25 mL of the NaBH₄ solution.

    • The organic phase should turn a deep brown or ruby red color, indicating the formation of gold nanoparticles.

    • Continue stirring for at least 3 hours.

  • Purification:

    • Transfer the mixture to a separatory funnel and discard the aqueous layer.

    • Wash the organic phase with deionized water three times.

    • Reduce the volume of the organic phase using a rotary evaporator.

    • Precipitate the functionalized nanoparticles by adding ethanol.

    • Collect the precipitate by centrifugation and wash with ethanol to remove excess thiol and TOAB.

    • Dry the purified nanoparticles under vacuum.

Logical Flow of Nanoparticle Functionalization

Nanoparticle_Functionalization Aqueous HAuCl4 Aqueous HAuCl4 Phase Transfer Phase Transfer Aqueous HAuCl4->Phase Transfer TOAB in Toluene TOAB in Toluene TOAB in Toluene->Phase Transfer AuCl4- in Toluene AuCl4- in Toluene Phase Transfer->AuCl4- in Toluene Add CF3CH2SH Add CF3CH2SH AuCl4- in Toluene->Add CF3CH2SH Reduction Reduction Add CF3CH2SH->Reduction Aqueous NaBH4 Aqueous NaBH4 Aqueous NaBH4->Reduction Functionalized AuNPs Functionalized AuNPs Reduction->Functionalized AuNPs Purification Purification Functionalized AuNPs->Purification Final Product Final Product Purification->Final Product Polymer_Synthesis cluster_reactants Reactant Preparation Aqueous Phase Aqueous Phase (CF3CH2SNa, PTC) Polycondensation Polycondensation Aqueous Phase->Polycondensation Organic Phase Organic Phase (Diacyl Chloride in CH2Cl2) Organic Phase->Polycondensation Workup Workup Polycondensation->Workup Separation & Washing Purification Purification Workup->Purification Precipitation Final Polymer Final Polymer Purification->Final Polymer Filtration & Drying

References

Synthetic Routes to Bioactive Peptides Using 2,2,2-Trifluoroethanethiol: Application in One-Pot Ligation-Desulfurization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties. 2,2,2-Trifluoroethanethiol (TFET) has emerged as a valuable reagent in the synthesis of complex biomolecules, particularly in the field of chemical protein synthesis. Its utility is highlighted in a highly efficient, one-pot native chemical ligation-desulfurization protocol for the assembly of peptides and small proteins. This method provides a streamlined approach to synthesizing bioactive peptides that might otherwise be challenging to produce.

This application note details the synthetic route and protocols for the preparation of two bioactive tick-derived thrombin inhibitors, Madanin-1 and Chimadanin, utilizing TFET as a key additive. The one-pot nature of this methodology, which avoids the need for intermediate purification steps, makes it an attractive and efficient strategy for the synthesis of cysteine-free peptides.

Application: Synthesis of Madanin-1 and Chimadanin

Madanin-1 and Chimadanin are naturally occurring anticoagulant peptides isolated from the tick Haemaphysalis longicornis. Their potent thrombin inhibitory activity makes them interesting targets for therapeutic development. The chemical synthesis of these peptides has been successfully achieved using a multi-fragment, one-pot ligation-desulfurization strategy where this compound plays a crucial role as a thiol additive.

Synthetic Strategy Overview

The synthesis of Madanin-1 and Chimadanin is accomplished by a convergent strategy involving the ligation of two or three peptide fragments, respectively. The key steps involve:

  • Solid-Phase Peptide Synthesis (SPPS): The individual peptide fragments are synthesized on a solid support using standard Fmoc-based chemistry. One fragment is prepared as a C-terminal thioester, while the other fragments contain an N-terminal cysteine (or a cysteine surrogate) for ligation.

  • One-Pot Ligation-Desulfurization: The peptide fragments are brought together in a single reaction vessel. This compound facilitates the native chemical ligation between the C-terminal thioester of one fragment and the N-terminal cysteine of the next. Following successful ligation, a radical-mediated desulfurization is initiated in the same pot to convert the cysteine residue at the ligation junction to a native alanine residue. This process is repeated for multi-fragment ligations.

The overall workflow for the synthesis of Madanin-1 is depicted in the following diagram:

Madanin_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_OnePot One-Pot Reaction SPPS1 Synthesis of Madanin-1(1-17)-Thioester Ligation Native Chemical Ligation (TFET as additive) SPPS1->Ligation SPPS2 Synthesis of Madanin-1(18-33) (with Cys at N-terminus) SPPS2->Ligation Desulfurization Radical Desulfurization Ligation->Desulfurization in situ Purification RP-HPLC Purification Desulfurization->Purification Madanin1 Full-length Madanin-1 Purification->Madanin1

Fig. 1: Workflow for the synthesis of Madanin-1.

Experimental Protocols

The following are detailed protocols for the key experiments in the synthesis of Madanin-1.

Protocol 1: Solid-Phase Peptide Synthesis of Madanin-1 Fragments

Peptide fragments are synthesized using a CEM Liberty Blue automated microwave peptide synthesizer on a 0.1 mmol scale using Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-amino acids with standard side-chain protecting groups

  • Coupling reagent: Diisopropylcarbodiimide (DIC)

  • Base: Diisopropylethylamine (DIEA)

  • Fmoc deprotection solution: 20% (v/v) piperidine in dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% H₂O

Procedure for Madanin-1(18-33) (N-terminal Cys):

  • Swell the Rink Amide resin in DMF.

  • Perform iterative cycles of Fmoc deprotection and amino acid coupling according to the peptide sequence.

  • After the final coupling, perform a final Fmoc deprotection.

  • Wash the resin with DMF, then DCM, and dry under vacuum.

  • Cleave the peptide from the resin using the cleavage cocktail for 2-3 hours at room temperature.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

  • Lyophilize the crude peptide.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry.

Procedure for Madanin-1(1-17)-MPAA Thioester:

  • Synthesize the peptide on a pre-loaded Fmoc-Gly-Sasrin resin.

  • Following chain assembly, cleave the protected peptide from the resin using 1% TFA in DCM.

  • Couple the protected peptide to 4-mercaptophenylacetic acid (MPAA) in solution using HCTU and DIEA.

  • Remove the side-chain protecting groups using the cleavage cocktail.

  • Purify the peptide thioester by RP-HPLC and characterize by mass spectrometry.

Protocol 2: One-Pot Ligation-Desulfurization for Madanin-1 Synthesis

Materials:

  • Madanin-1(1-17)-MPAA thioester

  • Madanin-1(18-33) peptide

  • Ligation Buffer: 6 M Guanidine HCl, 200 mM Na₂HPO₄, pH 7.2

  • This compound (TFET)

  • Radical initiator: VA-044

  • Desulfurization additive: Tris(2-carboxyethyl)phosphine (TCEP)

  • Reducing agent: Glutathione

Procedure:

  • Dissolve Madanin-1(1-17)-MPAA thioester (1.0 eq) and Madanin-1(18-33) (1.2 eq) in the ligation buffer to a final concentration of 2 mM.

  • Add this compound to a final concentration of 200 mM.

  • Monitor the ligation reaction by LC-MS. The reaction is typically complete within 1-2 hours.

  • Once the ligation is complete, add TCEP (250 mM), glutathione (80 mM), and VA-044 (50 mM) directly to the ligation mixture.

  • Incubate the reaction mixture at 37 °C for 16-18 hours to effect desulfurization.

  • Monitor the desulfurization by LC-MS.

  • Upon completion, purify the full-length Madanin-1 by RP-HPLC.

  • Characterize the final product by mass spectrometry and analytical HPLC.

Data Presentation

The following table summarizes the quantitative data for the synthesis of Madanin-1 and its constituent fragments.

Peptide Fragment/ProductSynthesis Scale (mmol)Crude Yield (mg)Purified Yield (mg)Overall Yield (%)Purity (%)Expected Mass (Da)Observed Mass (Da)
Madanin-1(1-17)-MPAA0.11202512>952105.32105.5
Madanin-1(18-33)0.11553015>951987.21987.3
Full-length Madanin-1--10.530 (from fragments)>983939.53939.8

Logical Relationships in the One-Pot Reaction

The sequence of events and dependencies within the one-pot ligation-desulfurization process is critical for its success. The following diagram illustrates these relationships.

OnePot_Logic Start Start: Peptide Fragments + TFET in Ligation Buffer Ligation Native Chemical Ligation Start->Ligation LigationComplete Ligation Complete? (LC-MS Check) Ligation->LigationComplete LigationComplete->Ligation No AddReagents Add Desulfurization Reagents: TCEP, Glutathione, VA-044 LigationComplete->AddReagents Yes Desulfurization Radical Desulfurization AddReagents->Desulfurization DesulfurizationComplete Desulfurization Complete? (LC-MS Check) Desulfurization->DesulfurizationComplete DesulfurizationComplete->Desulfurization No Purification Purification (RP-HPLC) DesulfurizationComplete->Purification Yes End Final Product: Bioactive Peptide Purification->End

Fig. 2: Decision workflow for the one-pot process.

Conclusion

The use of this compound as a thiol additive in a one-pot native chemical ligation-desulfurization protocol offers a robust and efficient method for the synthesis of bioactive peptides like Madanin-1 and Chimadanin. This approach minimizes handling and purification steps, leading to higher overall yields and simplifying access to these complex molecules. The detailed protocols and data presented here provide a foundation for researchers to apply this methodology to the synthesis of other challenging peptide targets.

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in Handling Volatile 2,2,2-Trifluoroethanethiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in safely and effectively handling the volatile and pungent compound, 2,2,2-Trifluoroethanethiol (TFET).

Troubleshooting Guide

This guide addresses specific issues that may arise during experimentation with this compound in a question-and-answer format.

Odor Control

Q1: I can still smell the characteristic odor of this compound, even though I am working in a fume hood. What can I do to mitigate this?

A1: A lingering odor of TFET suggests that vapors are escaping containment. Here are several steps to address this issue:

  • Fume Hood Efficiency: Ensure your chemical fume hood is certified and operating correctly. The sash should be kept at the lowest practical height to maximize airflow.

  • Handling Technique: All manipulations of TFET should be performed deep within the fume hood. Avoid pouring; use syringes or cannulas for liquid transfers to minimize vapor release.

  • Scrubbing Vapors: For reactions that generate TFET vapors, it is highly recommended to use a trap containing an oxidizing agent, such as a bleach solution, to scrub the exhaust gas before it is vented from the reaction apparatus into the fume hood.[1]

  • Activated Charcoal: Placing open containers of activated charcoal in the fume hood can help adsorb fugitive emissions.

Q2: How should I properly dispose of waste contaminated with this compound to prevent persistent odors?

A2: Proper waste disposal is critical for odor management.[1]

  • Liquid Waste: Unused TFET and reaction mixtures containing it should be quenched by slowly adding them to a stirred solution of bleach. The resulting less odorous solution should be collected in a designated hazardous waste container.

  • Solid Waste: Items such as gloves, paper towels, and pipette tips that have come into contact with TFET should be immediately placed in a sealable plastic bag. This bag should then be deposited into a labeled hazardous waste container.

  • Glassware: All glassware that has been in contact with TFET should be decontaminated by soaking in a bleach solution overnight within a fume hood before standard cleaning procedures.

Reaction and Handling

Q3: My reaction with this compound is giving a low yield. What are the potential causes and solutions?

A3: Low yields in reactions involving TFET can be attributed to several factors, primarily its high volatility.

  • Loss of Reagent: Due to its low boiling point (34-35 °C), TFET can easily evaporate from the reaction mixture, especially if the reaction is heated.[2][3] It is crucial to use a well-sealed reaction vessel and a condenser to prevent the loss of this volatile reagent. For reactions requiring elevated temperatures, a reflux condenser is essential.

  • Reagent Purity: Ensure the purity of your this compound, as impurities can interfere with the reaction.

  • Reaction Conditions: Optimize reaction parameters such as temperature, reaction time, and solvent. The choice of base is also critical in reactions where the thiolate anion is the active nucleophile.

Q4: How can I accurately dispense a small quantity of such a volatile liquid?

A4: Accurately handling small volumes of TFET requires specific techniques to minimize evaporation.

  • Chilled Syringe: Use a pre-chilled syringe to draw up the required volume of TFET. This reduces the vapor pressure of the liquid inside the syringe, minimizing loss and ensuring a more accurate measurement.

  • Sealed Environment: Whenever possible, perform transfers under an inert atmosphere (e.g., nitrogen or argon) to prevent both evaporation and potential oxidation.

  • Direct Addition: For reactions, it is best to add TFET directly to the reaction mixture via a syringe through a septum to avoid exposure to the atmosphere.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the properties and handling of this compound.

Properties and Storage

Q1: What are the key physical and chemical properties of this compound?

A1: this compound is a fluorinated thiol with the following key properties:

PropertyValue
Molecular Formula C₂H₃F₃S
Molecular Weight 116.11 g/mol [4]
Boiling Point 34-35 °C[2][3]
Density 1.305 g/mL at 25 °C[2][3]
Vapor Pressure 7.85 psi at 20 °C[2][5]
Appearance Colorless liquid
Odor Pungent, characteristic of thiols

Q2: What are the recommended storage conditions for this compound?

A2: Due to its high volatility and flammability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition. Refrigeration is recommended to minimize vapor pressure.

Safety and Hazards

Q3: What are the primary safety hazards associated with this compound?

A3: this compound is a hazardous substance with the following primary concerns:

  • Flammability: It is an extremely flammable liquid and vapor.[4]

  • Toxicity: It is harmful if swallowed, in contact with skin, or inhaled.[4]

  • Irritation: It causes skin and serious eye irritation.[4]

  • Respiratory Irritation: It may cause respiratory irritation.

Q4: What personal protective equipment (PPE) should be worn when handling this compound?

A4: When working with TFET, it is essential to wear appropriate PPE, including:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • A flame-retardant lab coat

  • Work should always be conducted in a certified chemical fume hood.

Reactivity

Q5: How does the reactivity of this compound compare to non-fluorinated thiols?

A5: The presence of the electron-withdrawing trifluoromethyl group significantly influences the reactivity of TFET. It is more acidic than its non-fluorinated analog, ethanethiol. This increased acidity means that it can be deprotonated by weaker bases to form the corresponding thiolate, which is a potent nucleophile.

Experimental Protocols

General Protocol for S-Alkylation of an Alkyl Halide with this compound

This protocol describes a general procedure for the synthesis of a trifluoroethyl thioether from an alkyl halide and this compound.

Materials:

  • Alkyl halide (1.0 eq)

  • This compound (1.2 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF or acetonitrile)

  • A suitable base (e.g., potassium carbonate, 1.5 eq)

  • Round-bottom flask equipped with a magnetic stir bar and a reflux condenser

  • Inert atmosphere (nitrogen or argon)

  • Standard workup and purification reagents (e.g., water, brine, organic solvent for extraction, drying agent like sodium sulfate, silica gel for chromatography)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the alkyl halide (1.0 eq) and the base (1.5 eq) in the anhydrous solvent.

  • To this stirred suspension, add this compound (1.2 eq) via syringe.

  • Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification cluster_cleanup Cleanup and Disposal prep1 Don appropriate PPE prep2 Work in a certified fume hood prep1->prep2 prep3 Prepare neutralization bath (bleach solution) prep2->prep3 react1 Assemble dry glassware under inert atmosphere prep3->react1 react2 Add solvent and reagents (except TFET) react1->react2 react3 Add this compound via syringe react2->react3 react4 Monitor reaction by TLC react3->react4 workup1 Quench reaction react4->workup1 workup2 Extract product workup1->workup2 workup3 Dry and concentrate workup2->workup3 workup4 Purify by chromatography workup3->workup4 clean1 Decontaminate glassware in bleach bath workup4->clean1 clean2 Seal and dispose of solid waste clean1->clean2 clean3 Dispose of quenched liquid waste clean2->clean3 troubleshooting_odor start Persistent TFET odor detected q1 Is the fume hood functioning correctly? start->q1 a1_yes Check handling technique q1->a1_yes Yes a1_no Service fume hood immediately q1->a1_no No q2 Are transfers performed deep in the hood with proper technique? a1_yes->q2 a2_yes Check for contaminated surfaces/equipment q2->a2_yes Yes a2_no Revise handling procedures q2->a2_no No q3 Is waste being properly segregated and sealed? a2_yes->q3 a3_yes Consider using a vapor trap q3->a3_yes Yes a3_no Implement strict waste disposal protocols q3->a3_no No

References

identifying and minimizing side products in trifluoroethylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for trifluoroethylation reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize side products during their experiments.

Section 1: Trifluoroethylation of Amines

The introduction of a trifluoroethyl group to an amine can be a powerful tool in medicinal chemistry. However, side reactions can occur, leading to reduced yields and purification challenges. This section addresses common issues encountered during the N-trifluoroethylation of primary and secondary amines.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of amide byproduct in my N-trifluoroethylation reaction. What is causing this and how can I prevent it?

A1: The formation of a trifluoroacetamide byproduct is a common issue, particularly when using trifluoroacetic acid (TFA) as the trifluoroethyl source in the presence of a silane reducing agent. The amide is formed when the amine acylates with an activated form of TFA instead of undergoing reductive amination.

Troubleshooting Strategies:

  • Optimize TFA Stoichiometry: The amount of TFA is critical. An excess of TFA can favor amide formation. It is recommended to use approximately 1.75 equivalents of TFA for optimal results.[1]

  • Control Reaction Temperature: Higher temperatures can sometimes promote amide formation. If you are observing this side product, consider running the reaction at a lower temperature, for example, starting at room temperature before gently heating.

  • Choice of Reducing Agent: Phenylsilane is a commonly used reducing agent in these reactions. Ensure its slow addition to the reaction mixture.

Q2: My trifluoroethylation of a primary amine is giving a complex mixture of products. How can I improve the selectivity for the desired secondary amine?

A2: Trifluoroethylation of primary amines can be challenging due to the potential for multiple additions and other side reactions. A three-component coupling reaction can be a more controlled approach.

Troubleshooting Strategies:

  • Three-Component Reaction: A one-pot reaction involving the primary amine, an aldehyde, and the trifluoroethylating agent (like TFA with a silane) can selectively yield the desired tertiary amine. This approach first forms a secondary amine in situ, which then undergoes trifluoroethylation.[2]

  • Catalyst Selection: For aniline substrates, an iron porphyrin catalyst has been shown to effectively catalyze N-trifluoroethylation with 2,2,2-trifluoroethylamine hydrochloride as the fluorine source, affording good yields of N-trifluoroethylated anilines.[3]

Data Presentation: Effect of TFA Equivalents on Amine Trifluoroethylation
EntryEquivalents of TFAYield of Trifluoroethylated Amine (%)Yield of Amide Byproduct (%)
11.0LowHigh
21.5ModerateModerate
31.75OptimalLow
42.0DecreasingIncreasing

This table summarizes the general trend observed when varying the equivalents of trifluoroacetic acid (TFA) in the reductive trifluoroethylation of secondary amines with phenylsilane. Optimal yields of the desired amine are typically observed with around 1.75 equivalents of TFA.[1]

Experimental Protocol: Catalyst-Free Trifluoroethylation of a Secondary Amine[1]
  • To an oven-dried 10 ml round-bottomed flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere, add the secondary amine (0.50 mmol) and tetrahydrofuran (0.5 ml).

  • Heat the solution to 70 °C in an oil bath.

  • Add phenylsilane (1.00 mmol) via syringe, followed by the dropwise addition of trifluoroacetic acid (0.875 mmol).

  • Stir the reaction mixture at 70 °C for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization: N-Trifluoroethylation Pathways

G Potential Pathways in N-Trifluoroethylation of Amines cluster_main Main Reaction cluster_side Side Reaction Secondary Amine Secondary Amine Trifluoroethylated Amine (Desired Product) Trifluoroethylated Amine (Desired Product) Secondary Amine->Trifluoroethylated Amine (Desired Product) + CF3CH2X (Trifluoroethylating Agent) Amide Byproduct Amide Byproduct Secondary Amine->Amide Byproduct + Activated TFA (e.g., silyl ester)

Caption: Desired vs. side reaction in N-trifluoroethylation.

Section 2: Trifluoroethylation of Alcohols

The conversion of alcohols to their corresponding trifluoroethyl ethers is a valuable transformation. However, the poor leaving group nature of the hydroxyl group often necessitates harsh conditions, which can lead to elimination side products.

Frequently Asked Questions (FAQs)

Q1: My trifluoroethylation of a secondary alcohol is resulting in a significant amount of alkene byproduct. How can I suppress this elimination reaction?

A1: Elimination is a common side reaction in alcohol chemistry, especially with secondary and tertiary alcohols, and is often promoted by strong acids and high temperatures.[4][5]

Troubleshooting Strategies:

  • Choice of Acid: Using a non-nucleophilic acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) can favor elimination. While necessary to protonate the hydroxyl group, consider using milder activating agents.

  • Use of Sulfonate Esters: A two-step approach where the alcohol is first converted to a sulfonate ester (e.g., tosylate or mesylate) can be effective. The sulfonate is an excellent leaving group, and subsequent reaction with a trifluoroethoxide source can proceed under milder, less acidic conditions, thus minimizing elimination.

  • Lower Reaction Temperature: High temperatures favor elimination over substitution. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can significantly reduce the amount of alkene byproduct.

  • Alternative Reagents: Reagents like phosphorus oxychloride (POCl₃) in pyridine are known to promote E2 elimination of hindered alcohols and should be avoided if substitution is the desired outcome.[4]

Q2: I am struggling to activate my primary alcohol for trifluoroethylation without causing rearrangement. What are my options?

A2: Primary alcohols are less prone to elimination but can undergo rearrangement under strongly acidic conditions if a primary carbocation is formed, which can then rearrange to a more stable secondary or tertiary carbocation.

Troubleshooting Strategies:

  • Avoid Strong Protic Acids: To prevent carbocation formation and subsequent rearrangement, avoid using strong protic acids like H₂SO₄.

  • Two-Step Protocol: As with secondary alcohols, converting the primary alcohol to a tosylate or mesylate followed by reaction with a trifluoroethoxide source is a reliable method that avoids carbocation intermediates.

  • Milder Activating Agents: Explore milder conditions for hydroxyl group activation that do not involve the formation of a free carbocation.

Data Presentation: General Reactivity of Alcohols towards Acid-Catalyzed Elimination
Alcohol TypeRelative Rate of DehydrationPredominant MechanismLikelihood of Rearrangement
TertiaryFastE1High
SecondaryModerateE1/E2Possible
PrimarySlowE2Low (unless branched)

This table provides a general overview of the propensity of different types of alcohols to undergo acid-catalyzed dehydration (elimination). Tertiary alcohols are the most reactive towards elimination via an E1 mechanism, which involves a carbocation intermediate that is prone to rearrangement.[5]

Experimental Protocol: Two-Step Trifluoroethylation of an Alcohol via a Tosylate Intermediate

Step 1: Tosylation of the Alcohol

  • Dissolve the alcohol (1.0 equiv) in dichloromethane in a round-bottomed flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 equiv) followed by the slow addition of p-toluenesulfonyl chloride (1.2 equiv).

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

  • Purify the tosylate by flash column chromatography.

Step 2: Nucleophilic Substitution with Trifluoroethoxide

  • In a separate flask, prepare sodium trifluoroethoxide by adding sodium hydride (1.5 equiv) to a solution of 2,2,2-trifluoroethanol (2.0 equiv) in anhydrous THF at 0 °C.

  • Slowly add a solution of the purified tosylate (1.0 equiv) in THF to the sodium trifluoroethoxide solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Carefully quench the reaction with water and extract the product with diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purify the trifluoroethyl ether by flash column chromatography.

Visualization: Alcohol Trifluoroethylation vs. Elimination

G Competing Pathways in Alcohol Trifluoroethylation cluster_main Desired Substitution cluster_side Side Reaction Alcohol Alcohol Activated Alcohol Activated Alcohol Alcohol->Activated Alcohol + Activating Agent (e.g., TsCl) Protonated Alcohol Protonated Alcohol Alcohol->Protonated Alcohol + H+ Trifluoroethyl Ether Trifluoroethyl Ether Activated Alcohol->Trifluoroethyl Ether + CF3CH2O- Alkene Byproduct Alkene Byproduct Carbocation Carbocation Protonated Alcohol->Carbocation - H2O Carbocation->Alkene Byproduct - H+ (Elimination)

Caption: Substitution vs. elimination pathways for alcohols.

Section 3: Trifluoroethylation of Thiols

S-trifluoroethylation is a key method for introducing the trifluoroethylthio group into molecules. A common side reaction is the oxidative formation of disulfides, which can significantly lower the yield of the desired product.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of disulfide byproduct in my S-trifluoroethylation reaction. What is causing this and how can I minimize it?

A1: Disulfide formation is the result of the oxidation of two thiol molecules. This is often promoted by the presence of oxygen, metal catalysts, or radical reaction conditions.

Troubleshooting Strategies:

  • Degas Solvents: Remove dissolved oxygen from your reaction solvent by bubbling an inert gas (e.g., argon or nitrogen) through it prior to use.[6]

  • Maintain an Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to atmospheric oxygen.

  • pH Control: The thiolate anion (RS⁻) is more susceptible to oxidation than the neutral thiol (RSH). Maintaining a slightly acidic to neutral pH (around 6.5-7.5) can help to minimize the concentration of the thiolate and thus reduce the rate of disulfide formation.[6]

  • Use of Reducing Agents: In some cases, adding a mild reducing agent can help to prevent oxidation. However, be cautious as this can also interfere with your desired reaction. Tris(2-carboxyethyl)phosphine (TCEP) is often a good choice as it is a potent reducing agent that is less likely to interfere with many trifluoroethylating agents.[6]

  • Avoid Certain Catalysts: Some metal catalysts can promote thiol oxidation. If you are using a metal-catalyzed reaction, consider screening different catalysts or using a catalyst-free method if possible.

Q2: My trifluoroethylation of an aromatic thiol is sluggish. When I try to force the reaction with heat or a radical initiator, I get a lot of disulfide. How can I improve the yield of the desired product?

A2: Aromatic thiols can be less nucleophilic than aliphatic thiols, leading to slower reaction rates. Forcing the reaction can often lead to an increase in side products.

Troubleshooting Strategies:

  • Choice of Trifluoroethylating Agent: Consider using a more reactive electrophilic trifluoroethylating agent.

  • Photoredox Catalysis: Visible-light-mediated photoredox catalysis can be a mild and effective way to generate a trifluoromethyl radical from an inexpensive precursor like trifluoromethanesulfonyl chloride (CF₃SO₂Cl). This radical can then react with the thiol to form the desired product under conditions that may minimize disulfide formation.[7]

  • Base Selection: The choice of base can be important. A non-nucleophilic base can deprotonate the thiol to the more reactive thiolate without competing in the main reaction.

Data Presentation: Effect of pH on Thiol Oxidation
pHPredominant SpeciesRelative Rate of Oxidation
< 6.5RSHLow
6.5 - 8.0RSH / RS⁻Moderate
> 8.5RS⁻High

This table illustrates that at higher pH values, the more reactive thiolate anion (RS⁻) is the predominant species, leading to an increased rate of oxidation to the disulfide.[6]

Experimental Protocol: Visible-Light-Mediated S-Trifluoromethylation of an Aromatic Thiol[7]
  • In a vial equipped with a magnetic stir bar, add the aromatic thiol (1.0 equiv), the organophotocatalyst (e.g., 3DPA2FBN, 1-5 mol%), and trifluoromethanesulfonyl chloride (1.5 equiv).

  • Add anhydrous acetonitrile as the solvent.

  • Seal the vial and degas the solution with argon for 15 minutes.

  • Place the vial under irradiation with blue LEDs (450 nm) at room temperature.

  • Stir the reaction until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualization: S-Trifluoroethylation vs. Disulfide Formation

G Competing Pathways in S-Trifluoroethylation cluster_main Desired Reaction cluster_side Side Reaction Thiol Thiol Trifluoroethyl Thioether Trifluoroethyl Thioether Thiol->Trifluoroethyl Thioether + 'CF3CH2+' source Disulfide Byproduct Disulfide Byproduct Thiol->Disulfide Byproduct + Oxidant (e.g., O2) Thiol_2 Thiol Thiol_2->Disulfide Byproduct

Caption: Desired S-trifluoroethylation vs. disulfide side reaction.

References

purification methods for crude 2,2,2-Trifluoroethanethiol reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2,2-Trifluoroethanethiol. The following information addresses common issues encountered during the purification of crude reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: Common impurities depend on the synthetic route. A frequent synthesis involves the reaction of a 2,2,2-trifluoroethyl halide with a hydrosulfide salt.[1] Potential impurities include:

  • Unreacted Starting Materials: Such as 2,2,2-trifluoroethyl chloride or bromide.

  • Bis(2,2,2-trifluoroethyl) sulfide: Formed as a byproduct.

  • Bis(2,2,2-trifluoroethyl) disulfide: Results from oxidation of the thiol.

  • Solvent Residues: From the reaction medium.

  • Inorganic Salts: Byproducts from the nucleophilic substitution.

Q2: What are the key physical properties of this compound relevant to its purification?

A2: Understanding the physical properties of this compound is crucial for selecting an appropriate purification strategy.

PropertyValueSource
Boiling Point 34-35 °C[2]
Density 1.305 g/mL at 25 °C[2]
Refractive Index n20/D 1.352[2]
Vapor Pressure 7.85 psi at 20 °C[2]

The low boiling point indicates that distillation is a primary and effective method for purification. Its high volatility also requires careful handling to prevent loss of product.

Q3: How can I minimize the formation of disulfide impurities during purification and handling?

A3: Thiols are susceptible to oxidation to disulfides, especially in the presence of air. To minimize this:

  • Work under an inert atmosphere: Use nitrogen or argon during all purification and handling steps.

  • Use deoxygenated solvents: Bubble nitrogen or argon through your solvents before use.

  • Maintain a slightly acidic pH: Thiols are generally more stable against oxidation under acidic conditions.[3]

  • Avoid unnecessary exposure to heat and light.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Low yield after distillation.
  • Possible Cause 1: Product loss due to high volatility.

    • Solution: Ensure your distillation apparatus is well-sealed. Use a cold condenser (a coolant temperature of 0 °C or lower is recommended). The receiving flask should also be cooled in an ice bath to minimize evaporative losses.

  • Possible Cause 2: Incomplete reaction.

    • Solution: Before purification, confirm reaction completion using an appropriate analytical technique such as Gas Chromatography (GC) or ¹H NMR to check for the presence of starting materials.

  • Possible Cause 3: Co-distillation with a low-boiling impurity.

    • Solution: If an impurity has a similar boiling point, fractional distillation with a column offering a higher number of theoretical plates (e.g., a Vigreux or packed column) may be necessary for efficient separation.

Issue 2: Persistent disulfide impurity detected after purification.
  • Possible Cause 1: Oxidation during workup or distillation.

    • Solution: As mentioned in the FAQs, strictly maintain an inert atmosphere throughout the process. An acidic wash of the crude mixture prior to distillation can help to protonate the thiolate and reduce its susceptibility to oxidation.

  • Possible Cause 2: Inefficient separation from the disulfide.

    • Solution: The disulfide will have a significantly higher boiling point than the thiol. Simple distillation should be sufficient for separation. If issues persist, ensure your distillation setup is adequate and that you are collecting fractions at the correct temperature.

Issue 3: Water contamination in the final product.
  • Possible Cause 1: Incomplete drying of the organic phase before distillation.

    • Solution: After an aqueous workup, thoroughly dry the organic extract with a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate. Ensure the organic layer is clear before proceeding to solvent removal and distillation.

  • Possible Cause 2: Use of wet solvents or glassware.

    • Solution: Always use anhydrous solvents and ensure all glassware is thoroughly dried before use.

Experimental Protocols

Protocol 1: General Purification by Distillation
  • Aqueous Workup (Optional but Recommended):

    • Quench the crude reaction mixture with a dilute, cooled acid solution (e.g., 1 M HCl) to neutralize any remaining base and protonate the thiol.

    • Extract the mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent at low temperature and reduced pressure.

  • Fractional Distillation:

    • Set up a fractional distillation apparatus. A short Vigreux column is often sufficient.

    • Ensure all joints are well-sealed.

    • Heat the distillation flask gently in a water or oil bath.

    • Collect the fraction that distills at 34-35 °C. The receiving flask should be cooled in an ice bath.

G cluster_workup Aqueous Workup cluster_distillation Distillation A Crude Reaction Mixture B Acid Quench A->B C Solvent Extraction B->C D Wash with Water & Brine C->D E Dry Organic Layer D->E F Solvent Removal E->F Dried Crude Product G Fractional Distillation F->G H Collect Pure Fraction (34-35 °C) G->H I I H->I Purified this compound

Fig. 1: General workflow for the purification of this compound.
Protocol 2: Small-Scale Purification by Preparative Gas Chromatography (Prep-GC)

For very small quantities or when high purity is essential and distillation is challenging, preparative GC can be employed.

  • Sample Preparation: Dissolve the crude material in a minimal amount of a volatile solvent (e.g., pentane or diethyl ether).

  • Instrumentation: Use a GC equipped with a preparative column and a fraction collector. The column stationary phase should be chosen based on the polarity of the thiol and expected impurities.

  • Method Development: Develop a temperature program that provides good separation between the desired product and impurities on an analytical scale first.

  • Collection: Inject the sample and collect the fraction corresponding to the this compound peak in a cooled trap.

G A Crude Sample in Volatile Solvent B Injection into Prep-GC A->B C Separation on Column B->C D Peak Detection C->D E Fraction Collection (Cooled Trap) D->E Target Peak G Waste/Other Fractions D->G Impurity Peaks F Purified Product E->F

Fig. 2: Logical workflow for purification via preparative gas chromatography.

References

optimal storage conditions for long-term stability of 2,2,2-Trifluoroethanethiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the optimal storage, handling, and troubleshooting for experiments involving 2,2,2-Trifluoroethanethiol.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for long-term stability of this compound?

A1: For optimal long-term stability, this compound should be stored in a cool, dry, and dark place. It is highly recommended to store it under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The container should be tightly sealed.

Q2: At what temperature should I store this compound?

A2: While some sources suggest storing in a "cool" place, for long-term stability, it is best practice to store this compound in a refrigerator at 2-8°C.

Q3: Is it necessary to store this compound under an inert atmosphere?

A3: Yes, it is highly recommended. Thiols are susceptible to oxidation by atmospheric oxygen, which can lead to the formation of disulfides and other degradation products.[1][2] Storing under an inert atmosphere minimizes this degradation and preserves the purity of the thiol.

Q4: What are the primary degradation products of this compound?

A4: The most common degradation product is the corresponding disulfide, formed by the oxidation of two thiol molecules. Further oxidation can lead to the formation of sulfinic and sulfonic acids, especially in the presence of strong oxidizing agents.[1][3]

Q5: What materials are incompatible with this compound?

A5: this compound is incompatible with strong oxidizing agents, alkali metals, strong acids, and strong bases. Contact with these materials can lead to vigorous reactions and decomposition of the thiol.

Troubleshooting Guides

Issue 1: My reaction yield is lower than expected, or I am observing unexpected byproducts.

  • Question: I am performing a reaction with this compound, and the yield is low. What could be the cause?

  • Answer: Low yields can often be attributed to the degradation of the this compound starting material. The primary cause of degradation is oxidation to the disulfide.

    • Troubleshooting Steps:

      • Verify Purity: Before use, check the purity of your this compound, especially if it is from an older stock or has been opened multiple times. You can use techniques like NMR or GC-MS to check for the presence of the disulfide impurity.

      • Inert Atmosphere: Ensure that you are handling the reagent under a strict inert atmosphere (nitrogen or argon) to prevent air oxidation. Use of a glovebox or Schlenk line is recommended for transfers.

      • Degas Solvents: Ensure that all solvents used in the reaction are thoroughly degassed to remove dissolved oxygen.

      • Avoid Basic Conditions (if possible): If your reaction conditions are basic, be aware that this can catalyze the oxidation of the thiol.[4] If possible, explore alternative, non-basic conditions.

Issue 2: I notice a change in the appearance or smell of my this compound.

  • Question: My this compound has developed a slight turbidity or a change in its characteristic odor. Is it still usable?

  • Answer: A change in appearance or odor can be an indicator of degradation. While thiols have a strong odor, a significant change could suggest the formation of other volatile sulfur compounds.

    • Troubleshooting Steps:

      • Purity Analysis: As with low yield issues, it is advisable to re-analyze the purity of the material.

      • Purification: If the impurity is primarily the disulfide, it may be possible to purify the thiol by distillation. However, given its low boiling point, this should be done with care.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature 2-8°CReduces volatility and slows potential degradation reactions.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation to disulfide and other byproducts.[1][2]
Container Tightly sealed, amber glass bottlePrevents exposure to air and light.
Storage Location Dry, well-ventilated, away from heat and ignition sourcesSafety and stability.

Experimental Protocols

Protocol 1: General Handling and Dispensing of this compound

This protocol outlines the best practices for handling this compound to maintain its stability and ensure experimental reproducibility.

  • Materials:

    • This compound in a sealed bottle

    • Dry, nitrogen-flushed glassware

    • Syringes and needles (oven-dried)

    • Inert gas source (Nitrogen or Argon) with a manifold or Schlenk line

    • Septa

  • Procedure:

    • Preparation: Ensure all glassware that will come into contact with the thiol is thoroughly dried in an oven and cooled under a stream of inert gas.

    • Inert Atmosphere: If not working in a glovebox, use a Schlenk line to maintain a positive pressure of inert gas in the reaction vessel.

    • Dispensing:

      • Puncture the septum of the this compound bottle with a needle connected to the inert gas source to equalize the pressure.

      • Use a clean, dry syringe to withdraw the desired amount of the liquid.

      • Quickly transfer the liquid to the reaction vessel, injecting it through a septum against a positive flow of inert gas.

    • Storage of Partially Used Reagent: After withdrawing the desired amount, ensure the bottle is re-sealed under a positive pressure of inert gas. Parafilm can be wrapped around the septum and cap for extra security. Store the bottle in the refrigerator at 2-8°C.

Mandatory Visualizations

Storage_Workflow cluster_storage Optimal Storage cluster_handling Handling Protocol Store Store in tightly sealed amber bottle Temp Refrigerate at 2-8°C Store->Temp Equilibrate Allow to equilibrate to room temperature before opening Store->Equilibrate For Use Inert Maintain under inert atmosphere (N2 or Ar) Temp->Inert Use_Inert Use under inert atmosphere (glovebox or Schlenk line) Equilibrate->Use_Inert Dry Use dry, degassed solvents and glassware Use_Inert->Dry

Caption: Workflow for optimal storage and handling of this compound.

Degradation_Pathway Thiol This compound (CF3CH2SH) Disulfide Bis(2,2,2-trifluoroethyl) disulfide (CF3CH2S-SCH2CF3) Thiol->Disulfide Mild Oxidation (e.g., Air, O2) Sulfinic 2,2,2-Trifluoroethanesulfinic acid (CF3CH2SO2H) Thiol->Sulfinic Stronger Oxidation Disulfide->Thiol Reduction Sulfonic 2,2,2-Trifluoroethanesulfonic acid (CF3CH2SO3H) Sulfinic->Sulfonic Further Oxidation

Caption: Primary degradation pathways of this compound.

References

Technical Support Center: 2,2,2-Trifluoroethanethiol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2,2-trifluoroethanethiol. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound that I should be aware of before starting my reaction?

This compound (CF₃CH₂SH) is a volatile, flammable, and pungent liquid.[1][2] Its key chemical characteristic is the increased acidity of the thiol proton compared to non-fluorinated alkanethiols, due to the strong electron-withdrawing effect of the trifluoromethyl group. This enhanced acidity facilitates its deprotonation to form the corresponding trifluoroethanethiolate, a potent nucleophile. However, the resulting thiolate is also a relatively weak base.

Q2: How does the nucleophilicity of 2,2,2-trifluoroethanethiolate compare to other common nucleophiles?

While basicity and nucleophilicity are not always directly correlated, for a series of nucleophiles with the same attacking atom, the stronger base is often the stronger nucleophile. However, sulfur-based nucleophiles are generally more potent than their oxygen analogues. The 2,2,2-trifluoroethanethiolate anion is a soft nucleophile, making it particularly effective in Sₙ2 reactions with soft electrophiles like alkyl halides.

Q3: What are the most common reactions where this compound is used?

The most common applications involve its use as a nucleophile in:

  • Nucleophilic Substitution (Sₙ2) Reactions: To introduce the trifluoroethylthio (-SCH₂CF₃) moiety onto a molecule, typically by reacting with alkyl halides or sulfonates.

  • Michael Additions: Conjugate addition to α,β-unsaturated carbonyl compounds.[3]

Troubleshooting Failed Reactions

Issue 1: Low or No Conversion in Nucleophilic Substitution (Sₙ2) Reactions

Q: I am attempting to synthesize a trifluoroethyl thioether via an Sₙ2 reaction with an alkyl halide, but I am observing very low yield or no product formation. What are the potential causes and how can I troubleshoot this?

A: Low or no conversion in Sₙ2 reactions with this compound can stem from several factors related to base selection, solvent, temperature, and the substrate itself.

Potential Causes & Troubleshooting Strategies:

  • Incomplete Deprotonation: The thiol must be converted to the more nucleophilic thiolate. Ensure you are using a suitable base to fully deprotonate the thiol. The pKa of the conjugate acid of the base should be higher than the pKa of this compound.

  • Inappropriate Solvent: The choice of solvent is critical for Sₙ2 reactions. Polar aprotic solvents are generally preferred as they solvate the counter-ion of the thiolate but do not strongly solvate the nucleophile itself, thus enhancing its reactivity.

  • Steric Hindrance: Sₙ2 reactions are sensitive to steric bulk at the electrophilic carbon. If your alkyl halide is secondary or tertiary, the reaction rate will be significantly slower, and elimination may become a competing pathway.

  • Poor Leaving Group: The rate of an Sₙ2 reaction is dependent on the ability of the leaving group to depart. Iodides and bromides are excellent leaving groups, while chlorides are less reactive, and fluorides are generally unreactive.

  • Low Temperature: While higher temperatures can favor elimination, Sₙ2 reactions still require sufficient thermal energy to overcome the activation barrier. If the reaction is sluggish at room temperature, gentle heating may be necessary.

Below is a troubleshooting workflow to address low conversion:

G start Low/No Sₙ2 Product check_base Is the base strong enough? pKa(conj. acid) > pKa(thiol) start->check_base check_solvent Is the solvent polar aprotic? (e.g., DMF, DMSO, Acetonitrile) check_base->check_solvent Yes solution_base Use a stronger base (e.g., NaH, K₂CO₃, DBU) check_base->solution_base No check_substrate Is the substrate sterically hindered? (Primary > Secondary >> Tertiary) check_solvent->check_substrate Yes solution_solvent Switch to a polar aprotic solvent check_solvent->solution_solvent No check_lg Is the leaving group effective? (I > Br > Cl > OTs) check_substrate->check_lg No solution_substrate Consider an alternative substrate or expect slower reaction check_substrate->solution_substrate Yes check_temp Is the reaction temperature adequate? check_lg->check_temp Yes solution_lg Use a substrate with a better leaving group check_lg->solution_lg No solution_temp Gently increase temperature (e.g., 40-60 °C) and monitor check_temp->solution_temp No end_success Successful Reaction check_temp->end_success Yes solution_base->end_success solution_solvent->end_success solution_substrate->end_success solution_lg->end_success solution_temp->end_success G cluster_0 Reaction Conditions Thiolate CF₃CH₂S⁻ SN2_Product Sₙ2 Product (R-SCH₂CF₃) Thiolate->SN2_Product Nucleophilic Attack (Favored by low temp, primary R-X) E2_Product E2 Product (Alkene) Thiolate->E2_Product Proton Abstraction (Favored by high temp, hindered R-X) AlkylHalide R-X (Alkyl Halide) AlkylHalide->SN2_Product AlkylHalide->E2_Product G cluster_0 Setup cluster_1 Reaction cluster_2 Workup & Purification A Dissolve Alkyl Bromide in Anhydrous DMF B Add K₂CO₃ A->B C Add CF₃CH₂SH B->C D Stir at RT or 50 °C C->D E Monitor by TLC/GC-MS D->E F Quench with Water E->F Reaction Complete G Extract with Organic Solvent F->G H Wash, Dry, Concentrate G->H I Purify by Chromatography H->I

References

Technical Support Center: Optimizing Nucleophilic Attack of 2,2,2-Trifluoroethanethiol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions involving the nucleophilic attack of 2,2,2-trifluoroethanethiol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the pKa of this compound, and how does this influence my choice of base?

A: The pKa of this compound is approximately 7.6. The electron-withdrawing trifluoromethyl group makes it significantly more acidic than a typical alkyl thiol (pKa ~10-11). This means you can use milder bases to deprotonate it to its active nucleophilic form, the trifluoroethanethiolate anion (CF₃CH₂S⁻). To ensure complete deprotonation, you should choose a base whose conjugate acid has a pKa at least 2-3 units higher than that of the thiol.

Q2: I'm observing a low yield in my S-alkylation reaction. What are the common causes?

A: Low yields in S-alkylation reactions with this compound can stem from several factors:

  • Incomplete Deprotonation: The chosen base may not be strong enough to fully deprotonate the thiol.

  • Competing Elimination Reaction (E2): This is particularly problematic with secondary and tertiary alkyl halides, where the trifluoroethanethiolate can act as a base, leading to the formation of an alkene instead of the desired thioether.

  • Side Reactions of the Electrophile: The electrophile may be unstable under the reaction conditions.

  • Oxidation of the Thiolate: The trifluoroethanethiolate can be sensitive to oxidation, especially in the presence of air, leading to the formation of disulfides.

  • Suboptimal Solvent Choice: The solvent can significantly impact the nucleophilicity of the thiolate and the solubility of your reagents.

Q3: How can I minimize the competing elimination (E2) reaction?

A: To favor the desired nucleophilic substitution (SN2) over elimination (E2), consider the following strategies:

  • Substrate Choice: Whenever possible, use primary alkyl halides as they are less prone to elimination.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate, as higher temperatures tend to favor elimination.

  • Choice of Base and Solvent: Use a non-hindered base and a polar aprotic solvent like DMF or acetonitrile. These solvents enhance the nucleophilicity of the thiolate without promoting elimination as much as protic solvents.

Q4: What are the recommended solvents for reactions with this compound?

A: Polar aprotic solvents are generally preferred as they solvate the cation of the base, leaving the thiolate anion more "naked" and nucleophilic. Recommended solvents include:

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile (MeCN)

  • Tetrahydrofuran (THF)

  • Acetone

Protic solvents like ethanol or water can be used, but they may decrease the nucleophilicity of the thiolate through hydrogen bonding.

Q5: My reaction is giving a mixture of the desired thioether and a disulfide. How can I prevent disulfide formation?

A: Disulfide formation is a result of the oxidation of the thiolate. To minimize this, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Degassing your solvent before use can also be beneficial.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the nucleophilic attack of this compound.

Problem 1: Low or No Conversion of Starting Material
Possible Cause Suggested Solution
Insufficiently Strong Base Select a base with a conjugate acid pKa at least 2-3 units higher than 7.6. (See Table 1 for guidance).
Low Reaction Temperature Gradually increase the reaction temperature in 10 °C increments, while monitoring for byproduct formation.
Poor Reagent Quality Ensure the purity of your thiol, electrophile, and base. Impurities can inhibit the reaction.
Inert Atmosphere Not Maintained Purge the reaction vessel with an inert gas (N₂ or Ar) and maintain a positive pressure throughout the reaction.
Problem 2: Formation of Significant Byproducts (e.g., Alkene from Elimination)
Possible Cause Suggested Solution
Use of Secondary or Tertiary Halide If possible, switch to a primary halide. If not, optimize other parameters to favor SN2.
Reaction Temperature is Too High Decrease the reaction temperature. Consider running the reaction at room temperature or even 0 °C for an extended period.
Choice of Base/Solvent System Use a non-hindered base. Employ a polar aprotic solvent to enhance nucleophilicity over basicity.
Problem 3: Difficulty in Product Isolation/Purification
Possible Cause Suggested Solution
Product is Volatile 2,2,2-Trifluoroethyl thioethers can be volatile. Use caution during solvent removal (e.g., use a rotary evaporator at low temperature and pressure).
Emulsion During Aqueous Workup Add brine to the separatory funnel to help break the emulsion.
Product Co-elutes with Impurities Optimize your column chromatography conditions (e.g., try a different solvent system or a different stationary phase).

Data Presentation

Table 1: pKa Values for Selecting an Appropriate Base

BaseConjugate AcidpKa of Conjugate AcidSuitable for Deprotonation?
Sodium Hydride (NaH)H₂~36Yes (Strong, non-nucleophilic)
Sodium Hydroxide (NaOH)H₂O15.7Yes
Potassium Carbonate (K₂CO₃)HCO₃⁻10.3Yes, but may be slow
Sodium Ethoxide (NaOEt)Ethanol~16Yes
Triethylamine (Et₃N)Et₃NH⁺~10.7Borderline, may not be complete
DBUDBUH⁺~12Yes

Table 2: Recommended Starting Conditions for S-Alkylation with Alkyl Halides

Alkyl Halide TypeRecommended BaseRecommended SolventTemperature RangeExpected Predominant Pathway
Primary (e.g., R-CH₂-Br)NaH, NaOH, K₂CO₃DMF, MeCN, THF0 °C to RTSN2
Secondary (e.g., R₂CH-Br)K₂CO₃, Et₃NMeCN, Acetone0 °C to RTSN2 (with risk of E2)
Tertiary (e.g., R₃C-Br)Not Recommended--E2 (Elimination)

Table 3: Recommended Starting Conditions for Michael Addition to α,β-Unsaturated Carbonyls

Michael AcceptorRecommended BaseRecommended SolventTemperature Range
Acrylates, AcrylonitrileCatalytic amount of a weak base (e.g., Et₃N) or no baseMeCN, THF, CH₂Cl₂Room Temperature
EnonesCatalytic amount of a weak base (e.g., Et₃N) or no baseMeCN, THF, CH₂Cl₂Room Temperature

Table 4: Recommended Starting Conditions for Epoxide Ring-Opening

Epoxide TypeRecommended ConditionsSolventTemperature RangeRegioselectivity
Terminal/SymmetricalBase-catalyzed (e.g., NaH, NaOH)THF, DMFRoom TemperatureAttack at the less substituted carbon
Styrene OxideBase-catalyzed (e.g., NaH, NaOH)THF, DMFRoom TemperatureAttack at the less substituted carbon

Experimental Protocols

Protocol 1: General Procedure for S-Alkylation of a Primary Alkyl Bromide
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of this compound (1.0 eq.) in anhydrous DMF (0.5 M).

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise. Stir the mixture at 0 °C for 30 minutes.

  • Nucleophilic Attack: Add the primary alkyl bromide (1.05 eq.) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by TLC or GC-MS.

  • Workup: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C. Dilute with diethyl ether and wash with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure (with caution due to product volatility). Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Michael Addition to an α,β-Unsaturated Ester
  • Reaction Setup: To a round-bottom flask, add a solution of the α,β-unsaturated ester (1.0 eq.) in acetonitrile (0.5 M).

  • Addition of Thiol: Add this compound (1.2 eq.) to the solution.

  • Catalyst Addition (if necessary): Add a catalytic amount of triethylamine (0.1 eq.). For some reactive Michael acceptors, no catalyst is needed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-6 hours. Monitor the progress by TLC or ¹H NMR.

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can often be purified by flash column chromatography on silica gel.

Protocol 3: General Procedure for Ring-Opening of a Terminal Epoxide
  • Thiolate Preparation: In a flame-dried round-bottom flask under an inert atmosphere, prepare the sodium trifluoroethanethiolate by adding this compound (1.1 eq.) to a suspension of sodium hydride (1.2 eq.) in anhydrous THF (0.5 M) at 0 °C. Stir for 30 minutes.

  • Epoxide Addition: Add the terminal epoxide (1.0 eq.) dropwise to the thiolate solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting β-hydroxy thioether by flash column chromatography.

Visualizations

Troubleshooting_Workflow start Low Reaction Yield check_conversion Check Conversion (TLC, GC, NMR) start->check_conversion incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction Yes side_products Side Products Observed check_conversion->side_products Yes, with byproducts no_product No Desired Product check_conversion->no_product No check_base Is Base Strong Enough? (pKa(conj. acid) > 9.6) incomplete_reaction->check_base identify_side_product Identify Side Product (e.g., Elimination, Disulfide) side_products->identify_side_product verify_conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) no_product->verify_conditions verify_electrophile Check Electrophile Reactivity no_product->verify_electrophile increase_temp Increase Temperature check_base->increase_temp No check_reagents Check Reagent Purity check_base->check_reagents Yes elimination_observed Elimination (E2) identify_side_product->elimination_observed Alkene disulfide_observed Disulfide Formation identify_side_product->disulfide_observed R-S-S-R lower_temp Lower Temperature elimination_observed->lower_temp use_primary_halide Use 1° Halide elimination_observed->use_primary_halide use_aprotic_solvent Use Polar Aprotic Solvent elimination_observed->use_aprotic_solvent inert_atmosphere Ensure Inert Atmosphere disulfide_observed->inert_atmosphere

Caption: Troubleshooting workflow for low-yield reactions.

SN2_vs_E2 cluster_sn2 SN2 Pathway cluster_e2 E2 Pathway Reactants CF₃CH₂S⁻ + R₂CH-Br (Thiolate + 2° Alkyl Halide) SN2_TS Transition State (Backside Attack) Reactants->SN2_TS Favored by: - Low Temperature - Polar Aprotic Solvent - Unhindered Base E2_TS Transition State (Proton Abstraction) Reactants->E2_TS Favored by: - High Temperature - Sterically Hindered Substrate - Strong, Hindered Base SN2_Product S-Alkylation Product (Thioether) SN2_TS->SN2_Product E2_Product Elimination Product (Alkene) E2_TS->E2_Product Experimental_Workflow A 1. Setup - Flame-dried flask - Inert atmosphere (N₂/Ar) - Add CF₃CH₂SH in anhydrous DMF B 2. Deprotonation - Cool to 0 °C - Add base (e.g., NaH) - Stir for 30 min A->B C 3. Nucleophilic Attack - Add electrophile (e.g., R-Br) - Warm to room temperature - Stir for 2-12 h B->C D 4. Monitoring - Track reaction progress (TLC, GC-MS) C->D E 5. Workup - Quench with H₂O - Extract with organic solvent - Wash and dry D->E F 6. Purification - Concentrate crude product - Column chromatography E->F G 7. Characterization - NMR, MS, IR F->G

Technical Support Center: Removal of 2,2,2-Trifluoroethanethiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing 2,2,2-Trifluoroethanethiol from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in removing this compound?

A1: The primary challenges in removing this compound stem from its high volatility (boiling point of 34-35 °C) and strong, unpleasant odor.[1][2] Its volatility can lead to contamination of laboratory equipment and workspace if not handled properly. Additionally, its acidic nature may require specific conditions for effective removal by extraction without affecting acid-sensitive functional groups in the desired product.

Q2: What are the most common methods for removing this compound?

A2: The most common methods for removing this compound from a reaction mixture include:

  • Basic Extraction: Utilizing an aqueous basic solution to deprotonate the thiol and extract it into the aqueous phase.

  • Oxidation: Converting the volatile thiol into a less volatile disulfide, which can then be more easily removed by standard purification techniques.

  • Use of Scavengers: Employing solid-phase resins or chemical reagents that selectively react with and bind the thiol, allowing for its removal by filtration or extraction.

  • Distillation/Evaporation: Taking advantage of its low boiling point to remove it by distillation or rotary evaporation, though this requires careful handling to prevent contamination.[1]

Q3: My desired product is sensitive to basic conditions. How can I remove this compound?

A3: If your product is base-sensitive, you should avoid using strong bases like sodium hydroxide for extraction. Alternative methods include:

  • Mildly Basic Extraction: Using a weaker base like sodium bicarbonate for the aqueous wash may be sufficient to remove the thiol without degrading your product.

  • Chemical Scavengers: Employing thiol-specific scavenger resins that work under neutral conditions is an excellent option. Resins with maleimide functionality are designed for this purpose.

  • Oxidation: Mild oxidation to the disulfide can be performed under neutral or slightly acidic conditions, followed by chromatographic purification.

Q4: How can I handle the strong odor of this compound during its removal?

A4: To manage the potent odor of this compound, especially during evaporation or distillation, it is crucial to work in a well-ventilated fume hood. Additionally, you can implement a bleach trap in the vacuum line of your rotary evaporator.[3] This involves bubbling the exhaust gas through a solution of sodium hypochlorite (bleach) to oxidize the volatile thiol before it is released into the atmosphere.

Troubleshooting Guides

Issue 1: Incomplete removal of this compound after basic extraction.
  • Possible Cause 1: Insufficiently basic aqueous phase. The pKa of this compound is lower than that of alkanethiols due to the electron-withdrawing trifluoromethyl group, making it more acidic. However, a sufficiently high pH is still required for complete deprotonation and extraction.

    • Solution: Increase the concentration of the base (e.g., from 1 M to 2 M NaOH) or use a stronger base if your product is stable under these conditions. Perform multiple extractions with fresh basic solution.

  • Possible Cause 2: Emulsion formation. The presence of certain solvents or compounds in the reaction mixture can lead to the formation of an emulsion, which hinders efficient phase separation.

    • Solution: To break an emulsion, you can add brine (saturated aqueous NaCl solution) or a small amount of a different organic solvent. Gentle swirling instead of vigorous shaking during the extraction can also help prevent emulsion formation.

Issue 2: The desired product is lost or degraded during the removal of this compound.
  • Possible Cause 1: Hydrolysis of the product under basic conditions. Many functional groups, such as esters and amides, are susceptible to hydrolysis in the presence of strong bases.

    • Solution: Use a milder base like sodium bicarbonate for the extraction, or opt for non-extractive methods such as scavenger resins or oxidation followed by chromatography.

  • Possible Cause 2: Co-distillation of the product with this compound. If your product is also volatile, you may lose a significant amount during evaporation or distillation.

    • Solution: Avoid high temperatures and prolonged vacuum exposure. Consider co-evaporation with a higher boiling point solvent like toluene to azeotropically remove the thiol at a lower temperature. Alternatively, use a non-volatile removal method like scavenging.

Issue 3: Scavenger resin is not effectively removing this compound.
  • Possible Cause 1: Insufficient amount of scavenger resin. The capacity of the resin may have been exceeded by the amount of thiol in the reaction mixture.

    • Solution: Increase the equivalents of the scavenger resin used (typically 3-5 equivalents relative to the thiol).[4]

  • Possible Cause 2: Inadequate reaction time or mixing. The thiol may not have had sufficient time or contact with the resin to react completely.

    • Solution: Increase the reaction time with the scavenger resin and ensure efficient stirring of the mixture.

  • Possible Cause 3: Incompatible solvent. The solvent used may not be optimal for the scavenger resin, hindering its performance.

    • Solution: Consult the manufacturer's instructions for a list of compatible solvents for the specific scavenger resin you are using.

Data Presentation

Table 1: Comparison of Thiol Removal Methods

MethodPrincipleAdvantagesDisadvantagesTypical Efficiency
Basic Extraction Deprotonation of the thiol to form a water-soluble thiolate.Simple, inexpensive, and effective for acidic thiols.Not suitable for base-sensitive products; can lead to emulsions.>95% (dependent on conditions)
Oxidation to Disulfide Conversion of the thiol to a less volatile and less odorous disulfide.Odor reduction; disulfide is easier to separate by chromatography or crystallization.Requires an additional reagent; potential for over-oxidation or side reactions with the desired product.>98% conversion of thiol
Scavenger Resins Covalent or ionic binding of the thiol to a solid support.High selectivity; mild reaction conditions; simple filtration-based removal.Resins can be expensive; may require longer reaction times.>99% removal
Metal Salt Scavengers Precipitation of the thiol as an insoluble metal thiolate.Rapid and effective removal.Potential for metal contamination of the product; requires an additional filtration step.>98% removal[5]
Distillation/Evaporation Removal of the volatile thiol based on its low boiling point.No additional reagents required.Risk of lab contamination with odor; potential for co-distillation with the product.Variable, depends on the volatility of the product.

Experimental Protocols

Protocol 1: Removal of this compound by Basic Extraction

Materials:

  • Reaction mixture containing this compound in a water-immiscible organic solvent.

  • 1 M Sodium hydroxide (NaOH) solution.

  • Brine (saturated aqueous NaCl solution).

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Separatory funnel.

Procedure:

  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of 1 M NaOH solution to the separatory funnel.

  • Stopper the funnel and shake gently for 1-2 minutes, venting frequently to release any pressure buildup.

  • Allow the layers to separate. The deprotonated 2,2,2-trifluoroethanethiolate will be in the upper aqueous layer (assuming the organic solvent is denser than water, e.g., dichloromethane).

  • Drain the lower organic layer into a clean flask.

  • Repeat the extraction of the organic layer with a fresh portion of 1 M NaOH solution.

  • Wash the organic layer with brine to remove residual water and salts.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter to remove the drying agent, and concentrate the organic phase under reduced pressure to obtain the purified product.

Protocol 2: Removal of this compound by Oxidation to Disulfide

Materials:

  • Reaction mixture containing this compound in an organic solvent.

  • Aqueous sodium hypochlorite solution (bleach, ~5-10%).

  • Sodium thiosulfate solution (10% w/v).

  • Brine (saturated aqueous NaCl solution).

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Separatory funnel.

Procedure:

  • Cool the reaction mixture in an ice bath.

  • Slowly add the aqueous sodium hypochlorite solution dropwise with vigorous stirring. Monitor the reaction by TLC or GC-MS to determine the point of complete thiol consumption.

  • Once the oxidation is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer with 10% sodium thiosulfate solution to quench any excess oxidant.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the organic layer. The resulting product containing the disulfide can be further purified by column chromatography.

Protocol 3: Removal of this compound using a Scavenger Resin

Materials:

  • Reaction mixture containing this compound.

  • Thiol scavenger resin (e.g., polymer-bound maleimide or a basic resin like Amberlyst A-21).

  • Appropriate solvent compatible with the resin.

  • Reaction flask with a stirrer.

  • Filtration apparatus.

Procedure:

  • To the reaction mixture, add the thiol scavenger resin (typically 3-5 equivalents relative to the amount of this compound).

  • Stir the suspension at room temperature. The required reaction time can vary from a few hours to overnight. Monitor the removal of the thiol by TLC or GC-MS.

  • Once the thiol is no longer detected, filter the mixture to remove the resin.

  • Wash the resin with a small amount of the reaction solvent to recover any adsorbed product.

  • Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.

Visualizations

experimental_workflow_extraction start Reaction Mixture in Organic Solvent add_base Add 1M NaOH to Separatory Funnel start->add_base shake_vent Shake and Vent add_base->shake_vent separate_layers Separate Layers shake_vent->separate_layers repeat_extraction Repeat Extraction (optional) separate_layers->repeat_extraction wash_brine Wash with Brine separate_layers->wash_brine repeat_extraction->wash_brine dry Dry over Na2SO4 wash_brine->dry filter_concentrate Filter and Concentrate dry->filter_concentrate product Purified Product filter_concentrate->product

Caption: Workflow for the removal of this compound by basic extraction.

experimental_workflow_oxidation start Reaction Mixture add_oxidant Add NaOCl (Bleach) start->add_oxidant quench Quench with Na2S2O3 add_oxidant->quench extract Aqueous Workup quench->extract dry Dry over Na2SO4 extract->dry filter_concentrate Filter and Concentrate dry->filter_concentrate chromatography Column Chromatography filter_concentrate->chromatography product Purified Product chromatography->product

Caption: Workflow for the removal of this compound by oxidation.

experimental_workflow_scavenger start Reaction Mixture add_resin Add Scavenger Resin start->add_resin stir Stir (1-12 h) add_resin->stir filter_resin Filter to Remove Resin stir->filter_resin wash_resin Wash Resin filter_resin->wash_resin combine_filtrate Combine Filtrate and Washings filter_resin->combine_filtrate wash_resin->combine_filtrate concentrate Concentrate combine_filtrate->concentrate product Purified Product concentrate->product

Caption: Workflow for the removal of this compound using a scavenger resin.

References

techniques for monitoring the progress of reactions with 2,2,2-Trifluoroethanethiol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,2,2-Trifluoroethanethiol. This resource provides detailed guides, troubleshooting advice, and frequently asked questions (FAQs) to help you effectively monitor the progress of your chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common techniques for monitoring reactions involving this compound?

A1: The most common and effective techniques are Nuclear Magnetic Resonance (NMR) Spectroscopy (both ¹H and ¹⁹F), Mass Spectrometry (MS), often coupled with a chromatography system (GC-MS or LC-MS), and various chromatographic methods like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). Fourier-Transform Infrared Spectroscopy (FTIR) can also be used.

Q2: Why is ¹⁹F NMR particularly useful for this compound?

A2: ¹⁹F NMR is highly effective because the trifluoromethyl (-CF₃) group in this compound provides a distinct and sensitive signal. The chemical shift of this signal is highly sensitive to changes in the local electronic environment, making it an excellent probe to track the conversion of the thiol to its product.[1][2] This technique offers a clear window for monitoring the reaction with minimal interference from other signals in the reaction mixture.[3][4]

Q3: Can I monitor my reaction in real-time?

A3: Yes, real-time or online reaction monitoring is possible with certain techniques. NMR spectroscopy can be set up for online monitoring by flowing the reaction mixture through the spectrometer.[5][6][7] Similarly, techniques like Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) allow for real-time analysis of reaction intermediates and products.[3]

Q4: How do I choose the best technique for my specific reaction?

A4: The choice depends on several factors, including the nature of your reactants and products, the required level of quantitative accuracy, the equipment available, and whether you need to identify intermediates. For a quick qualitative check, TLC is sufficient.[8] For precise quantitative data and structural information, NMR is superior.[5] For high sensitivity and analysis of complex mixtures, LC-MS or GC-MS is the preferred method.[9][10]

Analytical Techniques: Protocols and Troubleshooting

This section provides detailed protocols and troubleshooting guides for the primary analytical techniques used to monitor reactions with this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-invasive method for quantitative analysis of reaction kinetics and endpoints.[7] Both ¹H and ¹⁹F nuclei serve as excellent probes.

  • Sample Preparation: At desired time points, withdraw an aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Quenching (Optional): If the reaction is fast, quench it immediately by diluting the aliquot in a cold deuterated solvent or by adding a suitable quenching agent.

  • Solvent: Dissolve the aliquot in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of ~0.6 mL in an NMR tube.

  • Internal Standard: Add a known amount of a fluorine-containing compound that is inert to the reaction conditions (e.g., trifluorotoluene) as an internal standard for quantification.

  • Acquisition: Acquire a ¹⁹F NMR spectrum. Typical acquisition times are short due to the high sensitivity of the ¹⁹F nucleus.

  • Processing & Analysis: Process the spectrum and integrate the signals corresponding to the -CF₃ group of this compound and the product. Compare the integrals to determine the reaction conversion.

Compound / FragmentNucleusSolventTypical Chemical Shift (ppm)Notes
This compound ¹⁹FCDCl₃~ -75 ppmA triplet due to coupling with -CH₂- protons.
This compound ¹HCDCl₃~ 2.8 ppm (q, 2H, -CH₂-), ~1.5 ppm (t, 1H, -SH)The thiol proton (-SH) peak may be broad and can exchange with protic solvents.[11]
Product (Generic Thioether) ¹⁹FCDCl₃VariesThe shift will change depending on the new substituent on the sulfur atom.
IssuePossible Cause(s)Suggested Solution(s)
Poor Signal-to-Noise Low concentration of analyte.Increase the number of scans during acquisition or concentrate the sample if possible.
Broad Peaks Sample inhomogeneity; presence of paramagnetic species.Filter the sample before analysis. Ensure proper shimming of the spectrometer.
Inaccurate Integration Overlapping peaks; incorrect baseline correction.Use a higher field NMR for better resolution. Manually adjust the baseline and integration regions carefully.
¹H Thiol Peak is Missing Proton exchange with a protic solvent (e.g., D₂O, CD₃OD).[11]Use an aprotic deuterated solvent like CDCl₃ or DMSO-d₆.
Mass Spectrometry (MS)

MS is a highly sensitive technique that identifies compounds based on their mass-to-charge ratio (m/z). It is excellent for confirming product formation and detecting low-level intermediates.[12][13]

  • Sample Preparation: At desired time points, withdraw an aliquot from the reaction mixture.

  • Dilution: Dilute the aliquot significantly in a suitable solvent (e.g., acetonitrile or methanol) compatible with the mobile phase.

  • Chromatography (LC):

    • Column: Use a reverse-phase column (e.g., C18).

    • Mobile Phase: A gradient of water and acetonitrile/methanol, often with a modifier like 0.1% formic acid, is common.

    • Injection: Inject a small volume (e.g., 1-5 µL) of the diluted sample.

  • Mass Spectrometry (MS):

    • Ionization: Use Electrospray Ionization (ESI) in either positive or negative mode, depending on the product's structure.

    • Analysis: Monitor the disappearance of the m/z for the this compound reactant and the appearance of the expected m/z for the product.

    • Targeted Methods: For higher precision, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) to track specific parent and fragment ions.[14][15]

CompoundFormulaExact MassIonization ModeExpected Ion (m/z)
This compound C₂H₃F₃S116.00ESI (-)114.99 [M-H]⁻
Example Product: S-(2,2,2-trifluoroethyl) acetophenone C₁₀H₉F₃OS234.03ESI (+)235.04 [M+H]⁺, 257.02 [M+Na]⁺
IssuePossible Cause(s)Suggested Solution(s)
No Signal for Analyte Ion suppression from salts or other additives.[9]Dilute the sample further. Perform a sample cleanup (e.g., solid-phase extraction). Optimize mobile phase modifiers.
Poor Chromatographic Separation Inappropriate column or mobile phase.Optimize the LC gradient, change the mobile phase composition, or try a different type of column (e.g., HILIC for polar compounds).
Inconsistent Results Contamination in the system; sample degradation.Flush the LC-MS system thoroughly. Check sample stability and analyze samples promptly after preparation.
Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for qualitatively monitoring a reaction's progress by separating components based on polarity.[8][16]

  • Plate Preparation: Use a silica gel-coated TLC plate. Draw a light pencil line ~1 cm from the bottom.

  • Spotting: Use a capillary tube to spot a small amount of the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the pencil line.

  • Development: Place the TLC plate in a chamber containing a suitable mobile phase (eluent), ensuring the solvent level is below the pencil line. Common eluents include mixtures of hexane and ethyl acetate.

  • Visualization: After the solvent front nears the top of the plate, remove it and mark the solvent front. Visualize the spots. Since this compound may not be UV-active, use a stain like potassium permanganate or iodine vapor to see the spots.

  • Analysis: Compare the retention factor (Rf) values of the spots. Consumption of the starting material spot and the appearance of a new product spot indicate reaction progress.

IssuePossible Cause(s)Suggested Solution(s)
Spots are Streaky Sample is too concentrated; adsorbent is overloaded.Dilute the sample before spotting. Apply a smaller spot.
All Spots Remain at the Baseline Mobile phase (eluent) is not polar enough.Increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
All Spots Run to the Solvent Front Mobile phase is too polar.Decrease the polarity of the eluent (e.g., increase the percentage of hexane).
Spots are Not Visible Compound is not UV-active and the stain is ineffective.Try a different, more general stain (e.g., phosphomolybdic acid or ceric ammonium molybdate).

Visualized Workflows and Logic

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Interpretation Start Start Reaction Aliquot Withdraw Aliquot at Time T Start->Aliquot Quench Quench Reaction (Optional) Aliquot->Quench NMR NMR Analysis (¹H, ¹⁹F) Quench->NMR MS LC-MS / GC-MS Analysis Quench->MS TLC TLC Analysis Quench->TLC Interpret Calculate Conversion / Yield NMR->Interpret MS->Interpret TLC->Interpret Decision Reaction Complete? Interpret->Decision Stop Stop Reaction Decision->Stop Yes Continue Continue Reaction Decision->Continue No Continue->Aliquot

G Q1 Need quick, qualitative check? TLC Use TLC Q1->TLC Yes Q2 Need precise quantitative data? Q1->Q2 No End Technique Selected TLC->End NMR Use NMR (¹⁹F is ideal) Q2->NMR Yes Q3 High sensitivity or complex mixture? Q2->Q3 No NMR->End MS Use LC-MS or GC-MS Q3->MS Yes Q3->End No MS->End

G Start Problem: No Product Detected Q1 Is Starting Material (SM) consumed (via TLC/NMR)? Start->Q1 CheckReaction Check Reaction Conditions: - Temperature - Reagents - Catalyst Q1->CheckReaction No Q2 Is the product unstable under analysis conditions? Q1->Q2 Yes ModifyMethod Modify Analytical Method: - Use softer ionization (MS) - Lower temperature (GC) - Analyze immediately Q2->ModifyMethod Possibly Q3 Is the product undetectable by the chosen method? Q2->Q3 No ChangeMethod Change Detection Method: - Use a different TLC stain - Change MS ionization mode - Use ¹⁹F NMR for sensitivity Q3->ChangeMethod Possibly End Re-evaluate Reaction Pathway Q3->End No

References

managing the odor and safe disposal of 2,2,2-Trifluoroethanethiol waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2,2-Trifluoroethanethiol. It offers practical solutions for managing the potent odor and ensuring the safe disposal of this hazardous chemical.

Troubleshooting Guide

Problem: Persistent, strong garlic-like or rotten-egg odor in the laboratory.

Possible CauseSolution
Improper handling of this compound. Always handle this compound in a certified chemical fume hood.[1] Use appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is a common choice), safety goggles, and a lab coat.
Contaminated labware and surfaces. Decontaminate all glassware, stir bars, and spatulas immediately after use by soaking them in a freshly prepared bleach bath. A 1:1 mixture of household bleach (sodium hypochlorite) and water is effective.[1][2] Allow for a minimum soaking time of 14 hours to ensure complete oxidation of the thiol.[1][3] For surfaces, wipe down with a bleach solution.
Inadequate waste container sealing. Ensure all waste containers are tightly sealed to prevent the escape of volatile thiols. Use screw-cap containers with secure liners.
Spills. In the event of a small spill, absorb the liquid with an inert absorbent material. The contaminated material should then be treated with a bleach solution before being placed in a designated hazardous waste container. For larger spills, evacuate the area and follow your institution's emergency procedures.[4]

Problem: Neutralization of this compound waste seems incomplete.

Possible CauseSolution
Insufficient amount of neutralizing agent. Use a sufficient excess of the neutralizing agent. For bleach (sodium hypochlorite), a common recommendation is to use a 1:1 volume ratio of bleach to the thiol-containing liquid waste.[1][2]
Inadequate reaction time. Allow for sufficient reaction time. For complete oxidation of thiols with bleach, a minimum of 14-24 hours is recommended.[1]
Improper mixing. Ensure thorough mixing of the waste with the neutralizing agent. Use a magnetic stirrer if possible, and perform the neutralization in a chemical fume hood.

Frequently Asked Questions (FAQs)

Odor Management

  • Q1: Why does this compound have such a strong odor? A1: this compound is a type of organosulfur compound called a thiol. Many thiols are known for their strong, unpleasant odors, often described as resembling garlic, rotten eggs, or skunk spray.[5] This is due to the presence of the sulfhydryl (-SH) group.

  • Q2: What is the chemical reaction behind neutralizing the odor with bleach? A2: Bleach (sodium hypochlorite, NaOCl) is an oxidizing agent that converts the volatile and odorous this compound into a less volatile and non-malodorous sulfonic acid and other oxidized sulfur species.[1][4]

  • Q3: Can I use other reagents to neutralize the odor? A3: Yes, other oxidizing agents like hydrogen peroxide can also be used to neutralize thiol odors.[5] However, bleach is a commonly used and effective option for laboratory decontamination.

Safe Disposal

  • Q4: How should I dispose of this compound waste? A4: this compound is a halogenated organic compound and should be disposed of as hazardous waste.[6] It is crucial to segregate this waste stream from non-halogenated waste.[6]

  • Q5: What is the procedure for disposing of liquid waste containing this compound? A5: Liquid waste should first be neutralized with an oxidizing agent like bleach in a chemical fume hood.[1] Once the neutralization is complete, the resulting solution should be collected in a clearly labeled, sealed container for halogenated waste and disposed of through your institution's hazardous waste management program.[6][7]

  • Q6: How do I dispose of solid waste contaminated with this compound? A6: Solid waste, such as contaminated gloves, pipette tips, and absorbent materials, should be collected in a separate, clearly labeled, and sealed hazardous waste container for halogenated solid waste.[1][4]

Experimental Protocols

Protocol 1: Decontamination of Glassware Contaminated with this compound

  • Preparation of Bleach Bath: In a designated plastic container inside a chemical fume hood, prepare a 1:1 (v/v) solution of household bleach (approximately 5-6% sodium hypochlorite) and water.[1][2]

  • Soaking: Immediately after use, place the contaminated glassware into the bleach bath, ensuring it is fully submerged.

  • Duration: Allow the glassware to soak for a minimum of 14 hours to ensure complete oxidation of the thiol.[1][3]

  • Rinsing: After soaking, carefully remove the glassware from the bleach bath and rinse it thoroughly with water.

  • Final Cleaning: The decontaminated glassware can then be cleaned using standard laboratory procedures.

  • Bleach Bath Disposal: The used bleach bath should be disposed of as hazardous waste according to your institution's guidelines.

Protocol 2: Neutralization and Disposal of Liquid this compound Waste

  • Segregation: Collect all liquid waste containing this compound in a designated, sealed container labeled "Halogenated Organic Waste."

  • Neutralization Setup: In a chemical fume hood, place a suitable container with a magnetic stir bar and add the bleach solution.

  • Slow Addition: Slowly and carefully add the thiol-containing waste to the stirring bleach solution. The reaction can be exothermic, so slow addition is crucial.

  • Reaction Time: Allow the mixture to stir for at least 24 hours to ensure complete neutralization.

  • Final Disposal: The neutralized liquid waste should be transferred to a designated halogenated waste container for disposal through your institution's hazardous waste program.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₂H₃F₃S[8]
Molecular Weight 116.11 g/mol [8]
Appearance Colorless liquid
Odor Strong, unpleasant, garlic-like
Boiling Point 34-35 °C[9]
Density 1.305 g/mL at 25 °C[9]

Table 2: Hazard Information for this compound

HazardGHS Classification
Flammability Extremely flammable liquid and vapor (H224)[8]
Acute Toxicity (Oral) Harmful if swallowed (H302)[8]
Acute Toxicity (Dermal) Harmful in contact with skin (H312)[8]
Skin Corrosion/Irritation Causes skin irritation (H315)[8]
Serious Eye Damage/Irritation Causes serious eye irritation (H319)[8]
Acute Toxicity (Inhalation) Harmful if inhaled (H332)[8]

Visualizations

cluster_workflow Waste Management Workflow for this compound A Generation of This compound Waste (Liquid and Solid) B Segregate Halogenated Waste Immediately at Point of Generation A->B C Liquid Waste Neutralization (e.g., with Bleach) B->C D Collect in Labeled, Sealed Halogenated Waste Container B->D Solid Waste C->D E Store in Designated Hazardous Waste Area D->E F Arrange for Pickup by Certified Hazardous Waste Disposal E->F

Caption: Workflow for the safe disposal of this compound waste.

cluster_reaction Odor Neutralization of this compound Thiol This compound (CF3CH2SH) (Strong Odor) Product Trifluoroethanesulfonic Acid (CF3CH2SO3H) (Odorless) Thiol->Product Oxidation Bleach Sodium Hypochlorite (NaOCl) Bleach->Product Oxidizing Agent

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2,2,2-Trifluoroethanethiol and Ethanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2,2,2-Trifluoroethanethiol and ethanethiol. The information presented is intended to assist researchers in selecting the appropriate thiol for their specific applications, with a focus on nucleophilic reactions relevant to organic synthesis and drug development. This comparison is supported by experimental data on their physicochemical properties and reactivity.

Introduction

Thiols are a class of organosulfur compounds that play a crucial role in various chemical and biological processes. Their reactivity, particularly the nucleophilicity of the sulfur atom, makes them valuable reagents in organic synthesis, bioconjugation, and drug design. This guide focuses on a comparative analysis of two specific thiols: ethanethiol, a common and well-studied alkyl thiol, and this compound, its fluorinated analogue. The introduction of fluorine atoms significantly alters the electronic properties of the molecule, leading to notable differences in reactivity.

Ethanethiol (CH₃CH₂SH) is a volatile liquid with a strong, characteristic odor. It is widely used in organic synthesis as a nucleophile and as an odorant for natural gas. Its reactivity is representative of simple alkyl thiols.

This compound (CF₃CH₂SH) is a fluorinated thiol that has gained attention in areas such as peptide synthesis.[1] The strong electron-withdrawing effect of the trifluoromethyl group has a profound impact on its acidity and nucleophilicity.

Physicochemical Properties

The reactivity of a thiol is intrinsically linked to its acidity, which is quantified by its pKa value. The pKa determines the concentration of the more nucleophilic thiolate anion (RS⁻) at a given pH.

PropertyThis compoundEthanethiolKey Observations
Molecular Formula C₂H₃F₃SC₂H₆S-
Molecular Weight 116.11 g/mol [2]62.13 g/mol [3]This compound is significantly heavier due to the three fluorine atoms.
pKa ~7.3 - 7.5~10.6[4][5][6]The trifluoromethyl group's strong electron-withdrawing effect makes this compound significantly more acidic.[7]
Boiling Point 34-35 °C[2]35 °C[3]The boiling points are very similar.
Density 1.305 g/mL at 25 °C[2]0.839 g/mL at 25 °C[3]The fluorinated compound is considerably denser.

Comparative Reactivity: A Data-Driven Analysis

The nucleophilic reactivity of a thiol is primarily determined by two factors: the concentration of the thiolate anion and the intrinsic nucleophilicity of that anion.

  • Thiolate Concentration: Due to its significantly lower pKa, this compound will have a much higher concentration of its conjugate base, the trifluoroethanethiolate anion (CF₃CH₂S⁻), at a neutral pH compared to ethanethiol. For example, at pH 7.4, a substantial fraction of this compound will be deprotonated, whereas ethanethiol will exist almost entirely in its protonated form.

  • Intrinsic Nucleophilicity: The intrinsic nucleophilicity of the thiolate anion is influenced by factors such as polarizability and the electron density on the sulfur atom. While the larger, more polarizable sulfur atom generally makes thiolates excellent nucleophiles, the electron-withdrawing trifluoromethyl group in the trifluoroethanethiolate anion reduces the electron density on the sulfur, which can decrease its intrinsic nucleophilicity compared to the ethanethiolate anion.

The overall observed reactivity is a composite of these two opposing effects.

Factors Influencing Differential Reactivity

G cluster_TFET This compound cluster_ET Ethanethiol TFET_pKa Low pKa (~7.3) TFET_Thiolate High [CF₃CH₂S⁻] at neutral pH TFET_pKa->TFET_Thiolate favors Reactivity Reactivity TFET_Thiolate->Reactivity increases TFET_EWG Strong Electron- Withdrawing CF₃ Group TFET_EWG->TFET_pKa causes TFET_Nu Lower Intrinsic Nucleophilicity TFET_EWG->TFET_Nu causes TFET_Nu->Reactivity decreases ET_pKa High pKa (~10.6) ET_Thiolate Low [CH₃CH₂S⁻] at neutral pH ET_pKa->ET_Thiolate results in ET_Thiolate->Reactivity decreases ET_EDG Weak Electron- Donating CH₃CH₂ Group ET_EDG->ET_pKa contributes to ET_Nu Higher Intrinsic Nucleophilicity ET_EDG->ET_Nu contributes to ET_Nu->Reactivity increases

Factors influencing the nucleophilic reactivity of the two thiols.

Experimental Protocols

To quantitatively compare the nucleophilic reactivity of this compound and ethanethiol, a pseudo-first-order kinetic experiment can be performed. This involves reacting the thiol with an excess of a suitable electrophile and monitoring the disappearance of the thiol over time.

Protocol: Comparative Kinetic Analysis of Thiol Reactivity with Iodoacetamide

Objective: To determine and compare the second-order rate constants for the reaction of this compound and ethanethiol with iodoacetamide.

Materials:

  • This compound

  • Ethanethiol

  • Iodoacetamide

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Tris buffer (for DTNB assay)

  • UV-Vis Spectrophotometer

  • Stopped-flow apparatus (optional, for fast reactions)

Procedure:

  • Stock Solution Preparation:

    • Prepare stock solutions of this compound and ethanethiol of known concentration (e.g., 10 mM) in the phosphate buffer.

    • Prepare a stock solution of iodoacetamide of a significantly higher concentration (e.g., 100 mM) in the same buffer.

    • Prepare a stock solution of DTNB in Tris buffer.

  • Kinetic Measurement:

    • In a temperature-controlled cuvette, mix the thiol solution (to a final concentration of, e.g., 0.1 mM) with the phosphate buffer.

    • Initiate the reaction by adding a large excess of the iodoacetamide solution (e.g., to a final concentration of 1 mM).

    • At various time points, withdraw an aliquot of the reaction mixture and quench the reaction.

    • Determine the concentration of the remaining free thiol in the quenched aliquots using the DTNB assay. This assay produces a colored product (TNB²⁻) that absorbs at 412 nm.

  • Data Analysis:

    • Plot the natural logarithm of the thiol concentration versus time. For a pseudo-first-order reaction, this plot should be linear.

    • The negative of the slope of this line gives the pseudo-first-order rate constant (k_obs).

    • Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of iodoacetamide.

    • Repeat the experiment for both thiols under identical conditions (temperature, pH, buffer concentration) to ensure a valid comparison.

Experimental Workflow

G prep Prepare Stock Solutions (Thiols, Iodoacetamide, DTNB) mix Mix Thiol and Buffer in Cuvette prep->mix initiate Initiate Reaction with Excess Iodoacetamide mix->initiate quench Quench Aliquots at Time Intervals initiate->quench dtnb Measure Free Thiol with DTNB Assay (A₄₁₂ nm) quench->dtnb plot Plot ln[Thiol] vs. Time dtnb->plot calc_kobs Determine k_obs (from slope) plot->calc_kobs calc_k2 Calculate k₂ = k_obs / [Iodoacetamide] calc_kobs->calc_k2 compare Compare k₂ values for both thiols calc_k2->compare

References

Comparative Analysis of 1H and 13C NMR Spectra for 2,2,2-Trifluoroethanethiol and Aliphatic Thiols

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison for researchers, scientists, and drug development professionals.

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,2,2-Trifluoroethanethiol, alongside a comparative evaluation with simpler aliphatic thiols, namely ethanethiol and 1-propanethiol. This document is intended to serve as a valuable resource for researchers in synthetic chemistry, drug discovery, and materials science by offering detailed spectral data, experimental protocols, and visual representations of key spectroscopic principles.

Introduction

This compound (CF₃CH₂SH) is a crucial building block in organic synthesis, prized for the introduction of the trifluoromethyl group, which can significantly alter the physicochemical and biological properties of molecules. Understanding its NMR spectroscopic signature is paramount for reaction monitoring, structural confirmation, and purity assessment. This guide presents a detailed breakdown of its ¹H and ¹³C NMR spectra and contrasts them with the spectra of non-fluorinated analogues to highlight the profound influence of the trifluoromethyl group on the electronic environment of neighboring nuclei.

NMR Spectral Data Comparison

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, ethanethiol, and 1-propanethiol. All chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Spectral Data

CompoundFunctional GroupChemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)
This compound -CH₂-3.1 - 3.3Quartet of triplets (qt)³J(H-F) ≈ 9.5, ³J(H-H) ≈ 8.0
-SH1.8 - 2.0Triplet (t)³J(H-H) ≈ 8.0
Ethanethiol -CH₂-2.52Quartet (q)³J(H-H) = 7.4
-SH1.29Triplet (t)³J(H-H) = 8.6
-CH₃1.23Triplet (t)³J(H-H) = 7.4
1-Propanethiol -CH₂-S-2.51Triplet (t)³J(H-H) = 7.3
-CH₂-1.59Sextet³J(H-H) = 7.3
-SH1.34Triplet (t)³J(H-H) = 8.0
-CH₃0.99Triplet (t)³J(H-H) = 7.4

Table 2: ¹³C NMR Spectral Data

CompoundCarbon AtomChemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)
This compound -CH₂-~35Quartet (q)²J(C-F) ≈ 34
-CF₃~125Quartet (q)¹J(C-F) ≈ 277
Ethanethiol -CH₂-18.2Singlet
-CH₃17.6Singlet
1-Propanethiol -CH₂-S-26.5Singlet
-CH₂-25.9Singlet
-CH₃13.3Singlet

Spectral Analysis and Discussion

The presence of the highly electronegative trifluoromethyl group in this compound exerts a significant deshielding effect on the adjacent methylene protons (-CH₂-), causing their resonance to appear further downfield (3.1 - 3.3 ppm) compared to the methylene protons in ethanethiol (2.52 ppm) and 1-propanethiol (2.51 ppm).

Furthermore, the ¹H NMR spectrum of this compound exhibits complex spin-spin coupling. The methylene protons are split into a quartet by the three equivalent fluorine atoms of the CF₃ group and further split into a triplet by the thiol proton, resulting in a quartet of triplets. The thiol proton appears as a triplet due to coupling with the adjacent methylene protons.

In the ¹³C NMR spectrum of this compound, the carbon of the methylene group appears as a quartet due to coupling with the three fluorine atoms. The trifluoromethyl carbon also appears as a quartet, but with a much larger coupling constant, which is typical for a one-bond carbon-fluorine coupling.

Experimental Protocols

Sample Preparation for NMR Spectroscopy
  • Sample Weighing: Accurately weigh approximately 10-20 mg of the liquid thiol sample into a clean, dry vial. For ¹³C NMR, a higher concentration (50-100 mg) may be required for a good signal-to-noise ratio.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial. The deuterated solvent is essential for the instrument's lock system and to avoid large solvent peaks in the ¹H NMR spectrum.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved and the solution is homogeneous.

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube. Avoid introducing any solid particles or air bubbles.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation, especially for volatile thiols.

NMR Data Acquisition

The following is a general procedure for acquiring ¹H and ¹³C NMR spectra on a standard FT-NMR spectrometer. Specific parameters may need to be optimized based on the instrument and the sample.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

    • Place the sample into the NMR magnet.

  • Locking and Shimming:

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is crucial for high-resolution spectra.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Set the number of scans (e.g., 8-16 scans for a moderately concentrated sample).

    • Set the relaxation delay (e.g., 1-2 seconds).

    • Acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C nucleus.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

    • Use proton decoupling to simplify the spectrum to singlets for each unique carbon environment (unless coupled spectra are desired).

    • Set a sufficient number of scans to achieve a good signal-to-noise ratio (this can range from hundreds to thousands of scans depending on the sample concentration).

    • Set an appropriate relaxation delay (e.g., 2-5 seconds).

    • Acquire the FID.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the NMR spectrum.

    • Phase the spectrum to ensure all peaks are in the positive phase.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CHCl₃ in CDCl₃) or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

Visualizing Spin-Spin Coupling

The following diagram, generated using the DOT language, illustrates the spin-spin coupling pattern for the methylene (-CH₂-) protons in this compound.

advantages of using 2,2,2-Trifluoroethanethiol over other thiols in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry, particularly in the realm of peptide and protein synthesis, the choice of reagents can profoundly impact the efficiency, purity, and overall success of a synthetic strategy. Among the diverse array of thiols utilized in modern peptide chemistry, 2,2,2-Trifluoroethanethiol (TFET) has emerged as a superior alternative, offering distinct advantages in one-pot native chemical ligation-desulfurization (NCL) protocols. This guide provides a comprehensive comparison of TFET with other commonly used thiols, supported by experimental data, detailed protocols, and mechanistic insights to inform researchers, scientists, and drug development professionals in their synthetic endeavors.

Physicochemical Properties: The Foundation of TFET's Advantages

The unique properties of this compound stem from the strong electron-withdrawing effect of the trifluoromethyl group. This significantly influences its acidity and volatility, which are key to its enhanced performance in peptide synthesis.

PropertyThis compound (TFET)4-Mercaptophenylacetic acid (MPAA)Methyl thioglycolate (MTG)Sodium 2-mercaptoethanesulfonate (MESNa)
pKa ~7.3~6.6~7.9~9.2
Boiling Point (°C) 34-35-145-147-
Volatility HighLowModerateLow
Odor Strong, unpleasantUnpleasantUnpleasantOdorless

Table 1: Comparison of Physicochemical Properties of Various Thiols. The lower pKa of TFET compared to many other alkyl thiols results in a higher concentration of the more nucleophilic thiolate anion at neutral pH, accelerating the rate-determining transthioesterification step in native chemical ligation.[1] Furthermore, its high volatility allows for its facile removal from the reaction mixture by simple evaporation, a critical advantage in one-pot procedures.[1]

Superior Performance in One-Pot Ligation-Desulfurization

The primary application where this compound demonstrates its superiority is in one-pot native chemical ligation-desulfurization. This powerful technique allows for the synthesis of large peptides and proteins from smaller, unprotected peptide fragments. The process involves two key steps: the native chemical ligation of a peptide thioester with an N-terminal cysteine-containing peptide, followed by the desulfurization of the cysteine residue to an alanine residue.

The Advantage of Lower pKa in Ligation

In the initial ligation step, the thiol additive catalyzes the transthioesterification of a less reactive peptide alkyl thioester to a more reactive thioester. A lower pKa for the thiol additive, such as TFET, leads to a higher concentration of the thiolate anion at a given pH, which is the active nucleophile in this exchange. This results in a faster and more efficient ligation reaction.

The Critical Role of Volatility in a One-Pot Strategy

A significant challenge in one-pot ligation-desulfurization is the interference of the thiol additive in the subsequent desulfurization step. Many common thiol additives, particularly aromatic thiols like MPAA, are potent radical scavengers and must be removed before initiating the radical-based desulfurization. This typically necessitates a purification step, negating the "one-pot" advantage.

The high volatility of TFET provides an elegant solution to this problem. After the ligation is complete, TFET can be easily and completely removed from the reaction mixture by evaporation under reduced pressure. This allows for the direct initiation of the desulfurization reaction in the same pot without any intermediate purification, significantly streamlining the synthetic workflow and improving overall yields.

Experimental Data: Synthesis of Madanin-1

The synthesis of the 60-amino acid thrombin inhibitor Madanin-1 provides a compelling case study for the advantages of TFET. A three-fragment one-pot ligation-desulfurization strategy was employed, and the efficiency of TFET was compared to other thiol additives.

Thiol AdditiveLigation Time (Fragment 1 + 2)Ligation Time (Fragment 3)Overall Isolated Yield
TFET 1 h 2 h 45%
MPAA2 h4 hPurification required before desulfurization, lower overall yield
MTG3 h6 hLower overall yield

Table 2: Comparison of Thiol Additives in the One-Pot Synthesis of Madanin-1. The use of TFET resulted in significantly shorter ligation times and a higher overall isolated yield compared to other thiols. The ability to perform the entire sequence in one pot without purification after the ligation steps is a major contributor to the improved efficiency.

Experimental Protocols

General Protocol for One-Pot Ligation-Desulfurization using TFET

This protocol outlines the general procedure for a two-fragment ligation followed by desulfurization.

Materials:

  • Peptide-thioester (Fragment 1)

  • N-terminal Cysteine peptide (Fragment 2)

  • Ligation Buffer: 6 M Guanidine hydrochloride (Gdn·HCl), 200 mM sodium phosphate, pH 7.2

  • This compound (TFET)

  • Radical initiator (e.g., VA-044 or TCEP/B₂(OH)₄)

  • Desulfurization additives (e.g., TCEP, glutathione)

  • Quenching solution (e.g., dithiothreitol)

  • RP-HPLC for purification

Procedure:

  • Ligation:

    • Dissolve Peptide-thioester (1.0 eq) and N-terminal Cysteine peptide (1.2 eq) in ligation buffer to a final concentration of 2-5 mM.

    • Add TFET to a final concentration of 2-5% (v/v).

    • Stir the reaction at room temperature and monitor by LC-MS. The reaction is typically complete within 1-4 hours.

  • Removal of TFET:

    • Once the ligation is complete, concentrate the reaction mixture under reduced pressure to remove the volatile TFET. This step is crucial for the success of the subsequent desulfurization.

  • Desulfurization:

    • Re-dissolve the ligated peptide in fresh ligation buffer.

    • Add the radical initiator and desulfurization additives. A typical combination is VA-044 (20-50 mM) and TCEP (200-300 mM) with glutathione (100 mM).

    • Stir the reaction at 37 °C and monitor by LC-MS. Desulfurization is usually complete within 4-12 hours.

  • Work-up and Purification:

    • Quench the reaction by adding an excess of a reducing agent like DTT.

    • Acidify the reaction mixture with trifluoroacetic acid (TFA).

    • Purify the crude peptide by preparative RP-HPLC to obtain the final desulfurized product.

Visualizing the Process: Diagrams

Native Chemical Ligation Mechanism

The following diagram illustrates the key steps in the native chemical ligation reaction, highlighting the role of the thiol additive.

NCL_Mechanism cluster_ligation Native Chemical Ligation Peptide1_Thioester Peptide-Alkyl Thioester Activated_Thioester Activated Peptide-TFET Thioester Peptide1_Thioester->Activated_Thioester Transthioesterification Thiol_Additive TFET (R'-SH) Thiol_Additive->Activated_Thioester Thioester_Intermediate Thioester-linked Intermediate Activated_Thioester->Thioester_Intermediate Thiol-Thioester Exchange Peptide2_Cys N-Cys Peptide Peptide2_Cys->Thioester_Intermediate Ligated_Peptide Ligated Peptide (Native Amide Bond) Thioester_Intermediate->Ligated_Peptide S-to-N Acyl Shift

Caption: Mechanism of Native Chemical Ligation catalyzed by a thiol additive.

One-Pot Ligation-Desulfurization Workflow

This diagram outlines the streamlined workflow enabled by the use of this compound.

One_Pot_Workflow Start Peptide Fragments (Thioester + N-Cys) Ligation 1. Native Chemical Ligation - Add TFET Start->Ligation Evaporation 2. Evaporation of TFET (Key Advantage) Ligation->Evaporation Desulfurization 3. Radical Desulfurization - Add Radical Initiator Evaporation->Desulfurization Purification 4. RP-HPLC Purification Desulfurization->Purification Final_Product Pure Desulfurized Peptide Purification->Final_Product

Caption: Streamlined one-pot ligation-desulfurization workflow using TFET.

Conclusion

This compound offers a compelling set of advantages for researchers engaged in the chemical synthesis of peptides and proteins. Its unique combination of a low pKa and high volatility translates into faster reaction times, higher yields, and a significantly simplified workflow in one-pot ligation-desulfurization strategies. For drug development professionals and scientists seeking to assemble complex protein targets, the adoption of TFET can lead to more efficient and robust synthetic routes, ultimately accelerating the pace of discovery and development. The experimental evidence and detailed protocols provided in this guide serve as a valuable resource for harnessing the full potential of this exceptional thiol in advanced synthetic applications.

References

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Thiols in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of peptide synthesis and modification, thiols play a pivotal role, primarily through the sulfhydryl group of cysteine residues. This functional group is a versatile handle for a variety of chemical modifications, including disulfide bond formation, bioconjugation, and peptide cyclization. The advent of fluorinated chemistry has introduced a new dimension to this field, offering novel functionalities and properties. This guide provides a comparative study of the applications and performance of non-fluorinated and fluorinated thiols in peptide synthesis, supported by experimental data and detailed protocols.

Performance Comparison: Key Metrics

The introduction of fluorine into peptide structures can significantly influence the outcomes of synthetic and modification processes. While direct comparative studies focusing solely on fluorinated versus non-fluorinated thiols are nascent, we can draw comparisons based on the established roles of non-fluorinated thiols and the emerging applications of fluorinated moieties in conjunction with thiols.

Performance MetricNon-Fluorinated Thiols (e.g., Cysteine)Fluorinated Thiols/Thiol-Reactive Fluorinated MoietiesKey Observations
Reaction Scope Native Chemical Ligation (NCL), Disulfide Bridging, Alkylation, Maleimide ConjugationPara-Fluoro-Thiol Reaction (PFTR), Fluorine-Thiol Displacement Reaction (FTDR)Fluorinated systems offer novel, chemoselective ligation and stapling strategies.[1][2]
Racemization Cysteine is prone to racemization during peptide synthesis, especially at the C-terminus.[3][4]Data on the direct impact of fluorination on thiol-mediated racemization is limited. However, the mild conditions of PFTR may minimize this risk post-synthesis.The use of 2-chlorotrityl resin can suppress racemization of C-terminal cysteine.[4]
Peptide Stability Standard stability, susceptible to proteolytic degradation.Incorporation of fluorinated groups significantly enhances metabolic stability by shielding the peptide backbone from enzymatic cleavage.[5][6]Fluorination can lead to a longer plasma half-life of peptide therapeutics.[5]
Cellular Permeability Generally low for unmodified peptides.Fluorination can increase hydrophobicity and lipophobicity, leading to improved cellular uptake.[5]Fluoroalkylation has been shown to outperform some cell-penetrating peptides in cytosolic delivery.[5]
Binding Affinity Dependent on the native peptide sequence.Can be enhanced or weakened depending on the specific interaction. The "polar hydrophobicity" of fluorine can alter intermolecular forces within binding pockets.[5]Strategic fluorination can modulate receptor selectivity.[5]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Cysteine-Containing Peptide (Non-Fluorinated Thiol)

This protocol outlines the standard Fmoc-based solid-phase synthesis of a peptide containing a cysteine residue.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Cys(Trt)-OH) in DMF. Add DIC and Oxyma Pure as activating agents. Add the activated amino acid solution to the resin and allow it to react for 2 hours. Wash the resin with DMF.

  • Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: Once the peptide chain is fully assembled, treat the resin with 20% piperidine in DMF to remove the final Fmoc group.

  • Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove all side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the peptide, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Post-Synthetic Modification via Para-Fluoro-Thiol Reaction (PFTR)

This protocol describes the modification of a peptide containing a pentafluorophenylalanine residue with a thiol.[1]

Materials:

  • Purified peptide containing a pentafluorophenylalanine residue

  • Thiol of interest (e.g., cyclohexanethiol, octanethiol)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Peptide Dissolution: Dissolve the purified peptide in DMF.

  • Reaction Setup: Add the desired thiol to the peptide solution.

  • Base Addition: Add DIPEA to the reaction mixture to facilitate the nucleophilic aromatic substitution.

  • Reaction: Allow the reaction to proceed at room temperature. The reaction progress can be monitored by LC-MS.

  • Purification: Once the reaction is complete, purify the modified peptide by RP-HPLC to remove excess reagents and byproducts.

Visualizations

spss_workflow Resin Resin Swell Swell in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 Wash (DMF) Deprotect1->Wash1 Couple Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Repeat Repeat for each Amino Acid Wash2->Repeat Repeat->Deprotect1 Next cycle Deprotect2 Final Fmoc Deprotection Repeat->Deprotect2 Final cycle Cleave Cleavage & Deprotection (TFA/TIS/H2O) Deprotect2->Cleave Purify Purification (RP-HPLC) Cleave->Purify

Caption: Standard Solid-Phase Peptide Synthesis (SPPS) Workflow.

pftr_mechanism Reactants Peptide-PFP + R-SH Transition Nucleophilic Attack Reactants->Transition Product Peptide-S-R + HF Transition->Product DIPEA

Caption: Para-Fluoro-Thiol Reaction (PFTR) for Peptide Modification.

property_comparison cluster_non_fluorinated Non-Fluorinated Thiol Peptides cluster_fluorinated Fluorinated Thiol-Modified Peptides NF_Stability Standard Metabolic Stability NF_Permeability Low Cell Permeability NF_Binding Native Binding Affinity F_Stability Enhanced Metabolic Stability F_Permeability Improved Cell Permeability F_Binding Modulated Binding Affinity Peptide Parent Peptide Peptide->NF_Stability Peptide->NF_Permeability Peptide->NF_Binding Peptide->F_Stability Peptide->F_Permeability Peptide->F_Binding

Caption: Comparative Properties of Modified Peptides.

Conclusion

The use of non-fluorinated thiols, particularly the cysteine side chain, remains a cornerstone of peptide chemistry, enabling a wide array of well-established modification and ligation techniques. However, the strategic incorporation of fluorine, either through fluorinated amino acids that can react with thiols or via post-synthetic modification of fluorinated peptides with thiols, presents a compelling strategy for enhancing the therapeutic properties of peptides. The ability of fluorine to improve metabolic stability, enhance cellular uptake, and modulate biological activity offers significant advantages for drug development. As research in this area continues to expand, the synergy between thiol chemistry and fluorination is poised to unlock new possibilities in the design of advanced peptide-based therapeutics and research tools.

References

A Researcher's Guide to Spectroscopic Validation of Synthesis Products

Author: BenchChem Technical Support Team. Date: December 2025

In the meticulous world of chemical synthesis and drug development, the unambiguous confirmation of a product's identity, purity, and quantity is paramount. Spectroscopic techniques are the cornerstone of this validation process, offering a suite of powerful tools to interrogate newly synthesized molecules. This guide provides a comparative overview of four principal spectroscopic methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Comparative Analysis of Spectroscopic Techniques

Each spectroscopic technique interacts with molecules in a unique manner, thus providing complementary pieces of information that, when combined, create a detailed molecular portrait. The choice of technique depends on the specific information required, the nature of the sample, and the stage of the research or development process.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy is unparalleled for its ability to provide a detailed atomic-level map of a molecule's carbon-hydrogen framework. It is a definitive method for elucidating the precise structure of an organic compound.[1]

Mass Spectrometry (MS) offers high sensitivity in determining the molecular weight of a compound and its elemental composition. Analysis of fragmentation patterns can also provide valuable information about the molecule's structure.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[3] It works by measuring the absorption of infrared radiation by molecular vibrations.[4]

Ultraviolet-Visible (UV-Vis) Spectroscopy is primarily used for the quantitative analysis of compounds that contain chromophores (light-absorbing groups), particularly conjugated systems.[3][5] It is a simple, fast, and inexpensive technique.[5]

Below is a summary of these techniques, comparing their key performance attributes.

Data Presentation: At-a-Glance Comparison

The following tables summarize the key quantitative data and qualitative information obtained from each spectroscopic technique for a hypothetical synthesized compound, Acetophenone .

Table 1: Comparison of Spectroscopic Techniques for Product Validation

FeatureNMR SpectroscopyMass SpectrometryFTIR SpectroscopyUV-Vis Spectroscopy
Principle Interaction of nuclear spins with an external magnetic field.[6]Measurement of the mass-to-charge ratio (m/z) of ionized molecules.Absorption of infrared radiation causing molecular vibrations.[4]Absorption of UV or visible light causing electronic transitions.[7]
Information Obtained Detailed molecular structure, connectivity, stereochemistry, purity.[1]Molecular weight, elemental formula, structural fragments.Presence of specific functional groups (e.g., C=O, O-H, N-H).[3]Presence of conjugated systems, quantitative concentration.[5]
Sample State Primarily liquid (solutions); solid-state NMR is also possible.[7]Solid, liquid, or gas; typically requires high vacuum.Solid, liquid, or gas.[7]Typically liquid (solutions).[7]
Sensitivity Moderate to lowVery high (picomole to femtomole)ModerateHigh to moderate
Analysis Type Primarily qualitative (structural) and quantitative.[3]Primarily qualitative (identification) and quantitative.Primarily qualitative (functional groups).Primarily quantitative; also qualitative for chromophores.[3]

Table 2: Representative Experimental Data for Acetophenone (C₈H₈O)

TechniqueParameterObserved ValueInterpretation
¹H NMR Chemical Shift (δ)7.95-7.45 ppm (multiplet, 5H), 2.59 ppm (singlet, 3H)Aromatic protons and a methyl group adjacent to a carbonyl.
¹³C NMR Chemical Shift (δ)198.1 ppm, 137.1-128.3 ppm, 26.6 ppmCarbonyl carbon, aromatic carbons, and a methyl carbon.
Mass Spec. (EI) Molecular Ion (M⁺)m/z = 120Molecular weight of Acetophenone.
Key Fragment Ionsm/z = 105, 77Loss of a methyl radical (-CH₃), Phenyl cation (C₆H₅⁺).
FTIR Absorption Band~1685 cm⁻¹ (strong), ~3060 cm⁻¹ (medium), ~1600, 1450 cm⁻¹ (medium-weak)C=O stretch (ketone), C-H stretch (aromatic), C=C stretch (aromatic ring).
UV-Vis λmax in Ethanol~240 nm, ~280 nmπ → π* and n → π* transitions of the conjugated system.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for each technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the solid product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The solvent should be chosen based on the sample's solubility and its own resonance peaks.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C).

  • Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting signal (Free Induction Decay or FID) is recorded. Key parameters to set include the number of scans, pulse width, and relaxation delay.

  • Data Processing: The FID is converted into a spectrum using a Fourier Transform. The spectrum is then phased, baseline corrected, and referenced (e.g., to TMS at 0 ppm).

Mass Spectrometry (MS)
  • Sample Preparation: Depending on the ionization technique (e.g., Electrospray Ionization - ESI, Electron Impact - EI), the sample is either dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a low concentration (µg/mL to ng/mL range) for ESI, or introduced directly (as a solid or gas) for EI.

  • Ionization: The sample is vaporized and ionized.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • Solids: Can be analyzed as a KBr pellet (mixing the sample with potassium bromide and pressing it into a disk), as a mull (grinding with Nujol oil), or directly using an Attenuated Total Reflectance (ATR) accessory. ATR is often the simplest method, requiring minimal sample prep.

    • Liquids: A thin film can be placed between two salt plates (e.g., NaCl), or analyzed via ATR.

  • Background Spectrum: A background spectrum of the empty sample compartment (or pure solvent/ATR crystal) is recorded.

  • Sample Spectrum: The sample is placed in the infrared beam path, and its spectrum is recorded.

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: The sample is dissolved in a UV-transparent solvent (e.g., ethanol, hexane, water) to a concentration that gives an absorbance reading between 0.1 and 1.0. This typically requires very dilute solutions.[8]

  • Cuvette Filling: The solution is placed in a quartz cuvette (for UV measurements) or a glass/plastic cuvette (for visible measurements).

  • Blank Measurement: A spectrum of the pure solvent in a cuvette is recorded as a baseline.

  • Sample Measurement: The sample cuvette is placed in the spectrophotometer, and its absorbance is measured across a range of wavelengths. The instrument automatically subtracts the blank's absorbance.

Visualization of Validation Workflow

A systematic workflow is essential for the comprehensive validation of a newly synthesized product. The following diagram illustrates how these spectroscopic techniques can be integrated to provide a complete characterization.

G cluster_start cluster_analysis Spectroscopic Analysis cluster_info Information Gathered cluster_end start Synthesized Product MS Mass Spectrometry (MS) start->MS FTIR FTIR Spectroscopy start->FTIR UVVis UV-Vis Spectroscopy start->UVVis NMR NMR Spectroscopy start->NMR MS_info Molecular Weight & Elemental Formula MS->MS_info Provides FTIR_info Functional Groups FTIR->FTIR_info Identifies UVVis_info Conjugation & Purity/Concentration UVVis->UVVis_info Quantifies/ Indicates NMR_info Molecular Structure & Connectivity NMR->NMR_info Elucidates end_node Validated Product (Structure, Purity, Identity Confirmed) MS_info->end_node Consolidated Data FTIR_info->end_node Consolidated Data UVVis_info->end_node Consolidated Data NMR_info->end_node Consolidated Data

Caption: Workflow for the validation of a synthesized product.

By integrating the data from these complementary spectroscopic techniques, researchers can confidently ascertain the structure, purity, and key characteristics of their synthesized products, ensuring the integrity and reliability of their scientific findings and developmental efforts.

References

Comparative Analysis of 2,2,2-Trifluoroethanethiol's Reaction Kinetics in Bioconjugation and Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the reaction kinetics of 2,2,2-Trifluoroethanethiol (TFET) reveals its distinct reactivity profile compared to other common thiols, offering significant advantages in bioconjugation and peptide synthesis. This guide provides researchers, scientists, and drug development professionals with a comparative overview of TFET's performance, supported by experimental data and detailed protocols.

Enhanced Reactivity Driven by Lower pKa

The enhanced reactivity of this compound is primarily attributed to its lower acid dissociation constant (pKa). The electron-withdrawing trifluoromethyl group significantly increases the acidity of the thiol proton, leading to a higher concentration of the more nucleophilic thiolate anion at physiological pH. This fundamental property translates to faster reaction rates in various applications.

Data Presentation: Comparative Kinetics

To provide a clear comparison, the following tables summarize the pKa values of TFET and other commonly used thiols, along with their comparative reaction kinetics in key chemical transformations.

Table 1: pKa Values of Selected Thiols

ThiolpKa
This compound (TFET) ~7.5 [1]
Cysteine8.3
Glutathione8.7
Ethanethiol10.6
Thiophenol6.6

Table 2: Comparative Reaction Kinetics

Reaction TypeThiolRelative RateSecond-Order Rate Constant (M⁻¹s⁻¹)
Thiol-Michael Addition (to N-ethylmaleimide) This compound (TFET) Fast Data not explicitly found, but expected to be high due to low pKa
CysteineModerate~1,300
GlutathioneSlowerVaries depending on conditions
Nucleophilic Substitution (with Iodoacetamide) This compound (TFET) Fast Data not explicitly found, but expected to be high
CysteineModerateDependent on pH
Native Chemical Ligation (as catalyst) This compound (TFET) Effective Qualitatively described as an efficient catalyst[2]
ThiophenolVery EffectiveOften used as a standard catalyst

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Protocol 1: Determination of Thiol pKa by Spectrophotometric Titration

This protocol outlines a standard method to determine the pKa of a thiol by monitoring the change in absorbance of the thiolate anion as a function of pH.

Materials:

  • Thiol of interest (e.g., this compound)

  • A series of buffers with pH values ranging from 2 to 12

  • UV/Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of the thiol in a suitable solvent (e.g., water or a buffer at a pH where the thiol is stable).

  • For each pH value, prepare a solution containing a fixed concentration of the thiol in the corresponding buffer.

  • Measure the absorbance of each solution at the wavelength corresponding to the maximum absorbance of the thiolate anion (this needs to be determined by a preliminary scan).

  • Plot the absorbance values against the pH.

  • The pKa is the pH at which the absorbance is half of the maximum absorbance observed at high pH.

Protocol 2: Monitoring Thiol-Michael Addition Kinetics using NMR Spectroscopy

This protocol describes how to follow the kinetics of a thiol-Michael addition reaction, for instance, with an N-substituted maleimide, using Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

  • Thiol (e.g., this compound)

  • Michael acceptor (e.g., N-ethylmaleimide)

  • Deuterated solvent (e.g., DMSO-d6, CDCl3)

  • NMR spectrometer

  • NMR tubes

Procedure:

  • Prepare stock solutions of the thiol and the Michael acceptor in the chosen deuterated solvent.

  • In an NMR tube, mix the two solutions at the desired concentrations.

  • Immediately acquire a series of ¹H NMR spectra at regular time intervals.

  • Monitor the disappearance of the proton signals corresponding to the reactants and the appearance of the signals for the product.

  • Integrate the relevant peaks to determine the concentration of reactants and products at each time point.

  • Plot the concentration of the reactant versus time and fit the data to the appropriate rate law to determine the rate constant.

Protocol 3: Comparative Reactivity Analysis using a Competition Assay

This protocol provides a method to compare the relative reactivity of different thiols towards a common electrophile.

Materials:

  • A set of thiols to be compared (including TFET)

  • A thiol-reactive fluorescent probe (e.g., a maleimide-functionalized fluorophore)

  • A common electrophile (e.g., iodoacetamide)

  • Buffer solution (e.g., PBS pH 7.4)

  • Fluorescence plate reader

Procedure:

  • Prepare solutions of each thiol and the fluorescent probe in the buffer.

  • In a multi-well plate, mix each thiol with the fluorescent probe.

  • Initiate the reaction by adding a solution of the electrophile to all wells simultaneously.

  • Monitor the change in fluorescence intensity over time. A faster decrease in fluorescence indicates a more reactive thiol, as it competes more effectively with the fluorescent probe for the electrophile.

  • The relative reactivity can be quantified by comparing the initial rates of fluorescence decay.

Mandatory Visualizations

Signaling Pathway: Inhibition of Cysteine Proteases

The enhanced reactivity of fluorinated thiols can be leveraged in the context of inhibiting cysteine proteases, a class of enzymes implicated in various diseases. The following diagram illustrates a simplified mechanism of covalent inhibition.

G Simplified Covalent Inhibition of a Cysteine Protease cluster_0 Enzyme Active Site Active_Enzyme Active Cysteine Protease (Cys-SH) Inhibited_Enzyme Covalently Inhibited Enzyme (Cys-S-Inhibitor) Active_Enzyme->Inhibited_Enzyme Nucleophilic attack by Cys thiolate Inhibitor Thiol-Reactive Inhibitor (e.g., containing a reactive group) Inhibitor->Inhibited_Enzyme

Caption: Covalent inhibition of a cysteine protease by a thiol-reactive inhibitor.

Experimental Workflow: High-Throughput Screening of Thiol Reactivity

The following workflow outlines a high-throughput screening process to identify and characterize the reactivity of a library of compounds against a specific thiol.

G High-Throughput Screening Workflow for Thiol Reactivity Start Start Compound_Library Compound Library (Electrophiles) Start->Compound_Library Thiol_Solution Thiol Solution (e.g., this compound) Start->Thiol_Solution Dispense Dispense Compounds and Thiol into Microplate Compound_Library->Dispense Thiol_Solution->Dispense Incubate Incubate at Controlled Temperature Dispense->Incubate Add_Probe Add Thiol-Reactive Fluorescent Probe Incubate->Add_Probe Measure_Fluorescence Measure Fluorescence (Kinetic or Endpoint) Add_Probe->Measure_Fluorescence Data_Analysis Data Analysis (Calculate Reaction Rates) Measure_Fluorescence->Data_Analysis Hit_Identification Hit Identification (Highly Reactive Compounds) Data_Analysis->Hit_Identification End End Hit_Identification->End

Caption: A generalized workflow for high-throughput screening of thiol reactivity.

Logical Relationship: pKa and Nucleophilicity

The relationship between a thiol's pKa and its nucleophilicity is a key determinant of its reaction kinetics. The following diagram illustrates this fundamental principle.

G Relationship between Thiol pKa and Nucleophilicity Low_pKa Lower pKa (e.g., TFET) High_Thiolate Higher [RS⁻] at a given pH Low_pKa->High_Thiolate Easier deprotonation High_Nucleophilicity Increased Nucleophilicity High_Thiolate->High_Nucleophilicity Thiolate is the active nucleophile Faster_Kinetics Faster Reaction Kinetics High_Nucleophilicity->Faster_Kinetics Rate is proportional to nucleophile concentration

Caption: The influence of a lower pKa on the reaction kinetics of thiols.

References

The Trifluoromethyl Group's Impact on Thiol Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF3) group to a molecule can dramatically alter its physicochemical properties. In drug discovery and materials science, the trifluoromethylthio (SCF3) moiety is particularly valued for its ability to enhance lipophilicity, metabolic stability, and bioavailability. At the heart of these changes is the potent electron-withdrawing nature of the CF3 group, which significantly modulates the reactivity of the adjacent sulfur atom compared to its non-fluorinated counterparts. This guide provides an objective comparison of trifluoromethylated thiols and their non-fluorinated analogs, supported by experimental data and detailed protocols.

Performance Comparison: Key Reactivity Parameters

The reactivity of a thiol is primarily governed by the acidity of the S-H bond (pKa), the nucleophilicity of the resulting thiolate anion, and its susceptibility to oxidation. The trifluoromethyl group exerts a profound influence on all three of these parameters.

Table 1: Comparison of Thiol pKa Values

The pKa is a measure of acidity; a lower pKa indicates a more acidic thiol, which more readily forms the highly nucleophilic thiolate anion (RS⁻) at a given pH. The strong inductive electron-withdrawing effect of the CF3 group stabilizes the thiolate anion, thereby lowering the pKa of the thiol.

Compound PairStructure (Non-fluorinated)pKaStructure (Trifluoromethylated)pKaΔpKa
Aliphatic Thiols CH₃CH₂-SH (Ethanethiol)10.6[1][2]CF₃CH₂-SH (2,2,2-Trifluoroethanethiol)7.3 - 7.6[3][4]~3.0-3.3
Aromatic Thiols CH₃-C₆H₄-SH (4-Methylthiophenol)~6.5[5]CF₃-C₆H₄-SH (4-(Trifluoromethyl)thiophenol)~5.6[6]~0.9

As shown in the table, trifluoromethylation leads to a significant increase in acidity (decrease in pKa) for both aliphatic and aromatic thiols.

Table 2: Comparison of Nucleophilicity and Lipophilicity

Nucleophilicity, the ability of the thiol to attack an electrophilic center, is critical for many of its biological and chemical functions. While a lower pKa leads to a higher concentration of the more reactive thiolate anion at physiological pH, the inherent nucleophilicity of that anion can also be affected. For drug development, lipophilicity, often measured by the Hansch parameter (π), is a crucial factor for membrane permeability.

PropertyNon-fluorinated GroupValueTrifluoromethylated GroupValueComments
Nucleophilicity R-SH / R-S⁻VariesCF₃R-SH / CF₃R-S⁻Generally Increased*The lower pKa increases the thiolate concentration at a given pH, boosting the overall reaction rate with electrophiles like iodoacetamide or N-ethylmaleimide.[7][8]
Lipophilicity -SCH₃0.61-SCF₃1.44[9]The SCF₃ group is significantly more lipophilic, which can improve cell-membrane permeability of drug candidates.[9]

*The overall observed nucleophilic reactivity is a combination of the thiolate concentration and its intrinsic reactivity. The dominant effect of the CF3 group is the dramatic increase in thiolate concentration at neutral pH.

Experimental Protocols

The data presented above are derived from established experimental techniques. Below are detailed methodologies for assessing key thiol reactivity parameters.

Protocol 1: Determination of Thiol pKa via Spectrophotometry

This method relies on the pH-dependent absorbance change of the thiolate anion.

  • Reagent Preparation :

    • Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 4 to pH 10).

    • Prepare a stock solution of the thiol compound in a suitable solvent (e.g., water or DMSO).

  • Measurement :

    • For each pH buffer, add a small, constant volume of the thiol stock solution to a cuvette containing the buffer.

    • Measure the UV absorbance at the wavelength corresponding to the maximum absorbance of the thiolate anion (typically 240-250 nm for phenolate-type thiols).

    • Use the buffer solution without the thiol as a blank.

  • Data Analysis :

    • Plot the measured absorbance against the pH of the buffer.

    • The resulting data should fit a sigmoidal curve. The pKa is the pH value at the inflection point of the curve, which corresponds to the half-maximal absorbance.

Protocol 2: Measurement of Thiol Nucleophilicity (DTNB Assay)

This assay measures the rate of reaction of a thiol with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's Reagent). The reaction produces the yellow-colored 2-nitro-5-thiobenzoate (TNB²⁻) anion, which can be quantified spectrophotometrically.[10][11][12]

  • Reagent Preparation :

    • Reaction Buffer : 0.1 M sodium phosphate buffer, pH 8.0.[12]

    • DTNB Solution : Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.[10][12]

    • Thiol Solution : Prepare a solution of the thiol to be tested at a known concentration in the Reaction Buffer.

  • Reaction and Measurement :

    • In a cuvette or microplate well, mix the Reaction Buffer and the Thiol Solution.

    • Initiate the reaction by adding a small volume of the DTNB Solution.

    • Immediately monitor the increase in absorbance at 412 nm over time using a spectrophotometer.[10][13]

  • Data Analysis :

    • The initial rate of the reaction is proportional to the slope of the absorbance vs. time plot.

    • The second-order rate constant (a measure of nucleophilicity) can be calculated using the Beer-Lambert law (extinction coefficient ε for TNB²⁻ is 14,150 M⁻¹cm⁻¹ at pH 8.0) and the known concentrations of the reactants.[13]

Protocol 3: Evaluation of Thiol Oxidation Potential via Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to measure the redox properties of a compound.[14][15]

  • Experimental Setup :

    • Electrochemical Cell : A standard three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[14]

    • Solution : The thiol compound is dissolved in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate in acetonitrile).

  • Measurement :

    • The cell is connected to a potentiostat.

    • The potential is swept linearly from an initial value to a final value and then back again. A typical scan might range from -0.5 V to +1.0 V.[16]

    • The current that flows through the working electrode is measured as a function of the applied potential.

  • Data Analysis :

    • The resulting plot of current vs. potential is called a cyclic voltammogram.

    • The potential at which the oxidation peak occurs (Epa) provides a direct measure of the thiol's oxidation potential. A lower (less positive) Epa indicates that the thiol is more easily oxidized.

Visualizations

Logical and Experimental Workflows

DTNB_Workflow start Start prep Prepare Reagents (Buffer, Thiol Sample, DTNB) start->prep mix Mix Thiol and DTNB in Reaction Buffer prep->mix measure Monitor Absorbance at 412 nm over time mix->measure analyze Calculate Initial Rate (ΔAbs / Δt) measure->analyze end Determine Rate Constant (Nucleophilicity) analyze->end

References

cross-referencing experimental data with published literature on 2,2,2-Trifluoroethanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and drug development, the choice of reagents and reaction conditions is paramount to achieving high yields, purity, and desired biological activity. 2,2,2-Trifluoroethanethiol (TFET) has emerged as a valuable fluorinated thiol with unique properties that offer advantages in specific applications, most notably in peptide synthesis. This guide provides an objective comparison of TFET with its non-fluorinated counterpart, ethanethiol, and a related fluorinated alcohol, 2,2,2-trifluoroethanol (TFE), supported by available experimental data.

Executive Summary

This compound is a colorless liquid with a boiling point of 34-35°C. The introduction of the trifluoromethyl group significantly influences its chemical properties, particularly its acidity and nucleophilicity, when compared to ethanethiol. This fluorinated thiol has garnered attention for its role as an efficient additive in one-pot native chemical ligation-desulfurization (NCL-desulfurization) protocols for peptide and protein synthesis. Its unique characteristics can lead to higher yields and cleaner reactions in this context. Ethanethiol, a more traditional thiol, serves as a primary comparison point for understanding the impact of fluorination. 2,2,2-Trifluoroethanol is included as a comparative solvent, highlighting the distinct roles of the thiol and alcohol functional groups in a fluorinated ethyl backbone.

Data Presentation: A Comparative Analysis

The following tables summarize the key physical, chemical, and safety properties of this compound, ethanethiol, and 2,2,2-trifluoroethanol to provide a clear, side-by-side comparison.

Table 1: Physical Properties

PropertyThis compoundEthanethiol2,2,2-Trifluoroethanol
CAS Number 1544-53-2[1]75-08-175-89-8
Molecular Formula C₂H₃F₃SC₂H₆SC₂H₃F₃O
Molecular Weight 116.11 g/mol [2]62.13 g/mol 100.04 g/mol
Boiling Point 34-35 °C[1]35 °C77-80 °C[3]
Density 1.305 g/mL at 25 °C0.839 g/mL at 25 °C1.373 g/mL at 25 °C[3]
Refractive Index n20/D 1.352n20/D 1.431n20/D 1.300
Flash Point -24 °C-45 °C29 °C
Vapor Pressure 7.85 psi (20 °C)442 mmHg (20 °C)70 mmHg (25 °C)[3]

Table 2: Chemical Properties and Reactivity

PropertyThis compoundEthanethiol2,2,2-Trifluoroethanol
Acidity (pKa) ~7.3[4]~10.6~12.4
Nucleophilicity Moderately nucleophilicMore nucleophilic than TFET[5][6][7]Weakly nucleophilic
Key Applications Peptide ligation-desulfurization[8][9][10], proteomics researchOdorant for natural gas, organic synthesisSolvent for organic reactions[11][12], protein folding studies

Table 3: Safety Information

HazardThis compoundEthanethiol2,2,2-Trifluoroethanol
GHS Pictograms Flammable, Harmful, IrritantFlammable, Harmful, Health Hazard, Environmental HazardFlammable, Toxic, Corrosive, Health Hazard
Hazard Statements Extremely flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[2][13]Extremely flammable liquid and vapor. Harmful if swallowed or if inhaled. Very toxic to aquatic life with long-lasting effects.[14]Flammable liquid and vapor. Toxic if swallowed or if inhaled. Harmful in contact with skin. Causes skin irritation and serious eye damage. May cause respiratory irritation.[3]
Personal Protective Equipment Safety glasses, chemical-resistant gloves, protective clothing, respiratorSafety glasses, chemical-resistant gloves, protective clothing, respirator[15][16]Safety glasses, chemical-resistant gloves, protective clothing, respirator[17][18]

Experimental Protocols

Key Application: One-Pot Native Chemical Ligation-Desulfurization using this compound

This protocol outlines a general procedure for the synthesis of a peptide via a one-pot native chemical ligation-desulfurization reaction, where TFET is utilized as a key additive.[8][9][10]

Materials:

  • Peptide-thioester

  • N-terminal cysteine-containing peptide

  • This compound (TFET)

  • Guanidine hydrochloride (Gu·HCl)

  • 4-mercaptophenylacetic acid (MPAA)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Radical initiator (e.g., VA-044)

  • Ligation buffer (e.g., 6 M Gu·HCl, 200 mM sodium phosphate, pH 7.2)

  • Desulfurization buffer (e.g., 6 M Gu·HCl, 200 mM sodium phosphate, pH 7.2, containing TCEP and radical initiator)

Procedure:

  • Ligation:

    • Dissolve the peptide-thioester and the N-terminal cysteine-containing peptide in the ligation buffer.

    • Add MPAA as a catalyst and TCEP to maintain a reducing environment.

    • Monitor the reaction progress by HPLC-MS until the ligation is complete.

  • Desulfurization (One-Pot):

    • To the completed ligation reaction mixture, add this compound.

    • Add the radical initiator.

    • Incubate the reaction mixture at 37°C.

    • Monitor the desulfurization progress by HPLC-MS until the desired product is formed.

  • Purification:

    • Purify the final peptide product using reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final product.

Mandatory Visualization

Signaling Pathway: Thiol-Mediated Redox Signaling

Thiols, such as glutathione, play a crucial role in cellular redox signaling by responding to and mitigating oxidative stress caused by reactive oxygen species (ROS). This diagram illustrates a simplified workflow of this process.[15][16]

Thiol_Redox_Signaling ROS Reactive Oxygen Species (ROS) Glutathione Glutathione (GSH) (Reduced Thiol) ROS->Glutathione Oxidation Signaling_Pathway Downstream Signaling (e.g., Apoptosis, Inflammation) ROS->Signaling_Pathway Cellular_Stress Cellular Stress Cellular_Stress->ROS GSSG Glutathione Disulfide (GSSG) (Oxidized) Glutathione->GSSG Glutathione_Reductase Glutathione Reductase GSSG->Glutathione_Reductase Reduction Glutathione_Reductase->Glutathione NADP NADP+ Glutathione_Reductase->NADP NADPH NADPH NADPH->Glutathione_Reductase Cellular_Response Cellular Response Signaling_Pathway->Cellular_Response

Caption: Simplified workflow of thiol-mediated redox signaling in response to cellular stress.

Experimental Workflow: One-Pot Ligation-Desulfurization

This diagram outlines the key steps in the one-pot native chemical ligation-desulfurization process for peptide synthesis.[3]

One_Pot_Ligation_Desulfurization Start Start: Peptide Fragments Ligation Native Chemical Ligation (Peptide-thioester + N-Cys-peptide) Start->Ligation Thioester_Intermediate Thioester-Linked Intermediate Ligation->Thioester_Intermediate SN_Acyl_Shift S-to-N Acyl Shift Thioester_Intermediate->SN_Acyl_Shift Ligated_Peptide Ligated Peptide with Cysteine SN_Acyl_Shift->Ligated_Peptide Desulfurization Radical Desulfurization (with TFET and Initiator) Ligated_Peptide->Desulfurization Final_Peptide Final Peptide with Alanine Desulfurization->Final_Peptide Purification Purification (RP-HPLC) Final_Peptide->Purification End End: Purified Peptide Purification->End

Caption: Workflow for one-pot native chemical ligation and desulfurization.

Logical Relationship: Comparison of Thiol and Alcohol Reactivity

This diagram illustrates the key differences in the chemical reactivity of this compound and 2,2,2-trifluoroethanol, stemming from the properties of the sulfur and oxygen atoms.

Thiol_vs_Alcohol_Reactivity cluster_thiol This compound cluster_alcohol 2,2,2-Trifluoroethanol Thiol Sulfur Atom (Larger, Less Electronegative) Higher_pKa Higher Acidity (Lower pKa) Thiol->Higher_pKa Good_Nucleophile Good Nucleophile Thiol->Good_Nucleophile Reactivity_Comparison Reactivity Comparison Thiol->Reactivity_Comparison Alcohol Oxygen Atom (Smaller, More Electronegative) Lower_pKa Lower Acidity (Higher pKa) Alcohol->Lower_pKa Poor_Nucleophile Poor Nucleophile Alcohol->Poor_Nucleophile Alcohol->Reactivity_Comparison

References

Safety Operating Guide

Navigating the Disposal of 2,2,2-Trifluoroethanethiol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of reactive and hazardous chemicals is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of 2,2,2-Trifluoroethanethiol, a compound recognized for its potent odor and hazardous properties.

This compound is an extremely flammable liquid and vapor that is harmful if swallowed, inhaled, or in contact with skin.[1][2] It can cause serious skin and eye irritation and may cause respiratory irritation.[1] Due to its hazardous nature and strong, unpleasant smell, meticulous adherence to disposal procedures is critical.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure you are working in a well-ventilated area, preferably within a chemical fume hood.[3] Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1]

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound and associated contaminated materials.

  • Neutralization of Residual Thiol: Small amounts of residual this compound in glassware or on equipment should be neutralized to mitigate its odor and reactivity. This is typically achieved by rinsing or soaking the contaminated items in a freshly prepared bleach solution (a 1:1 mixture of household bleach and water is often recommended).[4] This oxidation reaction can be slow, so a soaking time of at least 24 hours may be necessary. Perform this step inside a chemical fume hood.[3]

  • Collection of Liquid Waste: All liquid waste containing this compound, including spent reaction mixtures and neutralized bleach solutions, must be collected in a designated, properly labeled hazardous waste container.[4][5][6] The container should be clearly marked with the words "Hazardous Waste" and a description of its contents, including the presence of thiols.[4]

  • Disposal of Solid Waste: Any disposable materials that have come into contact with this compound, such as pipette tips, gloves, and paper towels, should be considered hazardous waste.[3][5] These items should be sealed in a plastic bag to contain the odor and then placed in a designated solid hazardous waste container.[3][6]

  • Waste Storage and Pickup: Store hazardous waste containers in a designated, well-ventilated, and secure area away from heat, sparks, and open flames.[1][7] Follow your institution's specific procedures for arranging the pickup and disposal of hazardous waste by a certified waste management provider.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound based on available safety data sheets.

PropertyValueSource
Molecular FormulaC2H3F3S[2]
Molecular Weight116.11 g/mol [2]
Boiling Point62 - 63 °C
Density1.404 g/cm³ at 25 °C

Hazard Classification

Hazard CategoryGHS Classification
FlammabilityExtremely flammable liquid and vapor (H224)
Acute Toxicity (Oral)Harmful if swallowed (H302)
Acute Toxicity (Dermal)Harmful in contact with skin (H312)
Acute Toxicity (Inhalation)Harmful if inhaled (H332)
Skin Corrosion/IrritationCauses skin irritation (H315)
Serious Eye Damage/IrritationCauses serious eye irritation (H319)
Specific Target Organ ToxicityMay cause respiratory irritation (H335)

Source:[1][2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound Waste waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste (e.g., reaction mixtures, rinsates) waste_type->liquid_waste Liquid solid_waste Solid Waste (e.g., gloves, pipette tips) waste_type->solid_waste Solid neutralize Neutralize with Bleach Solution in Fume Hood liquid_waste->neutralize package_solid Seal in Labeled Bag for Hazardous Waste solid_waste->package_solid collect_liquid Collect in Labeled Hazardous Waste Container neutralize->collect_liquid store Store in Designated Hazardous Waste Area collect_liquid->store package_solid->store dispose Arrange for Professional Disposal store->dispose

Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can effectively manage the risks associated with this compound and ensure the safety of themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,2-Trifluoroethanethiol
Reactant of Route 2
Reactant of Route 2
2,2,2-Trifluoroethanethiol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.